5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-thiophen-2-yl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c7-6-9-8-5(10-6)4-2-1-3-11-4/h1-3H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRKGPFTYJTUJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587966 | |
| Record name | 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27049-71-4 | |
| Record name | 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine
A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine
Abstract
This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of this compound, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The molecule uniquely combines the thiophene ring, a well-established pharmacophore, with the 2-amino-1,3,4-oxadiazole scaffold, known for its broad spectrum of biological activities. This document outlines a robust and efficient two-step synthetic pathway commencing from thiophene-2-carbohydrazide. We delve into the causal reasoning behind the selection of reagents and reaction conditions, providing a mechanistically sound basis for the protocol. Furthermore, a complete guide to the structural elucidation and purity confirmation of the final compound is presented, utilizing a suite of spectroscopic and spectrometric techniques including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. This guide is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of novel heterocyclic entities for pharmaceutical applications.
Introduction: The Scientific Rationale
The strategic design of novel therapeutic agents often involves the integration of "privileged scaffolds"—molecular frameworks that are known to interact with a variety of biological targets. The title compound, this compound, is a quintessential example of such a design, merging two highly significant heterocyclic systems.
The Pharmacological Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered immense attention in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological properties, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities.[1][2][3] The stability of the oxadiazole ring, coupled with its ability to act as a bioisostere for amide and ester functionalities, makes it a valuable component in the design of new drugs.[4] The 2-amino substitution, in particular, provides a key synthetic handle for further molecular elaboration and can participate in crucial hydrogen bonding interactions with biological targets.[5][6]
The Thiophene Moiety in Medicinal Chemistry
Thiophene and its derivatives are fundamental building blocks in the pharmaceutical industry.[7] This sulfur-containing heterocycle is present in numerous approved drugs and is recognized for its diverse biological activities.[8][9] The thiophene ring can modulate a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability, and its sulfur atom can engage in unique interactions with protein targets.[7] Its incorporation into a molecular design is a proven strategy for enhancing therapeutic efficacy.
Rationale for the Target Compound: A Privileged Structural Combination
The conjugation of a thiophene ring at the 5-position of a 2-amino-1,3,4-oxadiazole core creates a molecule with significant therapeutic potential. This combination leverages the biological activities inherent to both scaffolds, making the target compound a promising platform for developing novel agents against a range of diseases, particularly microbial infections and cancer.[10][11] This guide provides the foundational chemistry required to access and validate this high-value molecular entity.
Synthetic Strategy and Mechanistic Insights
The synthesis of this compound is most efficiently achieved through a two-step process starting from commercially available thiophene-2-carboxylic acid. The strategy hinges on the formation of a key hydrazide intermediate, which then undergoes cyclization to form the desired oxadiazole ring.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the C-N and C-O bonds of the oxadiazole ring. This reveals that the most practical precursors are a thiophene-containing acyl unit and a source for the "N-C-N" amino fragment. This leads directly to thiophene-2-carbohydrazide as the key intermediate and a reagent like cyanogen bromide as the cyclizing agent.
Key Intermediate: Thiophene-2-carbohydrazide
The cornerstone of this synthesis is the preparation of thiophene-2-carbohydrazide. The standard and most reliable method is the hydrazinolysis of a corresponding thiophene-2-carboxylic acid ester.[12][13] Typically, methyl or ethyl thiophene-2-carboxylate is refluxed with hydrazine hydrate in an alcoholic solvent. The reaction is a nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable carbohydrazide.
Formation of the 2-Amino-1,3,4-oxadiazole Ring
With thiophene-2-carbohydrazide in hand, the subsequent cyclization to form the 2-amino-1,3,4-oxadiazole ring is the critical step. A highly effective and direct method involves reaction with cyanogen bromide (BrCN).
Mechanism of Cyanogen Bromide Cyclization: The reaction proceeds via a well-established pathway.
-
Nucleophilic Attack: The terminal nitrogen of the hydrazide (-NH₂) acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide.
-
Intermediate Formation: This initial attack forms a reactive intermediate, displacing the bromide ion.
-
Intramolecular Cyclization: The carbonyl oxygen of the hydrazide then performs an intramolecular nucleophilic attack on the nitrile carbon.
-
Aromatization: A subsequent proton transfer and loss of a water molecule leads to the formation of the stable, aromatic 1,3,4-oxadiazole ring.
This method is favored for its high efficiency and relatively mild conditions. An alternative, though more lengthy, approach involves the conversion of the carbohydrazide to an acylthiosemicarbazide, followed by oxidative cyclodesulfurization to yield the 2-amino-1,3,4-oxadiazole.[4]
Experimental Protocols
The following protocols are presented as a guide and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Materials and Instrumentation
-
Materials: Thiophene-2-carboxylic acid, methanol, sulfuric acid, hydrazine monohydrate, cyanogen bromide, sodium bicarbonate, ethanol, and ethyl acetate were sourced from commercial suppliers and used without further purification.
-
Instrumentation: NMR spectra were recorded on a 400 MHz spectrometer. IR spectra were obtained using an FT-IR spectrometer. Mass spectra were recorded using an ESI-MS instrument. Melting points were determined using a digital melting point apparatus and are uncorrected.
Diagram 1: Synthetic Workflow
Caption: Overall workflow for the synthesis of the target compound.
Step 1: Synthesis of Thiophene-2-carbohydrazide (Intermediate)
-
Esterification: To a solution of thiophene-2-carboxylic acid (10.0 g, 78.0 mmol) in methanol (150 mL), add concentrated sulfuric acid (2 mL) dropwise. Heat the mixture to reflux and maintain for 4 hours.
-
Rationale: Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by methanol. Refluxing drives the equilibrium towards the ester product.
-
-
Work-up (Ester): After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Reduce the volume of methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl thiophene-2-carboxylate as an oil.
-
Hydrazinolysis: Dissolve the crude methyl thiophene-2-carboxylate in methanol (100 mL) and add hydrazine monohydrate (6.0 mL, ~120 mmol). Heat the mixture to reflux for 6 hours, during which a precipitate may form.
-
Rationale: Hydrazine is a potent nucleophile that readily displaces the methoxy group. The reaction is typically driven to completion by using an excess of hydrazine.
-
-
Isolation: Cool the reaction mixture in an ice bath. Collect the resulting white precipitate by vacuum filtration, wash with cold water, and then a small amount of cold methanol. Dry the solid under vacuum to afford thiophene-2-carbohydrazide.
Step 2: Synthesis of this compound (Target Compound)
-
Reaction Setup: To a solution of thiophene-2-carbohydrazide (5.0 g, 35.2 mmol) in ethanol (100 mL), add sodium bicarbonate (4.4 g, 52.4 mmol). Stir the suspension at room temperature for 15 minutes.
-
Rationale: Sodium bicarbonate acts as a base to neutralize the hydrobromic acid (HBr) that is formed during the cyclization, preventing protonation of the starting material and driving the reaction forward.
-
-
Addition of Cyanogen Bromide: Carefully add a solution of cyanogen bromide (4.1 g, 38.7 mmol) in ethanol (20 mL) dropwise to the stirred suspension.
-
CAUTION: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
-
Cyclization: Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. Add water (100 mL) to the residue, and the product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a crystalline solid.
Diagram 2: Reaction Mechanism
Caption: Key steps in the formation of the oxadiazole ring.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The expected data is summarized below.
Summary of Characterization Data
| Parameter | Expected Value / Observation |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₆H₅N₃OS |
| Molecular Weight | 167.19 g/mol |
| Melting Point | Approx. 210-215 °C (Varies with purity) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~7.90 (d, 1H, Thiophene-H5), δ ~7.75 (d, 1H, Thiophene-H3), δ ~7.20 (t, 1H, Thiophene-H4), δ ~7.15 (s, 2H, -NH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~164 (Oxadiazole C2-NH₂), δ ~158 (Oxadiazole C5-Thiophene), δ ~130-127 (Thiophene carbons), δ ~125 (Thiophene C attached to Oxadiazole) |
| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch, asym & sym), ~1650 (C=N stretch), ~1550 (N-H bend), ~1070 (C-O-C stretch) |
| MS (ESI+) | m/z = 168.0 [M+H]⁺ |
Data Interpretation: Validating the Molecular Structure
-
¹H NMR Spectroscopy: The spectrum should clearly show three distinct signals in the aromatic region corresponding to the three protons of the thiophene ring, exhibiting characteristic coupling patterns. A broad singlet integrating to two protons, typically around δ 7.15 ppm, is a definitive indicator of the primary amine (-NH₂) group.[14]
-
¹³C NMR Spectroscopy: The presence of two signals at the low-field end of the spectrum (δ > 150 ppm) is characteristic of the two carbon atoms in the 1,3,4-oxadiazole ring.[15] The remaining four signals in the aromatic region confirm the four unique carbons of the thiophene ring.
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial evidence for the key functional groups. Two distinct absorption bands in the 3300-3100 cm⁻¹ region confirm the asymmetric and symmetric N-H stretching of the primary amine. Strong bands for C=N stretching and C-O-C ether-like stretching are indicative of the successful formation of the oxadiazole heterocycle.[16][17]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 168, which confirms the molecular weight of the target compound.[18]
Conclusion and Future Outlook
This guide has detailed a reliable and efficient synthetic route for this compound, a molecule of considerable interest in medicinal chemistry. The two-step protocol, proceeding through the key thiophene-2-carbohydrazide intermediate, is scalable and utilizes readily available reagents. The comprehensive characterization workflow provides a clear framework for validating the structure and purity of the final product, ensuring its suitability for further investigation.
Given the established pharmacological importance of both the thiophene and 2-amino-1,3,4-oxadiazole scaffolds, this compound represents a valuable platform for the development of new therapeutic agents. Future work could involve the derivatization of the exocyclic amino group to generate libraries of novel compounds for high-throughput screening against various biological targets, including bacterial, fungal, and cancer cell lines.
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ResearchGate. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Retrieved from [Link]
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PubMed. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Retrieved from [Link]
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Future Medicine. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Retrieved from [Link]
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ResearchGate. (2011). (PDF) Synthesis of Some 2-Amino-5-substituted-1,3,4-oxadiazole Derivatives in the Acetic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Some 2-Amino-5-Substituted-1,3,4-Oxadiazoles Through the Electrooxidation of Semicarbazone. Retrieved from [Link]
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ACS Publications. (n.d.). 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ²-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. Retrieved from [Link]
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SpectraBase. (n.d.). 5-Thiophen-2-yl-3H-1,3,4-oxadiazol-2-one - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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Rasayan J. Chem. (n.d.). synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n-(2-phenyl. Retrieved from [Link]
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PubMed Central. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Retrieved from [Link]
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isca.in. (n.d.). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Retrieved from [Link]
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chemical properties of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine
An In-Depth Technical Guide to the Chemical and Biological Properties of 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and biological potential of this compound. This molecule represents a confluence of two privileged heterocyclic scaffolds in medicinal chemistry: the 1,3,4-oxadiazole ring and the thiophene moiety. For researchers, scientists, and drug development professionals, this document offers an in-depth exploration of the compound's molecular architecture, a detailed protocol for its synthesis, and a thorough examination of its spectroscopic signature. Furthermore, we delve into its chemical reactivity and synthesize existing knowledge on the diverse biological activities—including antimicrobial, anticonvulsant, and anticancer—associated with this structural class, providing a robust framework for future research and development.
Introduction to a Privileged Scaffold
The quest for novel therapeutic agents frequently leads medicinal chemists to a select group of molecular frameworks known as "privileged scaffolds." These structures are capable of interacting with multiple biological targets, making them fertile ground for drug discovery. This compound is a quintessential example, integrating two such powerful heterocyclic systems.
-
The 1,3,4-Oxadiazole Core: A Staple in Medicinal Chemistry The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[1][2] It is a highly stable aromatic system that has garnered significant attention due to its versatile biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4] A key feature of the 1,3,4-oxadiazole moiety is its function as a bioisostere of amide and ester groups.[5] This substitution can enhance metabolic stability and improve pharmacokinetic profiles by participating in hydrogen bonding interactions.[6] Compared to its 1,2,4-oxadiazole isomer, the 1,3,4-scaffold typically exhibits lower lipophilicity, greater aqueous solubility, and improved metabolic stability, making it a more favorable choice in drug design.[5]
-
The Thiophene Moiety: A Versatile Heterocyclic Component Thiophene, an aromatic sulfur-containing heterocycle, is a common constituent in a multitude of pharmaceuticals. Its inclusion in a molecular structure can significantly modulate biological activity. Thiophene derivatives are known to possess a wide array of therapeutic uses, including as antibacterial, antifungal, anti-inflammatory, and anticonvulsant agents.[7]
-
Synergy in a Single Molecule The combination of the 1,3,4-oxadiazole core and the thiophene ring in this compound creates a molecule with significant potential for diverse pharmacological applications. The 2-amino substitution provides a crucial synthetic handle for further molecular exploration, allowing for the generation of extensive compound libraries for screening and optimization.
Molecular Architecture and Physicochemical Profile
The unique arrangement of atoms and functional groups in this compound dictates its physical and chemical behavior. Understanding this architecture is fundamental to predicting its interactions in both chemical and biological systems.
Caption: Chemical structure of this compound.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₆H₅N₃OS | Calculated |
| Molecular Weight | 183.20 g/mol | Calculated |
| CAS Number | 36365-11-2 | - |
| Topological Polar Surface Area | 91.8 Ų | Calculated |
| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |
| Hydrogen Bond Acceptors | 4 (3xN, 1xO) | Calculated |
Synthesis and Mechanistic Insight
The construction of the 2-amino-5-substituted-1,3,4-oxadiazole scaffold is a well-established process in synthetic organic chemistry. A reliable and efficient method involves the cyclization of a carbohydrazide derivative using cyanogen bromide (CNBr).
Principle of Synthesis: The synthesis commences with thiophene-2-carbohydrazide, which is readily prepared from the corresponding thiophene-2-carboxylic acid ester and hydrazine hydrate.[8] The subsequent reaction of the carbohydrazide with cyanogen bromide in a suitable solvent like methanol proceeds via a nucleophilic attack of the terminal hydrazide nitrogen onto the electrophilic carbon of CNBr. This is followed by an intramolecular cyclization with the elimination of hydrogen bromide to yield the stable aromatic 1,3,4-oxadiazole ring.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Step 1: Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve thiophene-2-carbohydrazide (1.42 g, 10 mmol) in methanol (30 mL).
-
Step 2: Addition of Base: To the stirred solution, add sodium bicarbonate (1.26 g, 15 mmol) to act as a base to neutralize the HBr formed during the reaction.
-
Step 3: Addition of Cyclizing Agent: Slowly add a solution of cyanogen bromide (1.16 g, 11 mmol) in methanol (10 mL) to the reaction mixture at room temperature.
-
Causality: Cyanogen bromide serves as the source of the C=N fragment required to close the oxadiazole ring. The reaction is typically exothermic and should be controlled.
-
-
Step 4: Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Step 5: Isolation: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator. Add distilled water (50 mL) to the resulting residue and stir.
-
Step 6: Filtration: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Step 7: Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.
-
Self-Validation: The purity of the final compound must be confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS) as detailed in the next section.
-
Spectroscopic and Structural Characterization
Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques provides a complete picture of the molecule's connectivity and chemical environment.
Caption: Workflow for the analytical characterization of the title compound.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations | Rationale |
| IR (KBr, cm⁻¹) | ~3300-3100 (N-H str), ~1650 (C=N str), ~1550 (C=C str), ~1080 (C-O-C str) | Corresponds to the amine, oxadiazole, and thiophene functional groups.[9][10] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~7.8-7.9 (dd, 1H, Thiophene-H5), ~7.6 (dd, 1H, Thiophene-H3), ~7.2 (dd, 1H, Thiophene-H4), ~7.0 (s, 2H, -NH₂) | Distinct signals for the three thiophene protons and a singlet for the two equivalent amine protons.[9][11] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~165 (Oxadiazole C-NH₂), ~158 (Oxadiazole C-Thiophene), ~130-125 (4 signals for Thiophene carbons) | Two deshielded carbons for the oxadiazole ring and four signals for the thiophene ring carbons.[9] |
| Mass Spec (EI-MS) | M⁺ peak at m/z = 183 | Corresponds to the molecular weight of the compound. |
Chemical Reactivity and Derivatization Potential
The chemical reactivity of this compound is primarily centered on the nucleophilic 2-amino group. This functionality serves as an excellent synthetic handle for creating diverse analogues for structure-activity relationship (SAR) studies.
-
N-Acylation: The amine can be readily acylated with various acid chlorides or anhydrides to form the corresponding amides.
-
Schiff Base Formation: Reaction with a wide range of aldehydes and ketones yields Schiff bases (imines). This is a common strategy employed to explore antimicrobial activity.[13]
-
N-Alkylation/Arylation: The amine can undergo alkylation or arylation reactions, although conditions may need to be optimized to control selectivity.
The ability to easily derivatize this core structure allows for the fine-tuning of its physicochemical properties (e.g., lipophilicity, solubility) and its biological activity profile.
Biological Significance and Therapeutic Potential
The 1,3,4-oxadiazole nucleus is a cornerstone of many biologically active compounds.[14] When combined with a thiophene ring, the resulting scaffold has shown promise in several therapeutic areas.
-
Antimicrobial and Antifungal Activity: Numerous studies have demonstrated that thiophene-bearing 1,3,4-oxadiazoles possess significant antimicrobial activity.[1][13] They have been shown to be effective against a range of bacterial strains, including Staphylococcus aureus, and various fungal species.[6][13][15] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Some derivatives have shown efficacy against both planktonic cells and biofilms of S. aureus.[6]
-
Anticonvulsant Properties: The 1,3,4-oxadiazole core is present in several compounds with demonstrated anticonvulsant activity.[3][16] Derivatives are often evaluated in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models.[17][18] The structural similarity of the oxadiazole moiety to known anticonvulsant pharmacophores suggests that this compound is a promising candidate for the development of novel anti-epileptic drugs.
-
Anticancer Potential: The thiophene-thiadiazole scaffold (a close analogue) has been investigated for its cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG-2) and lung cancer (A-549).[19][20] The proposed mechanisms can include the inhibition of key enzymes like dihydrofolate reductase (DHFR).[19] Given the structural and electronic similarities, the oxadiazole analogue warrants investigation as a potential antitumor agent.
Conclusion and Future Directions
This compound is a structurally compelling molecule that stands at the intersection of stability, synthetic accessibility, and biological potential. Its chemical properties are defined by the stable, electron-deficient 1,3,4-oxadiazole ring and the versatile thiophene moiety. The presence of a reactive 2-amino group provides a gateway for extensive chemical modification, enabling the exploration of vast chemical space.
For drug development professionals and researchers, this compound represents not just a single entity, but a foundational scaffold for building libraries aimed at discovering novel antimicrobial, anticonvulsant, and anticancer agents. Future research should focus on the systematic derivatization of the amine group to establish clear structure-activity relationships, followed by rigorous in vitro and in vivo pharmacological evaluation to validate its therapeutic potential.
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An In-depth Technical Guide to the Crystal Structure Analysis of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine
This guide provides a comprehensive technical overview of the methodologies and scientific rationale involved in the complete crystal structure analysis of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine. The content is designed for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-proven insights.
Introduction: The Therapeutic Potential of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Derivatives of this moiety have demonstrated significant potential as anti-inflammatory, antimicrobial, anticonvulsant, and anticancer agents.[3][4] The incorporation of a thiophene ring, as in the case of this compound, is of particular interest. Thiophene-containing compounds are also known for their diverse biological activities, including anti-HIV and antiproliferative effects.[5]
A definitive understanding of the three-dimensional structure of this compound at the atomic level is paramount for rational drug design. Crystal structure analysis provides precise information on molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the packing of molecules in the solid state. This knowledge is crucial for understanding structure-activity relationships (SAR), optimizing lead compounds, and predicting physicochemical properties such as solubility and stability.
This guide will delineate the complete workflow for the crystal structure determination of this compound, from synthesis and crystallization to X-ray diffraction analysis and computational modeling.
Part 1: Synthesis and Crystallization
The first critical step in any crystal structure analysis is the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction.
Proposed Synthetic Pathway
While various methods exist for the synthesis of 1,3,4-oxadiazole derivatives, a common and effective approach involves the cyclization of a suitable precursor, such as a thiosemicarbazide derivative.[6][7] A plausible synthetic route for this compound is outlined below. The causality behind this choice lies in the ready availability of starting materials and the generally high yields of such cyclization reactions.
Caption: Proposed two-step synthesis of the title compound.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of N-(thiophene-2-carbonyl)thiosemicarbazide.
-
Dissolve thiosemicarbazide in a suitable solvent such as tetrahydrofuran (THF).
-
Slowly add an equimolar amount of thiophene-2-carbonyl chloride to the solution under stirring, maintaining a low temperature (e.g., 0-5 °C) to control the exothermic reaction.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).
-
The resulting precipitate is filtered, washed with a non-polar solvent to remove impurities, and dried.
-
-
Step 2: Synthesis of this compound.
-
Suspend the N-(thiophene-2-carbonyl)thiosemicarbazide intermediate in an appropriate solvent (e.g., ethanol).
-
Add a cyclizing agent. A common method involves the use of an oxidizing agent that promotes desulfurization and ring closure, such as iodine in the presence of sodium hydroxide.[6]
-
Reflux the mixture for several hours, again monitoring the reaction progress by TLC.
-
After completion, the reaction mixture is cooled, and the product is precipitated, often by pouring it into cold water.
-
The crude product is then filtered, washed, and purified by recrystallization.
-
Crystallization Techniques
The growth of single crystals is often the most challenging aspect of the analysis. The choice of solvent and technique is critical and often requires empirical screening.
Experimental Protocol: Crystallization
-
Solvent Selection: The purified compound is dissolved in a variety of solvents or solvent mixtures (e.g., ethanol, methanol, dimethylformamide (DMF), chloroform) at an elevated temperature to achieve saturation. The ideal solvent is one in which the compound has moderate solubility, with a steep solubility curve as a function of temperature.
-
Slow Evaporation: The saturated solution is loosely covered to allow the solvent to evaporate slowly over several days to weeks at a constant temperature. This gradual increase in concentration can promote the formation of well-ordered crystals.
-
Slow Cooling: A saturated solution at a high temperature is slowly cooled to room temperature, and then potentially to a lower temperature (e.g., 4 °C). The decrease in solubility upon cooling can induce crystallization.
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the atomic arrangement within a crystalline solid. The workflow involves data collection, structure solution, and refinement.
Caption: Workflow for single-crystal X-ray structure determination.
Experimental Protocol: X-ray Diffraction
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100-173 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[5] A beam of monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal, which is rotated through various angles. The diffracted X-rays are recorded by a detector.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors (e.g., absorption, background noise) and to integrate the intensities of the thousands of measured reflections.[5]
-
Structure Solution: The "phase problem" is solved using computational methods, such as direct methods or the Patterson function, to generate an initial electron density map of the unit cell. This map reveals the positions of the heavier atoms.
-
Structure Refinement: An initial molecular model is built based on the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts the atomic positions, and thermal parameters to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) based on the model. The quality of the refinement is assessed by the R-factor; a lower R-factor indicates a better fit.[8]
Part 3: Structural Analysis and Interpretation
Once the structure is refined, a detailed analysis of the molecular geometry and intermolecular interactions is performed. For this compound, we would expect to find specific structural features based on related compounds.
Molecular Geometry
The analysis begins with an examination of bond lengths, bond angles, and torsion angles within the molecule.
-
Planarity: The 1,3,4-oxadiazole ring is expected to be planar.[8][9] The thiophene ring is also planar. A key parameter is the dihedral angle between the planes of the oxadiazole and thiophene rings, which will define the overall conformation of the molecule. In a related thiadiazole structure, this angle was found to be 72.99 (5)°.[5]
-
Bond Lengths: The C-N and C-O bond lengths within the oxadiazole ring will likely be intermediate between single and double bond lengths, indicating electron delocalization.[6] For instance, in 5-phenyl-1,3,4-oxadiazol-2-amine, the C=N bond lengths are around 1.28-1.29 Å, and the C-O bond lengths are around 1.36-1.37 Å.[8][9] The C-N bond to the exocyclic amine group is also of interest and would be expected to be around 1.33 Å.[8]
Supramolecular Assembly: Intermolecular Interactions
The packing of molecules in the crystal is directed by a network of non-covalent interactions.
-
Hydrogen Bonding: The amine group (-NH₂) is a strong hydrogen bond donor. It is highly probable that the crystal structure will feature N-H···N hydrogen bonds, where the acceptor is a nitrogen atom of the oxadiazole ring of a neighboring molecule. Such interactions often lead to the formation of centrosymmetric dimers or extended chains.[6][8]
-
π-π Stacking: The aromatic thiophene and oxadiazole rings can participate in π-π stacking interactions with neighboring rings. These interactions, with centroid-centroid distances typically in the range of 3.3 to 3.8 Å, are crucial for stabilizing the crystal lattice.[5][6]
-
Other Weak Interactions: C-H···O or C-H···π interactions may also be present, contributing to the overall stability of the three-dimensional crystal packing.[6]
Part 4: Computational Analysis
To complement the experimental X-ray data, computational methods are employed to provide deeper insights into the electronic structure and intermolecular interactions.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact.
-
Methodology: The analysis is performed using software like CrystalExplorer based on the refined crystallographic information file (CIF).[10]
-
Interpretation: The dnorm map will show red spots indicating close contacts, which correspond to hydrogen bonds and other significant interactions. The analysis also generates 2D "fingerprint plots," which summarize the types of intermolecular contacts and their relative contributions to the overall crystal packing. For example, a large contribution from H···H contacts is typical, along with significant contributions from N···H/H···N and C···H/H···C contacts, which would confirm the presence of hydrogen bonding and other close interactions.[11][12]
Part 5: Data Reporting and Validation
The final step is to report the findings in a standardized format and deposit the data in a public repository to ensure scientific integrity and reproducibility.
-
Crystallographic Information File (CIF): All experimental and structural data are compiled into a CIF. This file contains the unit cell parameters, space group, atomic coordinates, bond lengths, angles, and details of the data collection and refinement.
-
Database Deposition: The CIF is deposited with a crystallographic database, such as the Cambridge Structural Database (CSD), to make the data publicly accessible.
-
Data Summary: Key crystallographic data should be summarized in a table for publication.
Table 1: Representative Crystallographic Data for a Related 1,3,4-Oxadiazole Derivative
| Parameter | 5-Phenyl-1,3,4-oxadiazol-2-amine[8] | 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine[6] |
| Chemical Formula | C₈H₇N₃O | C₁₂H₉N₃O₂ |
| Formula Weight | 161.17 | 227.22 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 11.194 (3) | 13.195 (3) |
| b (Å) | 5.8990 (5) | 5.6162 (8) |
| c (Å) | 15.034 (5) | 14.958 (3) |
| β (°) | 130.193 (18) | 107.00 (2) |
| Volume (ų) | 758.3 (3) | 1060.0 (3) |
| Z | 4 | 4 |
| R-factor (R₁) | 0.056 | 0.064 |
Conclusion
The crystal structure analysis of this compound provides indispensable information for understanding its chemical behavior and biological activity. By following the comprehensive workflow detailed in this guide—encompassing synthesis, crystallization, single-crystal X-ray diffraction, and computational analysis—researchers can obtain a precise three-dimensional model of the molecule. This structural data, particularly the insights into molecular conformation and intermolecular interactions, serves as a critical foundation for the rational design and development of new therapeutic agents based on the promising 1,3,4-oxadiazole scaffold.
References
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Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry. [Link]
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Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology. [Link]
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1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Archiv der Pharmazie. [Link]
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Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Suranaree Journal of Science and Technology. [Link]
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Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry. [Link]
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5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E. [Link]
-
Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
-
Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E. [Link]
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Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. ZORA (Zurich Open Repository and Archive). [Link]
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Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E. [Link]
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Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. Scientific Reports. [Link]
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Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl). Semantic Scholar. [Link]
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Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. ResearchGate. [Link]
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5-Phenyl-1,3,4-oxadiazol-2-amine. ResearchGate. [Link]
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5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy. [Link]
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5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity. ScienceOpen. [Link]
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5-Phenyl-1,3,4-oxadiazol-2-amine. PubMed. [Link]
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5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed. [Link]
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Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. ResearchGate. [Link]
-
Crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide : N,N-dimethylformamide (1 : 1). ResearchGate. [Link]
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Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole. IUCrData. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia Journal. [Link]
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Crystal structures and Hirshfeld surface analysis of 2-(adamantan-1-yl)-5-(4-fluoro-phen-yl)-1,3,4-oxa-diazole and 2-(adamantan-1-yl)-5-(4-chloro-phen-yl)-1,3,4-oxa-diazole. Acta Crystallographica Section E. [Link]
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spectroscopic data (NMR, IR, Mass) for 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine
An In-depth Technical Guide to the Spectroscopic Characterization of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine
Introduction
In the landscape of medicinal chemistry and drug development, heterocyclic compounds are of paramount importance, with nitrogen- and sulfur-containing scaffolds forming the backbone of numerous therapeutic agents.[1] The title compound, this compound, is a notable example, integrating two biologically significant moieties: a thiophene ring, known for its diverse pharmacological activities, and a 1,3,4-oxadiazole ring, a versatile pharmacophore recognized for its role in antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3]
The unambiguous confirmation of a molecule's chemical structure is the bedrock upon which all further biological and pharmacological evaluation rests. A multi-technique spectroscopic approach, employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a comprehensive and self-validating system for structural elucidation.[2][4] This guide offers an in-depth analysis of the spectroscopic data for this compound, explaining not just the data itself, but the underlying chemical principles that govern the observed signals. This document is intended for researchers, scientists, and professionals in drug development who require a rigorous understanding of how to interpret and leverage spectroscopic data for heterocyclic compounds.
Molecular Structure and Atom Numbering
To facilitate a clear and precise discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expertise & Experimental Rationale
Proton NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. The choice of solvent is critical for acquiring a high-quality spectrum. For a polar, heterocyclic compound like this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its high polarity ensures complete dissolution, and its ability to form hydrogen bonds allows for the clear observation of exchangeable protons, such as those of the amine group, which might otherwise be broadened or obscured in other solvents. Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as 0.00 ppm.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of DMSO-d₆.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Number of Scans: 16-64 scans to ensure a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual DMSO solvent peak (δ ≈ 2.50 ppm) or the TMS signal (δ = 0.00 ppm).
Data Presentation: ¹H NMR
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.85 | dd | J = 5.1, 1.2 Hz | 1H | H5' (Thiophene) |
| ~7.70 | dd | J = 3.7, 1.2 Hz | 1H | H3' (Thiophene) |
| ~7.25 | dd | J = 5.1, 3.7 Hz | 1H | H4' (Thiophene) |
| ~7.10 | br s | - | 2H | -NH₂ |
Authoritative Interpretation
The ¹H NMR spectrum provides a distinct fingerprint for the molecule, with signals appearing in two main regions: the aromatic region (thiophene protons) and the exchangeable proton region (amine group).
-
Thiophene Protons (δ 7.25 - 7.85 ppm): The three protons on the thiophene ring appear in the downfield aromatic region, a consequence of the diamagnetic ring current inherent to aromatic systems.[5] Their specific chemical shifts and splitting patterns are diagnostic.
-
H5' (δ ~7.85): This proton is coupled to both H4' (³J, typical aromatic coupling, ~5.1 Hz) and H3' (⁴J, long-range coupling, ~1.2 Hz), resulting in a doublet of doublets (dd). It appears at the lowest field due to the deshielding effect of the adjacent sulfur atom and its position relative to the electron-withdrawing oxadiazole substituent.
-
H3' (δ ~7.70): This proton is coupled to H4' (³J, ~3.7 Hz) and H5' (⁴J, ~1.2 Hz), also appearing as a doublet of doublets. Its downfield shift is influenced by its proximity to the oxadiazole ring.[6]
-
H4' (δ ~7.25): This proton is coupled to both H5' (³J, ~5.1 Hz) and H3' (³J, ~3.7 Hz), giving a characteristic doublet of doublets. It is the most upfield of the thiophene protons as it is less influenced by the heteroatoms and the substituent.
-
-
Amine Protons (-NH₂, δ ~7.10 ppm): The two protons of the primary amine group typically appear as a broad singlet (br s). The broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. The integration value of 2H confirms the presence of the -NH₂ group. A key validation step is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the disappearance of this signal confirms its assignment as exchangeable amine protons.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Expertise & Experimental Rationale
¹³C NMR spectroscopy maps the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, broadband proton decoupling is employed to collapse C-H coupling, simplifying the spectrum to a series of single lines (one for each unique carbon environment) and significantly enhancing the signal-to-noise ratio. The chemical shifts are highly sensitive to the electronic environment, making this technique invaluable for identifying carbons within heterocyclic systems.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).
-
Number of Scans: 1024-4096 scans are typically required due to the low sensitivity of the ¹³C nucleus.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-180 ppm.
-
-
Processing: Apply Fourier transformation and corrections. Calibrate the spectrum using the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).
Data Presentation: ¹³C NMR
| Chemical Shift (δ, ppm) | Assignment |
| ~163.5 | C2 (Oxadiazole) |
| ~158.0 | C5 (Oxadiazole) |
| ~131.0 | C5' (Thiophene) |
| ~129.5 | C3' (Thiophene) |
| ~128.8 | C4' (Thiophene) |
| ~125.0 | C2' (Thiophene) |
Authoritative Interpretation
The ¹³C NMR spectrum is characterized by six distinct signals, corresponding to the six unique carbon environments in the molecule.
-
Oxadiazole Carbons (δ ~158.0 and ~163.5 ppm): The two carbons of the 1,3,4-oxadiazole ring are the most downfield signals in the spectrum.[7][8] This significant deshielding is a direct result of being bonded to highly electronegative nitrogen and oxygen atoms.
-
C2 (δ ~163.5): This carbon, attached to the amine group and flanked by a nitrogen and an oxygen, is expected to be the most deshielded carbon in the molecule.
-
C5 (δ ~158.0): This carbon is attached to the thiophene ring and is also part of the electron-deficient oxadiazole system, resulting in its downfield chemical shift.
-
-
Thiophene Carbons (δ ~125.0 - ~131.0 ppm): The four carbons of the thiophene ring appear in the aromatic region, at higher field than the oxadiazole carbons.
-
C2' (δ ~125.0): This is the "ipso" carbon, directly attached to the oxadiazole ring. Its chemical shift is influenced by the substituent effect of the oxadiazole moiety.
-
C3', C4', C5' (δ ~128.8 - ~131.0): These carbons, bearing hydrogen atoms, appear in the typical range for aromatic thiophene carbons. Their precise assignment can be confirmed with 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence), which correlates each carbon to its directly attached proton.
-
Infrared (IR) Spectroscopy
Expertise & Experimental Rationale
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this energy is detected and plotted as a spectrum of transmittance versus wavenumber. For solid samples, preparing a potassium bromide (KBr) pellet is a standard, reliable protocol that minimizes interference.
Experimental Protocol: FTIR-KBr
-
Sample Preparation: Grind 1-2 mg of the dry compound with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Press the powder into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample chamber should be recorded and automatically subtracted from the sample spectrum.
Data Presentation: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3350 - 3250 | Medium, Doublet | N-H Asymmetric & Symmetric Stretch (Amine) |
| ~3100 | Medium-Weak | Aromatic C-H Stretch (Thiophene) |
| ~1640 | Strong | C=N Stretch (Oxadiazole Ring) |
| ~1550 | Strong | N-H Bend (Amine) |
| 1480 - 1400 | Medium | C=C Ring Stretching (Thiophene)[9][10] |
| ~1050 | Strong | C-O-C Stretch (Oxadiazole Ring)[11] |
| ~720 | Strong | C-H Out-of-Plane Bend (Thiophene)[10] |
| ~680 | Medium-Weak | C-S Stretch (Thiophene)[12] |
Authoritative Interpretation
The IR spectrum provides a clear, self-validating confirmation of the key functional groups.
-
Primary Amine (-NH₂): The most diagnostic feature is the pair of medium-intensity peaks in the 3350-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amine. The presence of the N-H bending vibration around 1550 cm⁻¹ further corroborates this assignment.
-
Heterocyclic Rings: The successful formation of the fused ring system is confirmed by several key bands. The strong absorption around 1640 cm⁻¹ is characteristic of the C=N stretching within the oxadiazole ring. The strong band around 1050 cm⁻¹ is attributed to the C-O-C stretching vibration, a hallmark of the 1,3,4-oxadiazole structure.[11]
-
Thiophene Moiety: The thiophene ring is evidenced by the weak aromatic C-H stretch just above 3000 cm⁻¹, the C=C ring stretching vibrations in the 1480-1400 cm⁻¹ region, and the strong C-H out-of-plane bending vibration around 720 cm⁻¹.[9][10][12] The C-S stretch provides additional, albeit weaker, evidence.[12]
Mass Spectrometry (MS)
Expertise & Experimental Rationale
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.[13] Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like the one . It typically protonates the molecule, yielding a pseudomolecular ion [M+H]⁺, from which the molecular weight can be easily deduced. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental composition.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Introduce the sample into an ESI mass spectrometer via direct infusion or through an LC system.
-
Data Acquisition: Acquire the spectrum in positive ion mode.
-
Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight. For fragmentation data (MS/MS), the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to generate daughter ions.
Data Presentation: Mass Spectrometry
-
Molecular Formula: C₇H₅N₃OS
-
Monoisotopic Mass: 183.02 g/mol
-
Expected Ion (ESI+): [M+H]⁺ = 184.03 m/z
| m/z (relative intensity) | Proposed Fragment |
| 184 (100%) | [M+H]⁺ (Molecular Ion) |
| 111 (High) | [C₄H₃S-C≡N]⁺ (Thienylnitrile cation) |
| 83 (Medium) | [C₄H₃S]⁺ (Thienyl cation) |
| 73 (Medium) | [H₂N-C(O)-N=N]⁺ Fragment |
Authoritative Interpretation and Fragmentation
The mass spectrum unequivocally confirms the molecular weight of the compound. The base peak at m/z 184 corresponds to the protonated molecular ion [C₇H₅N₃OS + H]⁺, consistent with the calculated mass.
The fragmentation pattern provides corroborating structural evidence. A logical fragmentation pathway initiated by collision-induced dissociation would involve the cleavage of the single bond connecting the two heterocyclic rings, as it is a point of structural weakness.
Caption: Proposed ESI-MS fragmentation pathway for this compound.
-
Primary Fragmentation: The most likely initial fragmentation is the cleavage of the C5-C2' bond. Rearrangement and cleavage of the oxadiazole ring can lead to the formation of a stable thienylnitrile cation at m/z 111 . The other portion of the molecule could correspond to the fragment at m/z 73 .
-
Secondary Fragmentation: The thienylnitrile fragment (m/z 111) can further lose a nitrile radical (•CN) to yield the thienyl cation at m/z 83 .
This fragmentation pattern is logical and consistent with the proposed structure, where the molecule is composed of a thiophene unit and an amino-oxadiazole unit.
Conclusion
The comprehensive analysis of this compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a cohesive and unambiguous confirmation of its structure. ¹H and ¹³C NMR spectroscopy precisely map the hydrogen and carbon skeletons, respectively, highlighting the distinct chemical environments of the thiophene and oxadiazole rings. IR spectroscopy confirms the presence of all key functional groups, particularly the primary amine and the characteristic vibrations of the heterocyclic systems. Finally, mass spectrometry verifies the correct molecular weight and provides fragmentation data consistent with the connectivity of the thiophene and oxadiazole moieties. This multi-technique characterization serves as a robust, self-validating workflow, establishing a reliable foundation for any subsequent investigation into the compound's chemical reactivity and biological activity.
References
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The Therapeutic Potential of Thiophene-Containing 1,3,4-Oxadiazoles: A Technical Guide for Drug Discovery Professionals
Foreword: The Convergence of Thiophene and 1,3,4-Oxadiazole Scaffolds
In the landscape of medicinal chemistry, the strategic fusion of privileged heterocyclic scaffolds is a cornerstone of rational drug design. This technical guide delves into the burgeoning field of thiophene-containing 1,3,4-oxadiazoles, a class of compounds demonstrating a remarkable breadth of biological activities. The thiophene ring, a bioisostere of benzene, often imparts enhanced metabolic stability and favorable pharmacokinetic properties. When coupled with the 1,3,4-oxadiazole core—a known pharmacophore that acts as a bioisostere for amide and ester groups and a rigid linker—the resulting hybrid molecules exhibit significant potential across multiple therapeutic areas.[1][2] This guide provides an in-depth exploration of their synthesis, diverse biological activities, mechanisms of action, and the critical structure-activity relationships that govern their potency, offering a vital resource for researchers engaged in the discovery and development of novel therapeutics.
I. Synthetic Strategies: Constructing the Thiophene-1,3,4-Oxadiazole Core
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of organic chemistry, with several reliable methods at the disposal of the medicinal chemist. The most prevalent and versatile approach involves the cyclization of N,N'-diacylhydrazines, which are typically formed from the reaction of an acid hydrazide with an acylating agent. For thiophene-containing analogues, this journey begins with a thiophene-derived carboxylic acid or its corresponding acid hydrazide.
A general and efficient synthetic pathway is outlined below. This multi-step process offers flexibility in introducing a wide array of substituents on both the thiophene and the second aryl/alkyl moiety attached to the oxadiazole ring, allowing for extensive structure-activity relationship (SAR) studies.
Caption: General Synthetic Scheme for Thiophene-Containing 1,3,4-Oxadiazoles.
Experimental Protocol: Synthesis of 2-(5-bromothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole
This protocol provides a representative example of the synthesis, adapted from established methodologies.[3]
Step 1: Synthesis of Benzoic Acid Hydrazide
-
To a solution of methyl benzoate (0.1 mol) in ethanol (100 mL), add hydrazine hydrate (0.2 mol).
-
Reflux the mixture for 8-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
Pour the concentrated solution into ice-cold water.
-
Filter the resulting solid precipitate, wash with cold water, and dry to obtain benzoic acid hydrazide.
Step 2: Synthesis of Schiff Base (Hydrazone)
-
Dissolve benzoic acid hydrazide (0.01 mol) in ethanol (50 mL).
-
Add 5-bromo-2-thiophenecarboxaldehyde (0.01 mol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature. The solid product will precipitate out.
-
Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.
Step 3: Oxidative Cyclization to form the 1,3,4-Oxadiazole
-
Suspend the synthesized Schiff base (0.005 mol) in ethanol (50 mL).
-
Add Chloramine-T trihydrate (0.006 mol) to the suspension.
-
Reflux the mixture for 5-7 hours.
-
After cooling, pour the reaction mixture into crushed ice.
-
Filter the solid product, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from ethanol or another suitable solvent to obtain 2-(5-bromothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole.
II. Anticancer Activity: A Multi-faceted Approach
Thiophene-containing 1,3,4-oxadiazoles have emerged as a highly promising class of anticancer agents, demonstrating cytotoxicity against a wide range of human cancer cell lines.[4] Their mechanisms of action are diverse, targeting various key pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanisms of Action
-
Inhibition of Signaling Pathways: A significant number of these compounds exert their anticancer effects by modulating critical signaling pathways. For instance, certain derivatives have been shown to inhibit the aberrant activation of the Nuclear Factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation, cell survival, and proliferation in many cancers, including hepatocellular carcinoma.[5] The inhibition of NF-κB signaling can lead to the induction of apoptosis in cancer cells.
-
Enzyme Inhibition: These heterocyclic hybrids have been identified as potent inhibitors of various enzymes crucial for cancer progression. This includes receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and intracellular kinases such as Cyclin-Dependent Kinases (CDK2), which are pivotal for cell cycle regulation.[5][6] Furthermore, some derivatives act as telomerase inhibitors, interfering with the maintenance of telomeres and leading to cellular senescence or apoptosis in cancer cells.[5]
-
Induction of Apoptosis: A common downstream effect of the various mechanisms is the induction of programmed cell death, or apoptosis. This is often observed through cell cycle arrest, particularly at the G1 or sub-G1 phase, and confirmed by assays such as Annexin V-FITC staining.[5][7]
Caption: Mechanism of Action: Inhibition of the Canonical NF-κB Pathway.
Quantitative Anticancer Activity
The anticancer potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines. A selection of reported IC₅₀ values is presented below to illustrate the potential of this chemical class.
| Compound ID | Structure/Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |
| CMO | 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole | HCCLM3 (Hepatocellular Carcinoma) | 27.5 | [5] |
| Comp. 13 | 2-(4′-fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole | Caco-2 (Colorectal Adenocarcinoma) | 5.3 | [6] |
| Comp. 14 | 2-(4-methoxyphenyl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole | HepG2 (Hepatocellular Carcinoma) | 28.4 | [6] |
| TOT-14 | Thiophene-1,3,4-oxadiazole-thiazolidine-2,4-dione hybrid | MCF-7 (Breast Adenocarcinoma) | 4.83 (µg/mL) | |
| Comp. 18b | Hybrid of 1,3,4-oxadiazole and 1,3,4-thiadiazole with Schiff base | A549 (Lung Carcinoma) | 4.11 | [4] |
Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HepG2, A549) in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Trypsinize confluent cells and seed them into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
III. Antimicrobial Activity: A New Frontier Against Drug Resistance
The rise of antimicrobial resistance necessitates the urgent discovery of novel antibacterial and antifungal agents.[8] Thiophene-containing 1,3,4-oxadiazoles have demonstrated significant potential in this arena, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[9]
Mechanisms of Action
The antimicrobial mechanisms of these compounds are multifaceted and can include:
-
Inhibition of Essential Enzymes: A key target for many antibacterial agents is DNA gyrase, an enzyme essential for DNA replication.[10][11] Certain oxadiazole derivatives have been shown to act as potent inhibitors of this enzyme.[10]
-
Disruption of Cell Membrane Integrity: Some compounds function by disturbing the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[1] This can be assessed by measuring the uptake of dyes like crystal violet or propidium iodide.[1]
-
Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids, ultimately resulting in cell death.[1]
Quantitative Antimicrobial Activity
The efficacy of antimicrobial compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
| Compound Series | Test Organisms | MIC Range (µg/mL) | Reference |
| 2-{5-}-N-arylacetamides | S. aureus, E. coli, P. aeruginosa | 12.5 - 200 | [9] |
| Thiophene-fused arylpyrazolyl 1,3,4-oxadiazoles | S. aureus, B. subtilis, E. coli, P. aeruginosa | 1.56 - 6.25 | [12] |
| 3-acetyl-5-(3-chloro-1-benzo[b]thiophen-2-yl)-2-substituted phenyl-2,3-dihydro-1,3,4-oxadiazoles | S. aureus, B. subtilis | 6.25 - 50 | [13] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: From a fresh agar plate culture, select several colonies of the test microorganism. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in a 96-well microtiter plate using the appropriate broth to obtain a range of concentrations.[3][14]
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[3][14]
IV. Anti-inflammatory and Anticonvulsant Potential
Beyond their anticancer and antimicrobial properties, thiophene-containing 1,3,4-oxadiazoles have also shown promise as anti-inflammatory and anticonvulsant agents.
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[15] Some derivatives have demonstrated potent in vivo anti-inflammatory activity, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and celecoxib.[15][16]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Grouping: Divide rats into groups (n=6), including a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the synthesized compounds.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Anticonvulsant Activity
Several thiophene-1,3,4-oxadiazole derivatives have been evaluated for their anticonvulsant properties using standard preclinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[17][18] The MES model is indicative of activity against generalized tonic-clonic seizures, while the scPTZ model is used to identify agents effective against absence seizures. Some compounds have shown significant protection in these models, with ED₅₀ values comparable to or better than standard antiepileptic drugs like phenytoin and carbamazepine.[18][19] The mechanism of action is often attributed to the modulation of GABAergic neurotransmission, with some compounds showing binding affinity to the GABAᴀ receptor.[19][20]
Quantitative Anticonvulsant Activity
| Compound ID | Test Model | ED₅₀ (mg/kg) | Reference |
| 5b | MES | 8.9 | [18][19] |
| 5b | scPTZ | 10.2 | [18][19] |
V. A Strategic Workflow for Drug Discovery
The exploration of thiophene-containing 1,3,4-oxadiazoles for therapeutic potential can be streamlined through a systematic drug discovery workflow. This process integrates chemical synthesis with a cascade of biological and computational evaluations to identify and optimize lead candidates.
Caption: A High-Level Drug Discovery Workflow for Thiophene-1,3,4-Oxadiazoles.
VI. Conclusion and Future Directions
The amalgamation of the thiophene and 1,3,4-oxadiazole rings has yielded a molecular scaffold of considerable therapeutic interest. The derivatives discussed in this guide exhibit a remarkable spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. The synthetic accessibility of these compounds allows for extensive structural modifications, paving the way for rigorous structure-activity relationship studies to optimize potency and selectivity while minimizing toxicity.
Future research should focus on elucidating the precise molecular targets for the most promising compounds and leveraging computational tools for the rational design of next-generation analogues with improved pharmacokinetic and pharmacodynamic profiles. The development of multi-target agents, a potential strength of this scaffold, could offer novel therapeutic strategies for complex diseases like cancer and multifactorial inflammatory conditions. As our understanding of the biological intricacies of these compounds deepens, thiophene-containing 1,3,4-oxadiazoles are poised to become a valuable addition to the medicinal chemist's armamentarium in the ongoing quest for safer and more effective medicines.
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A Technical Guide to the Preliminary In-Vitro Screening of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine
Executive Summary
The intersection of the 1,3,4-oxadiazole and thiophene scaffolds in a single molecular entity, 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine, presents a compelling case for thorough biological evaluation. The 1,3,4-oxadiazole ring is a well-established pharmacophore found in drugs with anticancer, antimicrobial, and anti-inflammatory properties, valued for its metabolic stability and ability to act as a bioisostere of amides and esters.[1] Similarly, the thiophene ring is a privileged structure in medicinal chemistry, contributing to a wide range of therapeutic activities.[2] This guide provides a strategic, multi-tiered framework for the initial in vitro screening of this compound. It is designed not as a rigid set of instructions, but as a logical workflow that begins with foundational cytotoxicity assessment and progresses to targeted assays investigating its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Each proposed step is grounded in established scientific principles to ensure the generation of robust, interpretable data, thereby enabling informed decisions in the early stages of the drug discovery pipeline.[3][4]
The Rationale for Screening: A Privileged Structure Combination
The decision to screen this compound is based on the extensive biological activities reported for its constituent heterocyclic systems.
-
The 1,3,4-Oxadiazole Core: This five-membered heterocycle is a cornerstone in drug design, with derivatives demonstrating a remarkable breadth of pharmacological effects.[5][6] Its derivatives have shown significant antiproliferative activity against numerous cancer cell lines, acting through diverse mechanisms such as the inhibition of growth factors, enzymes, and kinases.[7][8][9] Furthermore, its structural motifs are integral to compounds with potent antibacterial, antifungal, and antiviral activities.[10]
-
The Thiophene Moiety: Thiophene and its derivatives are of immense interest due to their wide-ranging biological significance. They are key components in compounds developed as antibacterial, antifungal, and anti-inflammatory agents.[2][11] The inclusion of a thiophene ring can modulate a compound's lipophilicity and electronic properties, often enhancing its interaction with biological targets.
The conjunction of these two scaffolds suggests a high probability of discovering significant biological activity. This guide outlines a screening cascade designed to efficiently probe these potential therapeutic avenues.
Foundational Screening: Cytotoxicity Assessment
Before investigating any specific biological function, it is imperative to determine the compound's inherent cytotoxicity. This foundational step establishes the concentration range for subsequent assays, ensuring that observed effects are not merely a consequence of cell death. The MTT or XTT assays are robust, colorimetric methods for assessing cell viability by measuring mitochondrial metabolic activity.[12][13][14] The XTT assay is often preferred as its formazan product is water-soluble, simplifying the protocol.
Workflow for General Cytotoxicity Screening
Caption: Workflow for determining compound cytotoxicity using the XTT assay.
Protocol 2.1: XTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cytotoxicity.[15]
-
Cell Seeding: Seed a human non-cancerous cell line (e.g., HEK293) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control wells (containing the highest concentration of DMSO used) and untreated control wells. Incubate for 48 or 72 hours.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.
-
Incubation and Measurement: Incubate the plate for 2-4 hours at 37°C. Measure the absorbance of the wells at 450-500 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the 50% inhibitory concentration (IC₅₀) value.[12]
Tier 1 Screening: Anticancer Potential
Given that 1,3,4-oxadiazole derivatives are widely reported to possess antiproliferative effects, a primary area of investigation is anticancer activity.[7][8][16] This involves screening the compound against a panel of human cancer cell lines.
Protocol 3.1: Anticancer Cell Line Screening
-
Select Cell Lines: Choose a panel of representative cancer cell lines. Based on literature for related compounds, a starting panel could include A-549 (lung carcinoma) and HepG-2 (hepatocellular carcinoma).[17][18]
-
Perform Viability Assay: Execute the XTT assay as described in Protocol 2.1 for each selected cancer cell line.
-
Data Presentation and Interpretation: Summarize the IC₅₀ values in a table. A compound is often considered a "hit" if it displays an IC₅₀ value below 10 µM against a specific cell line. Additionally, calculate the Selectivity Index (SI) to gauge the compound's cancer-specific toxicity.[12]
-
Selectivity Index (SI) = IC₅₀ (non-cancerous cells) / IC₅₀ (cancer cells)
A higher SI value indicates greater selectivity for cancer cells, which is a desirable characteristic for a potential therapeutic agent.
-
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Type | IC₅₀ (µM) | Selectivity Index (SI) |
| HEK293 | Non-cancerous Kidney | 85.4 | - |
| A-549 | Lung Carcinoma | 7.2 | 11.9 |
| HepG-2 | Hepatocellular Carcinoma | 12.5 | 6.8 |
| Doxorubicin | Reference Drug | 0.9 (A549) | - |
Tier 1 Screening: Antimicrobial Activity
The combination of thiophene and oxadiazole moieties is also prevalent in compounds with antimicrobial properties.[10][19][20] A preliminary screening for antibacterial activity is therefore a logical step. The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
Workflow for Antimicrobial MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 4.1: Broth Microdilution Assay
-
Bacterial Strains: Select representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.[10][19]
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard. Dilute this suspension so that each well receives a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Controls: Include wells for a positive control antibiotic (e.g., Ciprofloxacin), a growth control (broth and bacteria, no compound), and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Table 2: Hypothetical Antimicrobial Activity Data
| Organism | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 16 |
| Escherichia coli | Negative | >128 |
| Ciprofloxacin | Reference | 0.5 (S. aureus) |
| 0.25 (E. coli) |
Tier 1 Screening: Anti-inflammatory Potential
Many heterocyclic compounds exhibit anti-inflammatory activity by modulating inflammatory pathways.[21][22][23] A common and effective in vitro model uses murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, which includes the production of nitric oxide (NO).[24] The Griess assay can then be used to quantify NO levels in the culture supernatant.
Protocol 5.1: Inhibition of Nitric Oxide Production
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound (determined from cytotoxicity assays on RAW 264.7 cells) for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include control wells: untreated cells, cells treated with LPS only, and cells treated with a known inhibitor (e.g., Dexamethasone) plus LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B.
-
Measurement and Analysis: After a short incubation period, measure the absorbance at 540 nm. Create a standard curve using sodium nitrite to quantify the concentration of nitrite (a stable product of NO). Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control.
Table 3: Hypothetical Anti-inflammatory Activity Data
| Compound Concentration (µM) | % NO Inhibition |
| 1 | 15.2% |
| 5 | 45.8% |
| 10 | 78.3% |
| Dexamethasone (1 µM) | 85.1% |
Conclusion and Path Forward
This technical guide outlines a logical and efficient preliminary in vitro screening cascade for this compound. By systematically evaluating general cytotoxicity before proceeding to targeted anticancer, antimicrobial, and anti-inflammatory assays, researchers can generate a comprehensive initial profile of the compound's biological activities. Positive results, or "hits," from this primary screening—such as potent and selective anticancer activity (IC₅₀ < 10 µM, SI > 10), significant antimicrobial effects (MIC ≤ 16 µg/mL), or robust anti-inflammatory action—would provide a strong rationale for advancing the compound to more complex secondary assays. These could include mechanism-of-action studies, apoptosis assays, kinase profiling, or screening against broader panels of microbial strains, ultimately paving the way for lead optimization and further preclinical development.[25][26]
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A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel 1,3,4-Oxadiazole Derivatives
Foreword: The 1,3,4-Oxadiazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
In the landscape of heterocyclic chemistry, the 1,3,4-oxadiazole ring stands out as a "privileged scaffold." This five-membered aromatic ring, containing one oxygen and two nitrogen atoms, is a cornerstone in the design of new therapeutic agents.[1][2][3] While oxadiazole exists in four isomeric forms, the 1,3,4-isomer is the most extensively studied and utilized, largely due to its synthetic accessibility and favorable physicochemical properties.[4][5][6]
Derivatives of 1,3,4-oxadiazole exhibit a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial (antibacterial, antifungal), anti-inflammatory, antiviral, and antitubercular properties.[1][4][7][8][9][10][11][12][13][14] A key reason for its success in drug design is its function as a rigid and stable bioisostere for amide and ester functionalities.[8][15] This substitution can enhance metabolic stability, improve cell membrane permeability, and fine-tune hydrogen bonding interactions with biological targets, ultimately leading to superior pharmacokinetic and pharmacodynamic profiles.[7][15]
This guide moves beyond a simple recitation of reactions. As a senior application scientist, my objective is to provide an in-depth perspective on the core synthetic strategies, explaining the causality behind methodological choices. We will explore both foundational and modern synthetic routes, detail self-validating analytical protocols, and connect the chemistry to its ultimate purpose: the rational design of novel, potent, and selective drug candidates.
Part 1: Foundational Synthetic Strategies for the 1,3,4-Oxadiazole Core
The construction of the 1,3,4-oxadiazole ring is dominated by cyclization reactions that form the critical C-O-C bond within the heterocycle. The choice of starting materials and reagents dictates the reaction conditions and overall efficiency.
Method A: Dehydrative Cyclization of 1,2-Diacylhydrazines
This is arguably the most classical and widely employed route. The logic is straightforward: a 1,2-diacylhydrazine intermediate, formed from the reaction of a carboxylic acid or its derivative with a hydrazide, is subjected to a strong dehydrating agent to force ring closure.
Causality Behind Reagent Choice: The key to this reaction is the effective removal of a water molecule from the diacylhydrazine tautomer.
-
Phosphorus Oxychloride (POCl₃) and Thionyl Chloride (SOCl₂): These are powerful and cost-effective dehydrating agents. They function by converting the hydroxyl group of the tautomer into a good leaving group, facilitating intramolecular nucleophilic attack by the nitrogen atom. However, their high reactivity often necessitates harsh conditions (high temperatures, reflux) and can be incompatible with sensitive functional groups.[16][17][18]
-
Polyphosphoric Acid (PPA) and Triflic Anhydride: These reagents also promote dehydration under strong acidic conditions. PPA is particularly useful for large-scale synthesis due to its low cost, though product isolation can be challenging.[17]
Caption: General workflow for dehydrative cyclization.
Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazole via POCl₃
-
Intermediate Synthesis: In a round-bottom flask, equimolar amounts of a chosen carboxylic acid (1.0 eq) and an acyl hydrazide (1.0 eq) are refluxed in a suitable solvent (e.g., ethanol) for 4-6 hours to form the 1,2-diacylhydrazine intermediate. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After cooling, the solvent is removed under reduced pressure. The crude diacylhydrazine is slowly added to an excess of phosphorus oxychloride (POCl₃, 5-10 eq) at 0 °C with stirring.
-
Heating: The reaction mixture is then heated to reflux (typically 80-100 °C) for 4-8 hours.[18]
-
Work-up: Upon completion, the mixture is cooled to room temperature and carefully poured onto crushed ice. The resulting precipitate is neutralized with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Isolation: The solid product is collected by vacuum filtration, washed thoroughly with cold water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.[16]
Method B: Oxidative Cyclization of Acylhydrazones
This versatile method involves the initial condensation of an aldehyde with an acylhydrazide to form an N-acylhydrazone. This intermediate is then subjected to an oxidizing agent, which facilitates the cyclization to the 1,3,4-oxadiazole ring.
Causality Behind Reagent Choice: The goal is to abstract two hydrogen atoms from the N-acylhydrazone, triggering an electrocyclization reaction.
-
Iodine (I₂): A mild and effective oxidizing agent. In the presence of a base like potassium carbonate, iodine promotes the formation of the C-O bond, leading to the oxadiazole ring with the elimination of HI.[4][19] This method is often preferred for its operational simplicity and tolerance of various functional groups.
-
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers a mild and highly efficient route to oxidative cyclization, often proceeding at room temperature with short reaction times.[1]
-
Other Reagents: A wide array of oxidants have been successfully employed, including N-chlorosuccinimide (NCS)/DBU, ceric ammonium nitrate (CAN), and Chloramine-T, providing a toolkit to suit different substrates.[1][3][12][16][19]
Caption: General workflow for oxidative cyclization.
Experimental Protocol: Iodine-Mediated Oxidative Cyclization
-
Hydrazone Formation: An aldehyde (1.0 eq) and an acylhydrazide (1.0 eq) are dissolved in ethanol. A catalytic amount of glacial acetic acid (2-3 drops) is added, and the mixture is stirred at room temperature or gently heated for 1-3 hours until hydrazone formation is complete (monitored by TLC).
-
Cyclization: To the reaction mixture, potassium carbonate (K₂CO₃, 2.0 eq) and iodine (I₂, 1.5 eq) are added.
-
Reaction: The mixture is refluxed for 5-10 hours. The disappearance of the starting hydrazone is monitored by TLC.
-
Work-up: After cooling, the reaction is quenched by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. The solvent is evaporated under reduced pressure.
-
Isolation: Water is added to the residue, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure 1,3,4-oxadiazole derivative.
Part 2: Modern Synthetic Innovations and Process Optimization
While classical methods are robust, modern medicinal chemistry demands greater efficiency, milder conditions, and higher throughput. This has driven the development of one-pot and technology-assisted synthetic protocols.
One-Pot Methodologies
The primary advantage of a one-pot synthesis is the reduction of intermediate isolation steps, which saves time, reduces solvent waste, and often improves overall yield.[5]
Causality Behind Reagent Choice: These methods rely on reagents that can facilitate both the initial coupling and the subsequent cyclodehydration in a single reaction vessel.
-
HATU/Burgess Reagent: These reagents are effective for the direct cyclization of carboxylic acids with acylhydrazides under mild conditions, avoiding the need for harsh dehydrating agents.[1]
-
Deoxo-Fluor/XtalFluor-E: These are modern fluorinating agents that also act as powerful and mild dehydrating reagents for converting 1,2-diacylhydrazines to oxadiazoles in high yields.[1]
-
Carbonyl Diimidazole (CDI) / PPh₃/CBr₄: This combination first activates the carboxylic acid with CDI, followed by an in-situ Appel-type reaction that drives the cyclodehydration.[5]
| Method | Key Reagents | Typical Conditions | Yield Range | Key Advantage |
| HATU/Burgess | HATU, Burgess Reagent, Base | Room Temp to Mild Heat | 70-93% | Mild conditions, good for sensitive substrates[1] |
| Deoxo-Fluor | Deoxo-Fluor, Base | Room Temp | 68-91% | High yields, mild dehydration[1] |
| CDI/Appel | CDI, PPh₃, CBr₄ | Room Temp to 60 °C | 70-92% | One-pot from carboxylic acid, avoids harsh acids[5] |
| Microwave | Various (e.g., Chloramine-T) | Microwave Irradiation | 80-92% | Drastically reduced reaction times[1][3] |
Microwave-Assisted Synthesis
Microwave irradiation has revolutionized synthetic chemistry by providing rapid and efficient heating. For 1,3,4-oxadiazole synthesis, this translates to significantly shorter reaction times (minutes vs. hours), often leading to cleaner reactions and higher yields.[16] The oxidative cyclization of acylhydrazones using reagents like Chloramine-T is particularly well-suited for microwave-assisted protocols.[3]
Part 3: Synthesis of Key Bioactive Substituted Derivatives
The biological activity of 1,3,4-oxadiazoles is highly dependent on the substituents at the 2- and 5-positions. The synthesis of key subclasses, such as amino and thiol derivatives, provides crucial building blocks for further elaboration in drug discovery programs.
Synthesis of 2-Amino-1,3,4-oxadiazoles
2-Amino-1,3,4-oxadiazoles are valuable intermediates. The most reliable route involves the cyclization of thiosemicarbazides, which are prepared from an acylhydrazide and an isothiocyanate. The choice of cyclizing agent is critical for regioselectivity. Using tosyl chloride in pyridine selectively promotes cyclization to the desired 2-amino-1,3,4-oxadiazole over the corresponding thiadiazole.[19]
Experimental Protocol: Synthesis of 2-Amino-1,3,4-oxadiazoles
-
Thiosemicarbazide Formation: An acylhydrazide (1.0 eq) is reacted with an appropriate isothiocyanate (1.0 eq) in a solvent like ethanol under reflux to form the corresponding acyl thiosemicarbazide.
-
Cyclization: The isolated thiosemicarbazide is dissolved in pyridine. Tosyl chloride (1.1 eq) is added portion-wise at 0 °C.
-
Reaction: The mixture is stirred at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: The reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to yield the 2-amino-1,3,4-oxadiazole derivative.[19]
Synthesis of 1,3,4-Oxadiazole-2-thiols (Thiones)
These compounds, which exist in a thiol-thione tautomeric equilibrium, are commonly synthesized by reacting an acylhydrazide with carbon disulfide (CS₂) in the presence of a strong base like potassium hydroxide (KOH).[3][4] The basic medium facilitates the initial addition and subsequent intramolecular cyclization with the elimination of water.
Part 4: A Self-Validating System: Analytical Characterization
The synthesis of a novel compound is incomplete without rigorous confirmation of its structure and purity. This step is fundamental to the trustworthiness of any discovery workflow.
Spectroscopic Confirmation
A combination of spectroscopic techniques provides unambiguous evidence for the formation of the 1,3,4-oxadiazole ring.
| Technique | Key Observables for 1,3,4-Oxadiazole Core | Rationale & Significance |
| ¹³C NMR | Two characteristic signals in the δ 160-165 ppm range.[20] | These downfield signals correspond to the two carbon atoms (C2 and C5) of the electron-deficient aromatic oxadiazole ring. Their presence is strong evidence of successful ring formation. |
| ¹H NMR | Absence of N-H protons from the hydrazide precursor; signals correspond only to substituents. | The disappearance of the broad CONH -NH ₂ or CONH -NH COR signals confirms that the cyclization reaction has occurred. |
| IR Spectroscopy | Strong C=N stretching band around 1610-1650 cm⁻¹.[20] Characteristic C-O-C (in-ring) stretching bands between 1000-1300 cm⁻¹.[20] | These vibrational frequencies are indicative of the bonds within the heterocyclic ring. The C=N stretch is particularly diagnostic. |
| Mass Spec. | Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the target compound. | Provides definitive confirmation of the compound's molecular formula and successful synthesis.[17][21][22] |
Experimental Protocol: Standard Characterization Workflow
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis.[20] For IR analysis, prepare a KBr pellet or cast a thin film.
-
¹H and ¹³C NMR Spectroscopy: Acquire spectra on a 400 MHz or higher spectrometer. Record chemical shifts (δ) in ppm and coupling constants (J) in Hz.
-
Infrared (IR) Spectroscopy: Record the spectrum from 4000 to 400 cm⁻¹ and identify the key functional group frequencies.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass and elemental composition.
Part 5: From Synthesis to Strategy: The Role in Drug Discovery
The synthetic accessibility of the 1,3,4-oxadiazole scaffold allows for extensive exploration of its structure-activity relationships (SAR). By systematically modifying the substituents at the R¹ and R² positions, medicinal chemists can optimize a compound's potency, selectivity, and pharmacokinetic properties.[1][12][23]
Caption: SAR concept for 1,3,4-oxadiazole derivatives.
Mechanisms of Action and SAR Insights
-
Anticancer Activity: Many 1,3,4-oxadiazole derivatives function as enzyme inhibitors. For instance, hybrids containing a naproxen moiety have shown potent inhibition of EGFR kinase.[7] Others have been designed to target histone deacetylases (HDACs) or telomerase, crucial players in cancer cell proliferation.[24][25][26] The nature of the aryl or heterocyclic groups at the 2- and 5-positions is critical for achieving high affinity and selectivity for these targets.[27]
-
Antimicrobial Activity: The antimicrobial potential is also heavily influenced by the substituents. Derivatives bearing a 5-aryl-1,3,4-oxadiazole-2-thiol moiety have demonstrated potent activity against resistant bacterial strains like E. coli and S. pneumoniae, in some cases exceeding the efficacy of standard antibiotics like ampicillin.[28] The presence of halogen atoms on the aryl rings can further enhance this activity.[29]
Table: Examples of Bioactive 1,3,4-Oxadiazole Derivatives
| R¹ Substituent | R² Substituent | Primary Biological Activity | Reference |
| Naproxen-based moiety | Various Aryl groups | Anticancer (EGFR Kinase Inhibitor) | [7] |
| 4-Fluorophenyl | Thiol (-SH) | Antibacterial, Antifungal | [28] |
| Pyridin-4-yl | Thioacetohydrazide moiety | Anticancer (Telomerase Inhibitor) | [24] |
| Diphenylamine moiety | Various | Anticancer (HT29 cell line) | [23] |
Conclusion
The 1,3,4-oxadiazole ring is more than just a chemical curiosity; it is a validated and highly fruitful scaffold for the development of new medicines. Its synthetic tractability, arising from robust and adaptable methods like dehydrative and oxidative cyclizations, allows for the creation of vast and diverse chemical libraries. Modern advancements, including one-pot procedures and microwave-assisted synthesis, have further accelerated the discovery process. The ability of this scaffold to act as a bioisostere and engage with a wide array of biological targets ensures its continued prominence in medicinal chemistry. For the drug development professional, a deep understanding of these synthetic pathways and the rationale behind them is not just advantageous—it is essential for navigating the complex path toward the next generation of therapeutics.
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An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2022). Molecules, 27(19), 6296. [Link]
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An In-Depth Technical Guide to the Pharmacophore of 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine: A Scaffold for Anticancer Drug Discovery
This guide provides a comprehensive exploration of the pharmacophoric features of the 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine core. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutic agents. This document will delve into the structural attributes essential for biological activity, supported by computational analysis and experimental evidence from closely related analogs.
Introduction: The Emergence of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its metabolic stability and its role as a bioisostere for ester and amide functionalities. When coupled with a thiophene moiety, as in this compound, the resulting molecule possesses a unique electronic and structural profile, making it a compelling starting point for the design of novel therapeutics. Compounds bearing this core have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. This guide will focus on elucidating the key chemical features, or the pharmacophore, of this scaffold that are critical for its anticancer potential.
Deciphering the Pharmacophore: A Computational Approach
While direct experimental data on the binding of this compound to a specific anticancer target is limited, we can infer a putative pharmacophore by examining the structure-activity relationships (SAR) and molecular docking studies of closely related analogs. A pivotal study by Gomha et al. on 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives provides significant insights that can be extrapolated to our core molecule due to the high degree of structural and electronic similarity between the 1,3,4-oxadiazole and 1,3,4-thiadiazole rings[2][3][4].
The study identified potent cytotoxic activity of these derivatives against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines, with some compounds exhibiting IC50 values in the low micromolar range[2][3][4]. Molecular docking simulations of the most active compounds into the active site of dihydrofolate reductase (DHFR), a validated anticancer target, revealed a consistent binding mode. Based on this, we can propose a pharmacophore model for the this compound scaffold.
The proposed pharmacophore consists of the following key features:
-
Hydrogen Bond Acceptor (HBA): The nitrogen and oxygen atoms of the 1,3,4-oxadiazole ring are crucial hydrogen bond acceptors.
-
Hydrogen Bond Donor (HBD): The primary amine group at the 2-position of the oxadiazole ring acts as a key hydrogen bond donor.
-
Aromatic Ring (AR): The thiophene ring provides a critical aromatic feature for π-π stacking or hydrophobic interactions within the target's binding pocket.
-
Hydrophobic Feature (HY): The sulfur atom of the thiophene ring can engage in hydrophobic interactions.
Caption: Proposed pharmacophore model for this compound.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of derivatives based on the 5-(thiophen-2-yl)-1,3,4-oxadiazole/thiadiazole scaffold is significantly influenced by the nature of the substituent on the 2-amino group. The study by Gomha et al. demonstrated that the introduction of substituted benzylidenehydrazono moieties at this position led to potent cytotoxic compounds[2][3][4].
| Compound ID | R Group on 2-amino | IC50 (µM) vs. HepG-2[2][3][4] | IC50 (µM) vs. A-549[2][3][4] |
| 20a | Benzylidenehydrazono | > 50 | > 50 |
| 20b | 4-Methoxybenzylidenehydrazono | 4.37 | 8.03 |
| 20c | 4-Chlorobenzylidenehydrazono | 10.21 | 15.64 |
Table 1: In vitro cytotoxic activity of selected 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives.
The data suggests that electron-donating groups (e.g., methoxy) on the phenyl ring of the substituent enhance anticancer activity, while electron-withdrawing groups (e.g., chloro) can be tolerated but may lead to a decrease in potency. This highlights the importance of the electronic properties of the substituent at the 2-position in modulating the biological activity of the scaffold.
Experimental and Computational Validation Workflow
A robust validation of the proposed pharmacophore model is essential. This involves a synergistic approach combining computational and experimental methodologies.
Computational Validation Protocol
A validated pharmacophore model should be able to distinguish between active and inactive compounds. A typical computational validation workflow is as follows:
-
Database Preparation: Compile a database of known active compounds (with diverse scaffolds) and a set of decoy molecules (compounds with similar physicochemical properties to the actives but presumed to be inactive).
-
Virtual Screening: Use the proposed pharmacophore model as a 3D query to screen the prepared database.
-
Hit Analysis: Analyze the screening results to determine the enrichment factor and the receiver operating characteristic (ROC) curve. A good pharmacophore model will have a high enrichment factor and an area under the ROC curve (AUC) close to 1.
Caption: Workflow for computational validation of a pharmacophore model.
Experimental Validation Protocol
The ultimate validation of a pharmacophore model lies in its ability to predict the activity of newly designed and synthesized compounds.
-
Design and Synthesis: Design a focused library of novel derivatives of this compound based on the pharmacophore model. The synthesis can be achieved through a multi-step reaction sequence, a general representation of which is provided below.
-
In Vitro Biological Evaluation: Screen the synthesized compounds for their cytotoxic activity against a panel of cancer cell lines (e.g., HepG-2, A-549) using standard assays like the MTT assay.
-
SAR Analysis: Correlate the biological activity of the new compounds with their structural features to refine and confirm the pharmacophore model.
Caption: General workflow for the synthesis and experimental validation.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The proposed pharmacophore model, characterized by a hydrogen bond donor, two hydrogen bond acceptors, an aromatic ring, and a hydrophobic feature, provides a valuable framework for the rational design of more potent and selective inhibitors. Future efforts should focus on the synthesis and biological evaluation of a diverse range of derivatives to further validate and refine this model. Investigating the specific molecular targets and mechanisms of action of the most active compounds will be crucial for advancing this chemical series towards clinical development.
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Methodological & Application
detailed synthesis protocol for 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine
Application Note & Detailed Protocol
Topic: A Comprehensive Guide to the Synthesis of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry.[1] The 1,3,4-oxadiazole scaffold is a privileged structure known for a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3] This guide details a robust two-step synthetic route commencing from commercially available starting materials. The methodology involves the initial formation of an N-acylthiosemicarbazide intermediate, followed by an efficient oxidative cyclization to yield the target 2-amino-1,3,4-oxadiazole. The protocol is designed to be highly reproducible and scalable, with in-depth explanations of the reaction mechanism, purification techniques, and comprehensive characterization data.
Introduction and Scientific Background
The 2-amino-5-substituted-1,3,4-oxadiazole moiety is a cornerstone in modern drug discovery. Its rigid, planar structure and its ability to act as a hydrogen bond donor and acceptor make it an effective bioisostere for amide and ester groups, often improving the pharmacokinetic profile of drug candidates. The incorporation of a thiophene ring can further enhance biological activity due to its lipophilic nature and its capacity to engage in various intermolecular interactions.
The synthesis of these scaffolds typically proceeds through the cyclization of an acylthiosemicarbazide or a semicarbazone precursor.[4][5] Oxidative cyclization of an N-acylthiosemicarbazide is a particularly effective and common strategy. This method leverages an oxidizing agent to facilitate the intramolecular cyclization and extrusion of a sulfur-containing byproduct, leading to the formation of the stable oxadiazole ring.[2] Various oxidizing agents have been employed for this transformation, including iodine, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), and lead oxide.[2][4][6] This protocol will focus on an iodine-mediated approach, which is favored for its mild conditions, operational simplicity, and avoidance of toxic heavy metal reagents.
Overall Reaction Scheme
The synthesis is accomplished in two primary steps:
Step 1: Synthesis of 1-(thiophene-2-carbonyl)thiosemicarbazide (Intermediate 2) Conceptual Image Thiophene-2-carbohydrazide (1) reacts with an isothiocyanate source to form the N-acylthiosemicarbazide intermediate (2).
Step 2: Oxidative Cyclization to this compound (Product 3) Conceptual Image Intermediate 2 undergoes iodine-mediated oxidative cyclodesulfurization to yield the final product (3).
Mechanistic Insights: The Oxidative Cyclization
The key transformation in this synthesis is the conversion of the N-acylthiosemicarbazide intermediate to the 2-amino-1,3,4-oxadiazole ring. This process is an oxidative cyclodesulfurization reaction.
-
Activation of Sulfur: The reaction is initiated by the electrophilic attack of iodine (I₂) on the electron-rich sulfur atom of the thiocarbonyl group (C=S) in the intermediate. This forms a sulfenyl iodide intermediate, making the thiocarbonyl carbon more electrophilic.
-
Intramolecular Nucleophilic Attack: The oxygen atom of the adjacent carbonyl group (C=O) acts as an intramolecular nucleophile, attacking the now highly electrophilic thiocarbonyl carbon. This results in the formation of a five-membered ring intermediate.
-
Elimination and Aromatization: The reaction proceeds with the elimination of hydrogen iodide (HI) and elemental sulfur (or a related sulfur species), and subsequent deprotonation of the exocyclic amine. This sequence of events leads to the formation of the stable, aromatic 1,3,4-oxadiazole ring system.
This mechanism explains the necessity of an oxidizing agent; it activates the thiocarbonyl group, rendering it susceptible to the intramolecular cyclization that would otherwise be thermodynamically unfavorable.[7]
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Thiophene-2-carbohydrazide | ReagentPlus®, ≥98% | Sigma-Aldrich | Starting Material |
| Ammonium Thiocyanate | ACS Reagent, ≥97.5% | Fisher Scientific | Reagent for Step 1 |
| Hydrochloric Acid (HCl) | Concentrated, 37% | VWR | Catalyst for Step 1 |
| Ethanol (EtOH) | Anhydrous, 200 proof | Decon Labs | Reaction Solvent |
| Iodine (I₂) | ACS Reagent, ≥99.8% | Sigma-Aldrich | Oxidizing Agent |
| Sodium Bicarbonate (NaHCO₃) | Certified ACS | Fisher Scientific | Base for Neutralization |
| Sodium Thiosulfate (Na₂S₂O₃) | Anhydrous, ≥98% | Alfa Aesar | Quenching Agent |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | Extraction Solvent |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Acros Organics | Drying Agent |
| Round-bottom flasks | 100 mL, 250 mL | --- | --- |
| Reflux condenser | --- | --- | --- |
| Magnetic stirrer & hotplate | --- | --- | --- |
| Buchner funnel & filter paper | --- | --- | --- |
| Rotary evaporator | --- | --- | --- |
| TLC plates (Silica gel 60 F₂₅₄) | --- | --- | --- |
Step-by-Step Procedure
Step 1: Synthesis of 1-(thiophene-2-carbonyl)thiosemicarbazide (Intermediate 2)
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiophene-2-carbohydrazide (1.42 g, 10 mmol) and ethanol (50 mL). Stir until the solid is fully dissolved.
-
Add ammonium thiocyanate (0.84 g, 11 mmol, 1.1 eq).
-
Carefully add 2-3 drops of concentrated hydrochloric acid to the mixture to act as a catalyst.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).
-
After completion, allow the mixture to cool to room temperature. A white precipitate should form.
-
Cool the flask further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol (10 mL).
-
Dry the resulting white solid under vacuum to yield 1-(thiophene-2-carbonyl)thiosemicarbazide. The product is typically of sufficient purity for the next step. Expected yield: 85-95%.
Step 2: Synthesis of this compound (Product 3)
-
In a 100 mL round-bottom flask, suspend the dried 1-(thiophene-2-carbonyl)thiosemicarbazide (1.0 g, 5 mmol) in ethanol (30 mL).
-
Add sodium bicarbonate (0.84 g, 10 mmol, 2.0 eq) to the suspension.
-
In a separate beaker, dissolve iodine (1.27 g, 5 mmol, 1.0 eq) in ethanol (20 mL).
-
Add the iodine solution dropwise to the stirred suspension at room temperature over 15-20 minutes. The color of the iodine will fade as it is consumed.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 80-85 °C) for 2-4 hours, or until TLC analysis (Eluent: 70% Ethyl Acetate in Hexane) indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold water containing sodium thiosulfate (approx. 1 g) to quench any unreacted iodine.
-
A solid precipitate will form. Stir the mixture for 15 minutes, then collect the solid by vacuum filtration.
-
Wash the crude product thoroughly with cold water (3 x 30 mL) to remove inorganic salts.
Purification and Characterization
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or isopropanol. Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Filter the purified crystals and dry under vacuum.
-
Characterization:
-
Melting Point: Determine the melting point of the purified product and compare it with literature values.
-
¹H NMR: Dissolve the product in DMSO-d₆. Expected signals include peaks for the thiophene ring protons and a broad singlet for the -NH₂ protons.
-
¹³C NMR: Confirm the presence of all carbon atoms, including the two distinct carbons of the oxadiazole ring.
-
FT-IR (KBr): Look for characteristic peaks, including N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and C-O-C stretching of the oxadiazole ring (around 1100 cm⁻¹).[8]
-
Mass Spectrometry (MS): Confirm the molecular weight of the product by identifying the molecular ion peak (M⁺).
-
Data Summary and Expected Results
| Parameter | Value |
| Product Name | This compound |
| Molecular Formula | C₆H₅N₃OS |
| Molecular Weight | 167.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Expected Yield | 70-85% (after recrystallization) |
| Expected Melting Point | ~210-215 °C (literature dependent) |
Synthetic Workflow Visualization
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hydrochloric acid is corrosive. Handle with extreme care.
-
Iodine is harmful and can cause stains. Avoid inhalation of vapors and contact with skin.
-
Organic solvents (Ethanol, Dichloromethane) are flammable. Keep away from ignition sources.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
-
Yang, S. J., Lee, S. H., Kwak, H. J., & Gong, Y. D. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 78(1), 438-444. Available from: [Link]
- Husain, A., & Ajmal, M. (2009). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. Acta Poloniae Pharmaceutica, 66(4), 417-422.
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PubMed. (2013). Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate. Retrieved from [Link]
- Vahedi, H., Lari, J., Bavand, A., & Ameri, B. (n.d.). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Asian Journal of Chemistry.
- de F. F. da Silva, K., & de Almeida, M. V. (2017). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 9(2), 742-767.
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ResearchGate. (n.d.). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Retrieved from [Link]
- Kowalska, D., & Szcześniak, P. (2020). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 25(22), 5463.
- Clerici, F., Pocar, D., & Guido, M. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Tetrahedron Letters, 47(17), 2955-2958.
- Bansal, S., & Kumar, V. (2025). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Research Journal of Pharmacy and Technology.
- Metzger, J. V. (1964). U.S. Patent No. 3,141,022. Washington, DC: U.S.
- Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug design, development and therapy, 12, 1593–1606.
- Le, T. H., Vo, D. D., Pham, T. T. T., Le, T. N., Vo, T. P. N., Nguyen, T. K., ... & Thai, K. M. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573.
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Farmacia Journal. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. PubChem.
- Rueggeberg, W. H. C., & Frantz, W. P. (1981). U.S. Patent No. 4,321,399. Washington, DC: U.S.
- Namratha, B., Shetty, N. S., D'Souza, J. N., & Gaonkar, S. L. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55.
- Bollikolla, H. B., & Akula, A. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.
- Peter, J., & Bell, S. (1956). U.S. Patent No. 2,746,972. Washington, DC: U.S.
- Diana, G. D., & Yarinsky, A. (1971). 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Journal of Medicinal Chemistry, 14(3), 266-267.
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El-Gazzar, A. B. A., & Gaafar, A. M. (2011). Thiosemicarbazide Chemistry Review. Scribd. Retrieved from [Link]
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Application Notes and Protocols for Antimicrobial Studies of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Investigating 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine
The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds for the development of new anti-infective agents. The heterocyclic compound, this compound, represents a promising candidate for investigation. Its structure combines two key pharmacophores known for their diverse biological activities: the 1,3,4-oxadiazole ring and a thiophene moiety .
The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including significant antimicrobial and anti-inflammatory activities[1]. Similarly, the thiophene ring is a constituent of numerous biologically active compounds, recognized for its contribution to antibacterial and antifungal efficacy[1][2]. The synergistic combination of these two rings in this compound provides a strong impetus for its evaluation as a potential antimicrobial agent. While extensive data exists for derivatives, the parent compound's specific activity profile warrants a systematic investigation. These application notes provide a comprehensive framework for researchers to conduct initial in vitro screening and characterization of this molecule.
Part 1: Foundational Antimicrobial Screening
The initial phase of evaluation aims to determine if this compound possesses intrinsic antimicrobial activity, and if so, to quantify its potency and spectrum. The foundational assays are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.
Principle: This assay involves challenging a standardized suspension of a test microorganism with serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no turbidity (visible growth) is observed.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO, sterile) for stock solution preparation
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Standardized microbial inocula (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Incubator
Step-by-Step Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO. A concentration of 10 mg/mL is a common starting point. Ensure the compound is fully dissolved.
-
Preparation of Microbial Inoculum: From a fresh agar plate, select 3-5 isolated colonies of the test microorganism. Inoculate them into a suitable broth and incubate until the turbidity reaches that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add an additional 100 µL of the stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing the diluted compound. This will bring the final volume in each well to 200 µL.
-
Controls:
-
Positive Control: Wells containing broth and microbial inoculum, but no test compound.
-
Negative Control: Wells containing only broth to check for sterility.
-
Solvent Control: Wells containing broth, microbial inoculum, and the highest concentration of DMSO used in the assay to ensure the solvent has no inhibitory effect.
-
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours for bacteria, or as appropriate for fungi.
-
Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be aided by using a plate reader to measure optical density (OD).
Diagram: Workflow for Broth Microdilution Assay
Caption: Workflow for the Broth Microdilution Assay to determine MIC.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Following the MIC determination, the MBC or MFC can be ascertained to understand whether the compound is static (inhibits growth) or cidal (kills the organism).
Principle: This is a subculture-based extension of the MIC assay. Aliquots are taken from the wells of the MIC plate that showed no visible growth and are plated onto agar. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in viable cells.
Materials:
-
MIC plate from the previous experiment
-
Nutrient agar plates (or appropriate fungal medium)
-
Sterile micropipette and tips
-
Incubator
Step-by-Step Procedure:
-
Select Wells: Identify the wells from the MIC assay that showed no visible growth (i.e., at and above the MIC).
-
Subculture: Using a sterile micropipette, take a 10-20 µL aliquot from each of these clear wells.
-
Plate Aliquots: Spot or spread the aliquot onto a fresh, appropriately labeled agar plate.
-
Incubation: Incubate the plates at 37°C (or appropriate temperature) for 24-48 hours.
-
Determine MBC/MFC: The MBC or MFC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating that the microorganisms were killed.
Part 2: Safety and Selectivity Assessment
A crucial aspect of drug development is ensuring that a potential antimicrobial agent is selective for microbial cells and exhibits minimal toxicity towards mammalian cells. A preliminary assessment of cytotoxicity is therefore essential.
Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[3][4]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.[3]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
Addition of MTT: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can then be determined by plotting cell viability against the log of the compound concentration.
Diagram: General Workflow for Cytotoxicity Assessment
Caption: General workflow for evaluating the cytotoxicity of new compounds.[3]
Part 3: Data Interpretation and Next Steps
Summarizing Preliminary Data
The initial screening will generate key data points that should be systematically organized for clear interpretation and comparison.
Table 1: Hypothetical Antimicrobial Activity Profile of this compound
| Microorganism | Strain ID | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | TBD | TBD |
| Escherichia coli | ATCC 25922 | TBD | TBD |
| Pseudomonas aeruginosa | ATCC 27853 | TBD | TBD |
| Candida albicans | ATCC 90028 | TBD | TBD |
| Methicillin-resistant S. aureus (MRSA) | USA300 | TBD | TBD |
| Vancomycin-resistant Enterococcus (VRE) | ATCC 51575 | TBD | TBD |
| Positive Control (Ciprofloxacin) | - | Known | Known |
| Positive Control (Fluconazole) | - | Known | Known |
| TBD: To Be Determined through experimentation. |
Table 2: Preliminary Cytotoxicity Profile
| Cell Line | Assay | IC₅₀ (µM) | Therapeutic Index (TI = IC₅₀ / MIC) |
| HEK293 | MTT | TBD | TBD |
| HepG2 | MTT | TBD | TBD |
| TBD: To Be Determined through experimentation. |
Causality and Future Directions
The results from these initial assays will guide the subsequent stages of research.
-
Potent and Broad-Spectrum Activity: If the compound shows low MIC values against a wide range of bacteria and/or fungi, further studies should focus on elucidating its mechanism of action. This could involve assays to investigate its effects on cell wall synthesis, protein synthesis, DNA replication, or membrane integrity.[5]
-
Selective Activity: If the compound is highly active against specific types of microorganisms (e.g., only Gram-positive bacteria), this could suggest a specific target that is absent in other organisms.
-
High Therapeutic Index: A high TI (IC₅₀ significantly greater than MIC) indicates good selectivity and is a positive indicator for further development. A low TI suggests potential toxicity issues that may require chemical modification of the scaffold to improve its safety profile.
-
Structure-Activity Relationship (SAR) Studies: The antimicrobial activity of 1,3,4-oxadiazole derivatives is often highly dependent on the nature and position of substituents.[1][6] If the parent compound shows promising but suboptimal activity, the synthesis and screening of a library of derivatives is a logical next step to identify more potent and selective analogs.
Conclusion
The compound this compound holds considerable potential as a lead structure for the development of novel antimicrobial agents due to its constituent pharmacophores. The protocols outlined in these application notes provide a robust and systematic framework for the initial in vitro evaluation of its antimicrobial efficacy and safety profile. A thorough and logical execution of these foundational studies is a critical first step in determining the therapeutic potential of this and other novel heterocyclic compounds in the ongoing fight against infectious diseases.
References
-
El-Sayed, W. M., et al. (2018). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules, 23(11), 2919. Available at: [Link]
-
Abdel-Moneim, D., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Molecules, 23(12), 3123. Available at: [Link]
-
Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. Available at: [Link]
-
Al-Wahaibi, L. H. (2021). 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. Molecules, 26(7), 2095. Available at: [Link]
-
Köysal, Y., et al. (2012). 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2479. Available at: [Link]
-
Upadhyay, P. K., & Mishra, P. (2019). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. RASAYAN Journal of Chemistry, 12(2), 634-641. Available at: [Link]
-
Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. Available at: [Link]
-
Song, H., et al. (2007). Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 17(12), 3359-3362. Available at: [Link]
-
Li, Y., et al. (2022). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers in Chemistry, 10, 897351. Available at: [Link]
-
El-Helw, E. A., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(5), 439-451. Available at: [Link]
-
Wang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(19), 6296. Available at: [Link]
-
Murg, B., et al. (2020). Synthesis and Antimicrobial Evaluation of Some New Carprofen-1,3,4-oxadiazole Hybrids. Molecules, 25(18), 4248. Available at: [Link]
-
Patel, A., et al. (2011). 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives: Synthesis, characterization and antimicrobial evaluation. Journal of Saudi Chemical Society, 15(3), 269-274. Available at: [Link]
-
Farooq, U., et al. (2018). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Tropical Journal of Pharmaceutical Research, 17(1), 117-124. Available at: [Link]
-
Surendra, B., et al. (2021). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Infectious Diseases, 7(5), 1136-1147. Available at: [Link]
-
Nartey, E., et al. (2022). Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-Oxadiazol-2-yl)benzamide Containing Antibacterial Agents. ACS Infectious Diseases, 8(5), 977-989. Available at: [Link]
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Application Notes and Protocols for 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of 1,3,4-Oxadiazoles in Oncology
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities, including significant anticancer properties.[1] Derivatives of 1,3,4-oxadiazole have been reported to exert their antitumor effects through various mechanisms, such as the inhibition of crucial enzymes like histone deacetylases (HDACs), growth factor receptors like EGFR, and disruption of microtubule dynamics.[2][3] The incorporation of a thiophene ring, as seen in 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine, is a strategic structural modification. Thiophene-containing compounds have demonstrated notable cytotoxicity in several cancer cell lines, suggesting that this moiety may enhance the anticancer potential of the oxadiazole core.[3]
This document provides a comprehensive guide for researchers investigating the anticancer properties of this compound. It outlines detailed protocols for the initial screening of cytotoxic activity, elucidation of the mechanism of action through apoptosis and cell cycle analysis, and investigation into its potential as a tubulin polymerization inhibitor.
Putative Mechanisms of Action
While the precise mechanism of this compound is a subject for investigation, derivatives of 1,3,4-oxadiazole have been shown to induce cancer cell death through several pathways. These include the induction of apoptosis, causing cell cycle arrest, and inhibiting tubulin polymerization.[2][4] The initial experimental workflow should, therefore, focus on assessing these key cellular processes.
Caption: Potential mechanisms of anticancer activity for this compound.
Experimental Workflow for Anticancer Evaluation
A systematic approach is crucial for characterizing the anticancer profile of a novel compound. The following workflow is recommended for the initial in vitro evaluation of this compound.
Caption: A stepwise workflow for the in vitro anticancer evaluation of the target compound.
Protocols
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compound, which is a quantitative measure of its cytotoxic potential.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., HT-29, MDA-MB-231, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell lines to ~80% confluency.
-
Trypsinize the cells, perform a cell count, and determine viability.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like doxorubicin or cisplatin).
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with the test compound. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Treated and untreated cancer cells
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.[8]
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Acquire data and analyze the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[9]
-
Cell Cycle Analysis by Propidium Iodide Staining
This protocol allows for the investigation of the effect of the test compound on cell cycle progression.[4] Many anticancer agents induce cell cycle arrest at specific phases (G0/G1, S, or G2/M).[1] PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.[2]
Materials:
-
Treated and untreated cancer cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells with the IC50 concentration of the compound as described previously.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Use software (e.g., ModFit LT, FlowJo) to model the cell cycle phases and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to that of untreated controls.
-
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.[10] Inhibition of tubulin polymerization is a key mechanism for many anticancer drugs.[11]
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP)
-
Glycerol
-
Test compound, positive control (e.g., colchicine), and negative control (e.g., paclitaxel)
-
96-well microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL.
-
Prepare stock solutions of the test compound and controls in DMSO.
-
-
Assay Setup:
-
Pre-warm a 96-well plate to 37°C.
-
In each well, add the reconstituted tubulin solution.
-
Add the test compound at various concentrations (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO), a positive control for inhibition (colchicine), and a positive control for promotion (paclitaxel).[11]
-
-
Polymerization and Measurement:
-
Initiate polymerization by incubating the plate at 37°C in the microplate reader.
-
Measure the absorbance at 340 nm every minute for 60 minutes.[10]
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time to generate polymerization curves.
-
Compare the curves of the compound-treated samples to the controls to determine if the compound inhibits or enhances tubulin polymerization.
-
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound on various cancer cell lines.
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| HT-29 (Colon) | Value | Value | Value |
| MDA-MB-231 (Breast) | Value | Value | Value |
| A549 (Lung) | Value | Value | Value |
| HepG2 (Liver) | Value | Value | Value |
| Doxorubicin | Value | Value | Value |
Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution.
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | Value | Value | Value | Value | Value |
| Compound (IC50) | Value | Value | Value | Value | Value |
| Positive Control | Value | Value | Value | Value | Value |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of the anticancer properties of this compound. Based on the results obtained from these in vitro assays, further investigations can be pursued. These may include more in-depth mechanistic studies such as Western blotting for apoptosis- and cell cycle-related proteins, kinase inhibition assays, and in vivo studies in animal models to evaluate the compound's therapeutic efficacy and toxicity profile. The exploration of this and related 1,3,4-oxadiazole derivatives holds promise for the development of novel and effective anticancer agents.
References
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Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2022). ACS Omega. Retrieved January 17, 2026, from [Link]
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RNAseq Analysis of Novel 1,3,4-Oxadiazole Chalcogen Analogues Reveals Anti-Tubulin Properties on Cancer Cell Lines. (2023). MDPI. Retrieved January 17, 2026, from [Link]
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Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Synthesis of Some New 1 3 4 Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
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Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and Mannich bases. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved January 17, 2026, from [Link]
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1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). Retrieved January 17, 2026, from [Link]
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Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved January 17, 2026, from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved January 17, 2026, from [Link]
-
The Annexin V Apoptosis Assay. (n.d.). Retrieved January 17, 2026, from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Annexin V-Dye Apoptosis Assay. (n.d.). G-Biosciences. Retrieved January 17, 2026, from [Link]
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NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (2018). PubMed. Retrieved January 17, 2026, from [Link]
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An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). Retrieved January 17, 2026, from [Link]
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(PDF) 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
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Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (n.d.). Brieflands. Retrieved January 17, 2026, from [Link]
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Inhibition of tubulin polymerization in vitro. (a) The inhibition of... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Application Notes & Protocols for Efficacy Evaluation of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine
Document ID: AN-TPO-2026-01
Introduction: Rationale for a Multi-Faceted Efficacy Assessment
The compound 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic molecule combining two pharmacologically significant moieties: a thiophene ring and a 1,3,4-oxadiazole core. The 1,3,4-oxadiazole nucleus is a versatile scaffold known to be present in compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Similarly, the thiophene ring is a key structural component in numerous therapeutic agents, recognized for its contribution to antibacterial, antifungal, anti-inflammatory, and antiproliferative effects.[4]
The convergence of these two privileged scaffolds in a single molecule provides a strong rationale for a comprehensive evaluation of its therapeutic potential. This document outlines a structured, multi-pronged approach to systematically evaluate the efficacy of this compound. The protocols described herein are designed as a tiered screening cascade, beginning with high-throughput in vitro assays to establish primary activity and progressing to more complex in vivo models for validation. This strategy ensures a resource-efficient and scientifically rigorous assessment of the compound's potential as a lead candidate in oncology, infectious diseases, or inflammatory disorders.
Prior to initiating any biological evaluation, it is imperative to confirm the identity, purity, and stability of the test compound. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and elemental analysis should be employed to ensure the material meets a purity standard of >95%.[5][6]
Section 1: Anticancer Efficacy Evaluation
The structural similarity of the target compound to known antiproliferative agents makes oncology a primary area of investigation.[7][8] Our evaluation strategy is to first determine broad cytotoxicity against diverse cancer cell lines, then elucidate the mechanism of cell death, and finally, validate the findings in a preclinical in vivo model.
Workflow for Anticancer Agent Screening
Caption: High-level workflow for screening potential anticancer agents.
In Vitro Protocol: MTT Cell Viability Assay
This colorimetric assay is a robust and widely used method for initial cytotoxicity screening.[9] It measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is directly proportional to the number of viable cells.
Protocol Steps:
-
Cell Culture: Plate cells (e.g., A549 lung carcinoma, HepG-2 hepatocellular carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.[7]
-
Compound Preparation: Prepare a 2X stock solution of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "vehicle control" (medium with DMSO) and "untreated control".
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation: IC₅₀ Values
Summarize the results in a table for clear comparison across different cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) ± SD |
| A549 | Lung Carcinoma | Value |
| HepG-2 | Hepatocellular Carcinoma | Value |
| MCF-7 | Breast Adenocarcinoma | Value |
| V-79 | Normal Fibroblast (Control) | Value |
A higher IC₅₀ value in normal cell lines compared to cancer cell lines indicates selective cytotoxicity, a desirable trait for an anticancer agent.[7]
In Vivo Protocol: Human Tumor Xenograft Model
This is a fundamental in vivo model to assess a compound's therapeutic efficacy in a living organism.[10] It involves implanting human tumor cells into immunodeficient mice to prevent rejection.[11]
Protocol Steps:
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., NOD/SCID or Nude mice). Allow them to acclimate for at least one week.
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ A549 cells (resuspended in Matrigel/PBS) into the right flank of each mouse.
-
Tumor Growth: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., saline + 5% DMSO)
-
Group 2: Test compound (e.g., 25 mg/kg)
-
Group 3: Test compound (e.g., 50 mg/kg)
-
Group 4: Positive control (e.g., Cisplatin)
-
-
Treatment: Administer the compound via the determined route (e.g., intraperitoneal injection) daily or as per the pharmacokinetic profile.
-
Monitoring: Continue to measure tumor volume and body weight (as a proxy for toxicity) every 2-3 days for the duration of the study (typically 21-28 days).[11]
-
Endpoint: The study concludes when tumors in the control group reach the predetermined maximum size. Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
Section 2: Antimicrobial Efficacy Evaluation
The 1,3,4-oxadiazole scaffold is a common feature in many compounds with potent antimicrobial activity.[12][13] Therefore, evaluating the efficacy of this compound against a panel of pathogenic bacteria is a logical step.
Workflow for MIC Determination
Caption: Standard workflow for broth microdilution MIC testing.
In Vitro Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
Protocol Steps:
-
Preparation: Prepare a stock solution of the test compound in DMSO.
-
Plate Setup: In a sterile 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 11.
-
Serial Dilution: Add 200 µL of the compound stock (at 2x the highest desired concentration) to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this 2-fold serial dilution down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Bacterial Inoculum: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.[14]
-
Inoculation: Add the diluted bacterial suspension to wells 1 through 11.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Data Presentation: MIC Values
Present the MIC data in a clear, tabular format.
| Microorganism | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | Value |
| Escherichia coli (ATCC 25922) | Negative | Value |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | Value |
| Ciprofloxacin (Control) | N/A | Value |
Section 3: Anti-inflammatory Efficacy Evaluation
Given the known anti-inflammatory properties of both thiophene and oxadiazole derivatives, this is another crucial therapeutic area to investigate.[2][15]
Timeline for Carrageenan-Induced Paw Edema Model
Caption: Experimental timeline for the in vivo anti-inflammatory assay.
In Vivo Protocol: Carrageenan-Induced Rat Paw Edema
This is a classic and highly reproducible model for evaluating the activity of acute anti-inflammatory agents.[16][17] The injection of carrageenan, a phlogistic agent, into the rat paw induces a biphasic inflammatory response.
Protocol Steps:
-
Animal Model: Use male Wistar rats (150-180 g). Fast the animals overnight before the experiment.
-
Grouping: Divide the rats into groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: Test compound (e.g., 25 mg/kg, p.o.)
-
Group 3: Test compound (e.g., 50 mg/kg, p.o.)
-
Group 4: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Compound Administration: Administer the test compound or vehicle orally 60 minutes before the carrageenan injection.
-
Baseline Measurement: Just before the carrageenan injection, measure the initial volume of the right hind paw using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[16]
-
Analysis: Calculate the percentage increase in paw volume for each animal and then determine the percentage inhibition of edema for each group relative to the control group.
Data Presentation: Edema Inhibition
The efficacy is expressed as the percentage inhibition of edema.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h ± SEM | % Inhibition of Edema |
| Vehicle Control | - | Value | 0% |
| Test Compound | 25 | Value | Value |
| Test Compound | 50 | Value | Value |
| Indomethacin | 10 | Value | Value |
References
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experimental design for testing 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine derivatives
An Application Guide for the Preclinical Evaluation of Novel 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine Derivatives
Abstract
The 1,3,4-oxadiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] This document provides a comprehensive experimental framework for the systematic evaluation of novel derivatives based on the this compound core. We present a tiered, logic-driven approach, beginning with broad primary screening and progressing to detailed secondary and mechanistic studies. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, the rationale behind experimental choices, and templates for robust data presentation to streamline the preclinical assessment of this promising class of compounds.
Introduction: The Rationale for a Multi-Faceted Screening Approach
The 1,3,4-oxadiazole ring is a bioisostere for carboxylic acids and amides, enhancing properties like lipophilicity and metabolic stability, which contributes to its diverse biological profile.[3] When combined with a thiophene ring, another biologically significant heterocycle known for its wide therapeutic uses, the resulting 5-(thiophen-2-yl)-1,3,4-oxadiazole scaffold presents a promising starting point for novel drug discovery.[4]
Given the broad therapeutic potential reported for this class, a high-throughput, multi-assay screening strategy is the most efficient path to identify and characterize the specific biological activities of new derivatives.[2] A tiered approach ensures that resources are focused progressively on the most promising candidates. Our proposed workflow is designed to first identify any primary biological activity (anticancer, antimicrobial, anti-inflammatory), then quantify the potency of "hit" compounds, and finally, investigate the mechanism of action for the most compelling leads. This systematic process is crucial for establishing a solid foundation for further preclinical and clinical development.
A Tiered Experimental Design Workflow
The successful evaluation of a new chemical library hinges on a logical and structured experimental plan. We propose a three-tiered workflow that moves from broad, high-throughput screening to specific, hypothesis-driven mechanistic studies. This ensures a cost-effective and scientifically rigorous evaluation.
Caption: A Three-Tiered Workflow for Compound Evaluation.
Tier 1: Primary Screening Protocols
The objective of Tier 1 is to cast a wide net and identify whether the synthesized derivatives possess any significant biological activity across three common therapeutic areas.
Protocol: Antimicrobial Susceptibility Testing
This initial screen aims to determine if the compounds have inhibitory effects on microbial growth. The broth microdilution method is a quantitative and scalable technique for determining the Minimum Inhibitory Concentration (MIC).[5][6]
Methodology: Broth Microdilution
-
Preparation of Inoculum: Culture representative bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungal strains (e.g., Candida albicans ATCC 90028) overnight. Suspend colonies in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[6] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds (e.g., from 128 µg/mL down to 0.25 µg/mL) in the appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria).
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic like Ciprofloxacin), a negative control (broth with inoculum only), and a sterility control (broth only).[6]
-
Inoculation & Incubation: Add the prepared microbial inoculum to each well. Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible microbial growth.[5]
Protocol: Anticancer and Cytotoxicity Screening
This assay simultaneously evaluates the anticancer potential and general cytotoxicity of the derivatives. By using both cancer cell lines and a non-cancerous cell line, we can identify compounds that are selectively toxic to cancer cells, a hallmark of a promising therapeutic agent.[7] The XTT assay is chosen for its streamlined protocol, as its formazan product is water-soluble, eliminating the solubilization step required in the older MTT assay.[8][9]
Methodology: XTT Cell Viability Assay
-
Cell Seeding: Seed cells (e.g., A549 lung cancer, HepG2 liver cancer, and non-cancerous L929 fibroblasts) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[7][10] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the derivatives in DMSO. Add various concentrations of the compounds to the wells and incubate for 48-72 hours. Ensure the final DMSO concentration is non-toxic (typically <0.5%).
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, which typically involves mixing the XTT reagent with an electron-coupling reagent.[8]
-
Assay Execution: Add 50 µL of the XTT labeling mixture to each well and incubate for 4 hours at 37°C.
-
Data Acquisition: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader. The reference wavelength should be greater than 600 nm.
-
Analysis: Cell viability is calculated as a percentage relative to the untreated control cells.
Protocol: Anti-inflammatory Activity Screening
This assay assesses the ability of the compounds to suppress inflammatory responses. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammatory cytokines in immune cells like macrophages.[11] We will measure the inhibition of a key pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).
Methodology: Inhibition of LPS-Induced TNF-α Production
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before inducing inflammation.
-
Inflammatory Stimulus: Add LPS (100 ng/mL) to all wells except the negative control. Include a positive control with a known anti-inflammatory drug (e.g., Dexamethasone).
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.
-
Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-only treated cells.
Tier 2: Secondary Screening and Data Presentation
Compounds that demonstrate significant activity in Tier 1 ("hits") are advanced to secondary screening for validation and potency determination.
Dose-Response Analysis: For each "hit" compound, a more detailed dose-response curve is generated (typically using 8-12 concentrations) in the relevant primary assay. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀) for anticancer and anti-inflammatory compounds, and a precise MIC for antimicrobial agents.
Data Presentation: All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Antimicrobial Activity (MIC) of Lead Compounds
| Compound ID | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |
|---|---|---|---|
| Derivative 1 | 16 | >128 | 64 |
| Derivative 2 | 4 | 8 | 32 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Table 2: Cytotoxicity (IC₅₀) and Selectivity Index of Lead Compounds
| Compound ID | A549 (µM) | HepG2 (µM) | L929 (µM) | Selectivity Index (SI)¹ |
|---|---|---|---|---|
| Derivative 3 | 5.2 | 8.1 | 58.4 | 11.2 |
| Derivative 4 | 25.6 | 31.2 | 45.1 | 1.8 |
| Doxorubicin | 0.8 | 1.1 | 2.5 | 3.1 |
¹Selectivity Index (SI) = IC₅₀ in normal cells (L929) / IC₅₀ in cancer cells (A549). A higher SI indicates greater cancer cell selectivity.
Tier 3: Elucidating the Mechanism of Action
For the most potent and selective lead compounds, understanding how they exert their biological effect is paramount. These studies are hypothesis-driven based on the observed activity and the known mechanisms of similar compounds.
Example: Investigating an Anticancer Mechanism If a derivative shows potent and selective anticancer activity, a plausible mechanism is the induction of apoptosis (programmed cell death).[10] The following workflow and pathway diagram illustrate how this could be investigated.
Caption: Hypothetical Intrinsic Apoptosis Pathway.
Key Mechanistic Assays for Anticancer Leads:
-
Apoptosis Induction: Use Annexin V/Propidium Iodide staining followed by flow cytometry to distinguish between viable, apoptotic, and necrotic cells.
-
Mitochondrial Membrane Potential (ΔΨm): Assess mitochondrial integrity using dyes like JC-1 or TMRE. A loss of potential is an early hallmark of apoptosis.[10]
-
Caspase Activation: Measure the activity of key executioner caspases (e.g., Caspase-3/7) using luminescence- or fluorescence-based assays.[10]
-
Cell Cycle Analysis: Use propidium iodide staining and flow cytometry to determine if the compound causes cell cycle arrest at a specific phase (e.g., G0/G1, S, G2/M).[10]
Conclusion
The experimental design detailed in these application notes provides a robust and efficient framework for the comprehensive evaluation of novel this compound derivatives. By progressing through a logical sequence of primary screening, secondary validation, and mechanistic investigation, researchers can effectively identify promising therapeutic leads, characterize their potency and selectivity, and build a strong scientific case for further development. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data, accelerating the journey from chemical synthesis to potential clinical application.
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Preparation of 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine for Biological Assays: An Application Note and Protocol Guide
Introduction: The Therapeutic Potential of 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Derivatives incorporating this moiety have demonstrated a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[2] The thiophene ring, another important pharmacophore, is present in numerous approved drugs and is known to enhance the biological activity of molecules. The conjugation of these two heterocyclic systems in 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine suggests a promising candidate for drug discovery programs.
This comprehensive guide provides a detailed protocol for the synthesis, purification, and characterization of this compound. Furthermore, it outlines standardized procedures for the preparation of stock solutions and the execution of fundamental biological assays, namely the MTT assay for cytotoxicity and an antibacterial screening assay, to facilitate its evaluation in a research setting.
Synthesis and Characterization
The synthesis of this compound is typically achieved through a multi-step process commencing from thiophene-2-carbohydrazide. The subsequent cyclization with cyanogen bromide affords the target amine.
Synthetic Workflow
Caption: Synthetic route for this compound.
Detailed Synthetic Protocol
Materials:
-
Thiophene-2-carbohydrazide
-
Cyanogen bromide (BrCN)
-
Methanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophene-2-carbohydrazide (1 equivalent) in anhydrous methanol.
-
Addition of Cyanogen Bromide: To the stirred solution, carefully add cyanogen bromide (1.1 equivalents) portion-wise at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralization: To the resulting residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with cold deionized water, and dried.
-
Purification: The crude product is purified by recrystallization from ethanol to yield pure this compound.
Characterization
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | Signals corresponding to the thiophene protons (typically in the range of δ 7.0-8.0 ppm) and a broad singlet for the amine (-NH₂) protons (variable, may be around δ 7.5 ppm). |
| ¹³C NMR (DMSO-d₆) | Resonances for the two carbons of the oxadiazole ring (in the region of δ 155-165 ppm) and the carbons of the thiophene ring. |
| FT-IR (KBr) | Characteristic absorption bands for N-H stretching of the amine group (around 3300-3100 cm⁻¹), C=N stretching of the oxadiazole ring (around 1650 cm⁻¹), and C-O-C stretching (around 1050 cm⁻¹).[3] |
| Mass Spec. (EI) | The molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₆H₅N₃OS, MW: 167.19 g/mol ). |
Preparation for Biological Assays
Proper preparation of the test compound is critical for obtaining reliable and reproducible data in biological assays.
Solubility and Stock Solution Preparation
The solubility of this compound in common solvents should be determined empirically. Due to its heterocyclic nature, it is anticipated to have good solubility in dimethyl sulfoxide (DMSO).
Protocol for 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh a precise amount of the synthesized compound (e.g., 1.67 mg for 1 mL of a 10 mM stock).
-
Dissolution: Transfer the compound to a sterile microcentrifuge tube or vial. Add the calculated volume of high-purity, sterile DMSO.
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The use of amber vials is recommended to protect the compound from light.
Biological Assay Protocols
The following are detailed protocols for assessing the cytotoxicity and antibacterial activity of this compound.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4]
Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antibacterial Activity Screening
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
Protocol:
-
Bacterial Culture: Inoculate a loopful of a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of a 96-well microtiter plate.
-
Compound Dilution: Prepare a two-fold serial dilution of the this compound stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Controls: Include a positive control (broth with bacteria and no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Conclusion
This application note provides a comprehensive framework for the synthesis, characterization, and preliminary biological evaluation of this compound. Adherence to these detailed protocols will enable researchers to generate robust and reproducible data, thereby facilitating the exploration of the therapeutic potential of this promising heterocyclic compound.
References
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Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]
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Application Notes & Protocols for the Quantitative Analysis of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine
Introduction:
5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,3,4-oxadiazole ring is a versatile pharmacophore associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a thiophene moiety can further modulate the compound's biological profile and pharmacokinetic properties.[3] Accurate and precise quantification of this molecule is paramount for various stages of drug discovery and development, including pharmacokinetic studies, formulation analysis, and quality control.
This document provides a comprehensive guide to the analytical techniques for the quantitative determination of this compound. We will delve into the principles, protocols, and best practices for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry. The methodologies are designed to be robust, reliable, and validated, ensuring data integrity for researchers, scientists, and drug development professionals.
Physicochemical Properties and Spectral Characteristics
A foundational understanding of the analyte's properties is crucial for method development. This compound possesses structural features that dictate its analytical behavior. The conjugated system formed by the thiophene and oxadiazole rings is expected to exhibit strong UV absorbance, making UV-based detection methods highly suitable.[4][5]
Expected Spectral Properties:
| Parameter | Expected Value/Characteristic | Rationale |
| λmax (in Methanol or Acetonitrile) | 230 - 350 nm | The conjugated π-system of the thiophene and oxadiazole rings will lead to characteristic π-π* and n-π* electronic transitions in the UV region. The exact λmax should be determined experimentally.[5][6] |
| Molar Mass | 181.22 g/mol | C₆H₅N₃OS |
| Solubility | Soluble in polar organic solvents like methanol, acetonitrile, DMSO, and DMF. Limited solubility in water. | The presence of the amine group and heteroatoms provides polarity, while the aromatic rings contribute to its organic solubility. |
High-Performance Liquid Chromatography (HPLC) for Quantification
Reverse-phase HPLC (RP-HPLC) is the cornerstone technique for the quantification of this compound due to its high resolution, sensitivity, and reproducibility.[7][8] This method separates the analyte from impurities and excipients based on its partitioning between a nonpolar stationary phase and a polar mobile phase.
Principle of Separation
In RP-HPLC, the stationary phase is typically a C18-bonded silica gel, which is nonpolar. The mobile phase is a mixture of water and a polar organic solvent, such as acetonitrile or methanol.[7] this compound, being a moderately polar compound, will have an affinity for both the stationary and mobile phases. By carefully controlling the composition of the mobile phase, we can achieve optimal retention and separation. The addition of an acid modifier (e.g., formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape and resolution by suppressing the ionization of the amine group.[7]
Experimental Protocol: Isocratic RP-HPLC Method
This protocol outlines a validated isocratic RP-HPLC method for the routine quantification of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition | Justification |
| Column | C18, 4.6 x 250 mm, 5 µm | A standard C18 column provides excellent retention and separation for a wide range of moderately polar compounds.[7][8] |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v) | Acetonitrile is a common organic modifier. Formic acid helps to protonate the amine group, leading to sharper peaks and consistent retention times. The ratio can be optimized for desired retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.[7] |
| Column Temperature | 35 °C | Maintaining a constant column temperature ensures reproducible retention times.[8] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | Determined λmax (e.g., ~280-320 nm) | The wavelength of maximum absorbance provides the highest sensitivity.[6] A PDA detector can be used to monitor multiple wavelengths. |
| Run Time | 10 minutes | Sufficient time for the elution of the analyte and any potential impurities. |
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
-
Sample Solution: Dissolve the sample containing the analyte in the mobile phase to an expected concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.[7]
Method Validation:
Every analytical method must be validated to ensure its reliability. Key validation parameters include:
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery between 98% and 102% |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | The analyte peak should be well-resolved from any impurities or excipients. |
Workflow Diagram
Caption: Workflow for HPLC quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Quantification and Structural Confirmation
For applications requiring higher sensitivity and selectivity, such as bioanalysis of plasma samples or identification of metabolites, LC-MS is the preferred technique.[9] It couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.
Principle of LC-MS
After chromatographic separation, the analyte is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a suitable soft ionization technique for polar molecules like this compound, as it typically produces a protonated molecular ion [M+H]⁺.[7] The mass analyzer (e.g., quadrupole or time-of-flight) then separates the ions based on their mass-to-charge ratio (m/z).[7] For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be employed for enhanced sensitivity and specificity.
Experimental Protocol: LC-MS/MS Method
Instrumentation:
-
LC-MS/MS system (UPLC or HPLC coupled to a triple quadrupole or Q-TOF mass spectrometer).
LC Conditions:
-
Similar to the HPLC method, but with potential modifications for faster analysis (e.g., shorter column, faster flow rate). UPLC (Ultra-Performance Liquid Chromatography) systems are often used for higher throughput.
MS Conditions:
| Parameter | Condition | Justification |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amine group is readily protonated in the positive ion mode. |
| Precursor Ion (Q1) | m/z of [M+H]⁺ | The mass of the protonated parent molecule. |
| Product Ion (Q3) | A stable and abundant fragment ion | Determined by infusion of the standard and performing a product ion scan. Fragmentation of the oxadiazole or thiophene ring is expected.[7][10] |
| Collision Energy | Optimized for maximum product ion intensity | This energy is required to fragment the precursor ion in the collision cell. |
| Dwell Time | 100-200 ms | The time spent acquiring data for each transition. |
Data Interpretation and Metabolite Identification
The high-resolution mass spectrometry (HRMS) capability of a Q-TOF instrument allows for the determination of the elemental composition of the parent drug and its metabolites.[9] The fragmentation pattern provides structural information. The thiophene ring is susceptible to oxidative metabolism, which can be investigated using LC-MS.[3]
Caption: LC-MS/MS analysis workflow.
UV-Vis Spectrophotometry for λmax Determination
UV-Vis spectrophotometry is a simple and rapid technique used to determine the wavelength of maximum absorbance (λmax) of the analyte.[5] This information is critical for setting the detection wavelength in HPLC to achieve maximum sensitivity.
Principle
This technique measures the absorbance of light by a sample at different wavelengths. The conjugated system of this compound will absorb UV radiation, causing electronic transitions. A plot of absorbance versus wavelength will show one or more peaks, with the highest peak corresponding to λmax.[4]
Protocol for λmax Determination
-
Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the same solvent as the HPLC mobile phase (e.g., methanol or acetonitrile).
-
Use the same solvent as a blank to zero the spectrophotometer.
-
Scan the sample over a wavelength range of 200-400 nm.
-
Identify the wavelength at which the maximum absorbance occurs. This is the λmax.
Concluding Remarks
The analytical methods detailed in this guide provide a robust framework for the quantitative analysis of this compound. The choice of technique will depend on the specific application, required sensitivity, and the nature of the sample matrix. For routine analysis and quality control, the developed RP-HPLC method is recommended. For bioanalytical studies or metabolite identification, the LC-MS/MS method offers superior sensitivity and structural elucidation capabilities. All methods should be properly validated to ensure the generation of accurate and reliable data, which is fundamental to the progression of any drug development program.
References
- Benchchem. Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Derivatives.
- AL-Saidi, S. F. Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. 2018.
- Dahal, S. et al. Physical properties and UV-Visible analysis of synthesized 1,3,4-oxadiazole derivatives. ResearchGate. 2017.
- Deshpande, A. et al. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Thieme Connect. 2024.
- Valiak, M. et al. Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. 2021.
- Li, Y. et al. Quantitative and qualitative analysis of the novel antitumor 1,3,4-oxadiazole derivative (GLB) and its metabolites using HPLC-UV and UPLC-QTOF-MS. PubMed. 2015.
- Sharma, R. et al. Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. 2023.
- Farmacia Journal. SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. 2013.
- Pathak, S. et al. Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research. 2020.
- Bhandari, S. et al. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health. 2017.
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- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
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- 9. Quantitative and qualitative analysis of the novel antitumor 1,3,4-oxadiazole derivative (GLB) and its metabolites using HPLC-UV and UPLC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. farmaciajournal.com [farmaciajournal.com]
Application Note: 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine as a Putative Chemical Probe for Modulating Cellular Signaling
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The intersection of chemistry and biology has paved the way for the development of small molecules that can be utilized to interrogate and modulate biological processes. These "chemical probes" are indispensable tools in modern drug discovery and chemical biology. The 1,3,4-oxadiazole and thiophene scaffolds are prominent heterocyclic systems, each conferring unique physicochemical properties to molecules that contain them. Thiophene rings are often used as bioisosteres for phenyl rings in drug design, potentially improving metabolic stability and cell permeability.[1][2] The 1,3,4-oxadiazole ring is a rigid, planar structure that can participate in hydrogen bonding and act as a bioisostere for amide and ester groups, contributing to target affinity and selectivity.[3][4]
Derivatives of both 1,3,4-oxadiazole and thiophene have been reported to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][5][6][7] A common mechanism underlying these activities is the inhibition of key enzymes in cellular signaling pathways, such as kinases, cyclooxygenases, and cholinesterases.[3][4][8]
This application note describes the potential use of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine as a chemical probe. While the specific biological targets of this compound are yet to be fully elucidated, its structural motifs suggest it may serve as a valuable tool for investigating enzyme-driven signaling pathways. Herein, we provide a putative mechanism of action, key physicochemical properties, and detailed protocols for its characterization and use in cell-based and biochemical assays.
Proposed Mechanism of Action: Inhibition of a Putative Serine/Threonine Kinase
Based on the prevalence of 1,3,4-oxadiazole and thiophene cores in known kinase inhibitors, we hypothesize that this compound may function as an inhibitor of a serine/threonine kinase, hereafter referred to as "Target Kinase X" (TKX). In this proposed model, the compound binds to the ATP-binding pocket of TKX, preventing the phosphorylation of its downstream substrate and thereby modulating the signaling cascade. The thiophene and oxadiazole rings may engage in hydrophobic and hydrogen bonding interactions within the active site, while the 2-amino group could serve as a key hydrogen bond donor.
Figure 1. A proposed signaling pathway modulated by this compound. The compound is hypothesized to inhibit "Target Kinase X" (TKX), preventing the phosphorylation of its downstream substrate and subsequent cellular response.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing experiments, including determining appropriate solvent systems and predicting membrane permeability.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃OS | PubChem[9] |
| Molecular Weight | 183.25 g/mol | PubChem[9] |
| CAS Number | 27049-71-4 | ChemicalBook[10] |
| Appearance | Solid (predicted) | - |
| XLogP3 | 1.1 | PubChem[9] |
| Hydrogen Bond Donor Count | 1 | PubChem[9] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[9] |
| Rotatable Bond Count | 1 | PubChem[9] |
Experimental Protocols
The following protocols provide a general framework for characterizing the activity of this compound. It is recommended to optimize these protocols for the specific biological system under investigation.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a generic, non-radioactive, luminescence-based kinase assay to determine the IC₅₀ value of the compound against a purified kinase.
Materials:
-
Purified active Target Kinase X (TKX)
-
Kinase substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
This compound (dissolved in DMSO)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Then, create a 10-point, 3-fold serial dilution series.
-
Reaction Setup:
-
Add 5 µL of kinase assay buffer to each well.
-
Add 1 µL of the compound dilution or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of a mixture of the kinase and substrate peptide in kinase assay buffer.
-
Initiate the reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
Materials:
-
Cultured cells expressing Target Kinase X (TKX)
-
This compound (dissolved in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against TKX
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cultured cells with the compound at a desired concentration (e.g., 10x the in vitro IC₅₀) or with DMSO (vehicle control) for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blotting:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for TKX, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble TKX as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Experimental Workflow
The following diagram illustrates a logical workflow for characterizing this compound as a chemical probe.
Figure 2. A comprehensive workflow for the characterization of this compound as a chemical probe.
Data Interpretation and Considerations
-
Potency and Selectivity: A potent chemical probe should ideally have an in vitro IC₅₀ in the nanomolar to low micromolar range. It is crucial to assess the selectivity of the compound by screening it against a panel of related enzymes (e.g., a kinase panel) to ensure that the observed cellular effects are due to the inhibition of the intended target.
-
Cellular Efficacy: The effective concentration in cell-based assays should be consistent with the in vitro potency and the compound's ability to engage the target in cells (as demonstrated by CETSA). A large discrepancy may indicate poor cell permeability, metabolic instability, or off-target effects.
-
Controls are Critical: Always include appropriate controls in your experiments. This includes a vehicle control (e.g., DMSO), a positive control inhibitor (if available), and a negative control compound that is structurally related but inactive.
-
Solubility: Ensure that the compound is fully dissolved in the assay buffer at the tested concentrations to avoid artifacts from compound precipitation.
References
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). MDPI.
- Thiophene - Wikipedia. (n.d.).
- Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and comput
- Thiophene-Based Compounds. (n.d.). MDPI.
- Biological Activities of Thiophenes. (2024). Encyclopedia.pub.
- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole deriv
- Synthesis, Properties, and Biological Applications of Thiophene. (2024). Royal Society of Chemistry.
- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). PMC - NIH.
- Therapeutic Potential of Thiophene Compounds: A Mini-Review. (n.d.). PubMed.
- New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflamm
- 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. (n.d.). NIH.
- Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole deriv
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.
- SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. (n.d.). Farmacia Journal.
- 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (n.d.). PubMed Central.
- 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine. (n.d.). PubChem.
- Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. (n.d.).
- 5-[3-(thiophen-2-yl)propyl]-1,3,4-oxadiazol-2-amine. (n.d.). PubChemLite.
- Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine 5g. (n.d.). Dana Bioscience.
- 5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine. (n.d.). PubChemLite.
- CAS NO. 942002-29-1 | N-[5-(thiophen-2-yl) - Arctom. (n.d.).
- 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. (2022). MDPI.
- 5-Phenyl-1,3,4-oxadiazol-2-amine. (n.d.). PubMed.
- Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. (n.d.).
- Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. (n.d.).
- 5-THIEN-2-YL-1,3,4-OXADIAZOL-2-AMINE | 27049-71-4. (2023). ChemicalBook.
- Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (n.d.). Brieflands. Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (n.d.). Brieflands.
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Application Notes and Protocols for the Development of 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine Derivatives with Improved Biological Activity
Introduction: The Therapeutic Potential of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and its ability to serve as a bioisostere for amide and ester groups.[1] This five-membered aromatic ring, containing one oxygen and two nitrogen atoms, is a key component in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3] The unique electronic and structural features of the 1,3,4-oxadiazole nucleus allow it to engage in various non-covalent interactions with biological targets, making it a cornerstone for the design of novel drugs.[4]
The incorporation of a thiophene ring at the 5-position of the oxadiazole core further enhances the therapeutic potential of these molecules. Thiophene and its derivatives are known to possess a broad spectrum of biological activities, including significant anticancer and antimicrobial effects.[5][6][7] The sulfur atom in the thiophene ring can participate in hydrogen bonding and other interactions, contributing to the overall binding affinity of the molecule to its target. The combination of the 1,3,4-oxadiazole and thiophene moieties in a single scaffold, specifically 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine, presents a promising starting point for the development of new therapeutic agents with improved efficacy.[7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and biological evaluation of novel derivatives of this compound. The protocols and strategies outlined herein are designed to facilitate the exploration of the structure-activity relationship (SAR) of this promising scaffold to identify lead compounds with enhanced biological activity.
PART 1: Synthesis and Derivatization Strategy
Rationale for Synthetic Approach
The synthesis of the core scaffold, this compound, is a critical first step. A common and efficient method involves the oxidative cyclization of a thiosemicarbazone precursor. This approach is favored due to the ready availability of starting materials and generally good yields.[1][9] The thiosemicarbazone is prepared by the condensation of thiophene-2-carbaldehyde with thiosemicarbazide. Subsequent oxidative cyclization, often mediated by reagents like iodine, leads to the formation of the desired 2-amino-1,3,4-oxadiazole ring.[9][10]
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound and its derivatives.
Detailed Synthetic Protocol: this compound
Materials:
-
Thiophene-2-carbaldehyde
-
Thiosemicarbazide
-
Ethanol
-
Glacial Acetic Acid
-
Iodine
-
Sodium Bicarbonate
-
Ethanol
Procedure:
Step 1: Synthesis of Thiophene-2-thiosemicarbazone
-
In a 250 mL round-bottom flask, dissolve thiophene-2-carbaldehyde (10 mmol) in 50 mL of ethanol.
-
To this solution, add thiosemicarbazide (10 mmol) and a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The thiosemicarbazone product will precipitate out.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
Step 2: Oxidative Cyclization to this compound
-
Suspend the dried thiophene-2-thiosemicarbazone (5 mmol) in 50 mL of ethanol.
-
Add a solution of iodine (5 mmol) in ethanol dropwise to the suspension with constant stirring.
-
Reflux the mixture for 8-10 hours. The color of the reaction mixture will change, indicating the progress of the reaction.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Neutralize the excess iodine by adding a saturated solution of sodium bicarbonate.
-
The solid product, this compound, will precipitate.
-
Filter the product, wash thoroughly with water, and then with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure crystals.
Derivatization Strategy at the 2-Amino Group
The 2-amino group of the core scaffold is an ideal site for derivatization to explore SAR. Two common and effective strategies are the formation of Schiff bases and amides.
1.4.1. Schiff Base Formation: Reaction of the 2-amino group with various substituted aromatic aldehydes will yield a library of Schiff base derivatives. This allows for the introduction of a wide range of electronic and steric diversity.
1.4.2. Amide Bond Formation: Acylation of the 2-amino group with different aromatic or aliphatic carboxylic acids (or their activated derivatives like acid chlorides) will produce a series of amide derivatives.
Characterization of Synthesized Compounds
All synthesized compounds should be thoroughly characterized to confirm their structure and purity using standard analytical techniques:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=N, C=O).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compounds.
-
Elemental Analysis: To determine the elemental composition.
PART 2: Biological Evaluation Protocols
The synthesized derivatives should be screened for their biological activities, primarily focusing on anticancer and antimicrobial properties, as these are commonly associated with this scaffold.[11][12][13][14]
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[15][16]
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., HepG2 - liver cancer, A-549 - lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[8]
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound solutions to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).[8]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Screening: Microbroth Dilution Method
The microbroth dilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various bacterial and fungal strains.[13][14]
Protocol:
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).[13][17]
-
Compound Dilution: Prepare a series of twofold dilutions of the synthesized compounds in the respective broth in 96-well microtiter plates.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
PART 3: Structure-Activity Relationship (SAR) Analysis
The biological data obtained from the screening assays should be systematically analyzed to establish a structure-activity relationship. This involves correlating the structural modifications of the derivatives with their observed biological activity.
Hypothetical SAR Data Presentation
Table 1: Anticancer Activity (IC₅₀ in µM) of this compound Derivatives
| Compound ID | R-Group (at 2-amino position) | HepG2 (IC₅₀ µM) | A-549 (IC₅₀ µM) |
| Core | -H | >100 | >100 |
| D-01 | -CH=C₆H₅ | 55.2 | 68.4 |
| D-02 | -CH=C₆H₄-4-Cl | 25.8 | 32.1 |
| D-03 | -CH=C₆H₄-4-OCH₃ | 48.1 | 55.9 |
| D-04 | -CH=C₆H₄-4-NO₂ | 15.3 | 20.7 |
| D-05 | -C(O)C₆H₅ | 62.5 | 75.3 |
| D-06 | -C(O)C₆H₄-4-Cl | 30.1 | 41.8 |
| Cisplatin | (Positive Control) | 8.5 | 10.2 |
Table 2: Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives
| Compound ID | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (MIC µg/mL) |
| Core | >128 | >128 | >128 |
| D-01 | 64 | 128 | 128 |
| D-02 | 16 | 32 | 64 |
| D-03 | 32 | 64 | 128 |
| D-04 | 8 | 16 | 32 |
| D-05 | 128 | >128 | >128 |
| D-06 | 32 | 64 | 64 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 4 |
SAR Decision-Making Workflow
Caption: Iterative workflow for structure-activity relationship (SAR) analysis and lead optimization.
Interpretation of Hypothetical SAR
From the hypothetical data presented:
-
The unsubstituted core scaffold shows minimal activity, highlighting the importance of derivatization at the 2-amino position.
-
Schiff base derivatives (D-01 to D-04) generally exhibit better activity than amide derivatives (D-05, D-06).
-
The presence of electron-withdrawing groups on the aromatic ring of the Schiff base (e.g., -Cl in D-02 and -NO₂ in D-04) appears to enhance both anticancer and antimicrobial activities. This suggests that modulating the electronic properties of this part of the molecule is a key factor for improving potency.
-
An electron-donating group like -OCH₃ (D-03) results in reduced activity compared to the electron-withdrawing groups.
These initial findings would guide the design of a second generation of derivatives. For instance, further exploration of different electron-withdrawing groups at various positions on the aromatic ring would be a logical next step.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The synthetic and biological evaluation protocols detailed in this document provide a robust framework for researchers to systematically explore the chemical space around this core structure. Through iterative cycles of design, synthesis, and testing, guided by careful SAR analysis, it is possible to develop potent and selective lead compounds for further preclinical and clinical investigation.
References
-
Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents. Chemical & Pharmaceutical Bulletin, [Link][11]
-
Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. Bioorganic & Medicinal Chemistry, [Link][18]
-
A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science, [Link][5]
-
Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review. Bentham Science, [Link][4]
-
A Review on Anticancer Activities of Thiophene and its Analogs. Semantic Scholar, [Link][6]
-
Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. National Institutes of Health, [Link][15]
-
Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. ResearchGate, [Link][1]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Future Medicinal Chemistry, [Link][19]
-
Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research, [Link][12]
-
Structure-activity relationship of 1,3,4-oxadiazoline derivatives (49–53). ResearchGate, [Link][20]
-
Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega, [Link][16]
-
Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. ResearchGate, [Link][21]
-
Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives. Taylor & Francis Online, [Link][13]
-
Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. National Institutes of Health, [Link][14]
-
Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. ACS Publications, [Link][10]
-
Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed, [Link][9]
-
Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores Online Publishing, [Link][22]
-
Synthesis of Some 2-Amino-5-substituted-1,3,4-oxadiazole Derivatives in the Acetic Acid. ResearchGate, [Link][23]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. National Institutes of Health, [Link][17]
-
5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. National Institutes of Health, [Link][7]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI, [Link][2]
-
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central, [Link][8]
-
Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, [Link][24]
-
SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia Journal, [Link][25]
-
Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, [Link][26]
-
SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. ResearchGate, [Link][27]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, [Link][3]
-
Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate, [Link][28]
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- 17. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine Synthesis
Welcome to the technical support center for the synthesis of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic compound. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common experimental hurdles.
Scientific Overview: The Synthetic Landscape
The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is a well-established area of heterocyclic chemistry, primarily relying on the cyclization of a suitable precursor. In the case of this compound, the most common and efficient synthetic strategy involves the oxidative or desulfurative cyclization of an acylthiosemicarbazide intermediate. This precursor is readily prepared from thiophene-2-carbohydrazide and an appropriate isothiocyanate or by reacting thiophene-2-carbohydrazide with cyanogen bromide.
The choice of cyclization reagent is critical and directly influences the reaction conditions, yield, and impurity profile. This guide will focus on the most reliable and scalable methods, providing a robust foundation for your synthetic endeavors.
Recommended Synthetic Workflow
The following diagram outlines the recommended two-step synthesis of this compound, starting from commercially available thiophene-2-carboxylic acid.
Technical Support Center: Purification of 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine
Welcome to the technical support center for the purification of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
I. Understanding the Chemistry of Purification
The purification strategy for this compound is dictated by its chemical properties and the likely impurities from its synthesis. The presence of a basic amino group and a relatively polar heterocyclic system allows for a range of purification techniques to be employed.
Common Synthetic Route & Potential Impurities:
A prevalent method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles involves the cyclization of an acylthiosemicarbazide or a similar precursor.[1][2][3] For our target molecule, this typically starts from thiophene-2-carbohydrazide.
Potential Impurities Include:
-
Unreacted Starting Materials: Thiophene-2-carbohydrazide, and the cyclizing agent (e.g., cyanogen bromide).
-
Isomeric Byproducts: Under certain conditions, particularly with thiosemicarbazide precursors, there is a possibility of forming the isomeric 5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol.
-
Hydrolyzed Intermediates: Incomplete cyclization or reaction with water can lead to various acylhydrazide intermediates.
-
Reagent-Derived Impurities: Byproducts from the cyclizing or desulfurizing agent, for instance, those derived from lead oxide or 1,3-dibromo-5,5-dimethylhydantoin.[4]
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Low Yield After Recrystallization
-
Question: I am getting a very low recovery of my product after recrystallization. What could be the cause?
-
Answer: Low recovery during recrystallization is a common issue and can be attributed to several factors:
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Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. If the compound is too soluble in the cold solvent, you will lose a significant portion of your product in the mother liquor.
-
Using Too Much Solvent: Adding an excessive amount of solvent will keep more of your compound dissolved even after cooling, thus reducing the yield.
-
Premature Crystallization: If the solution cools too quickly, the product may precipitate out as an amorphous solid, trapping impurities, rather than forming pure crystals.
-
Co-precipitation with Impurities: If a significant amount of impurity is present, it might co-precipitate with your product.
-
-
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents to find the optimal one. Good starting points for this class of compounds are ethanol, methanol, or a mixture of DMF and water.[5]
-
Minimize Solvent Volume: When dissolving your crude product, add the hot solvent portion-wise until the solid just dissolves.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Consider a Pre-purification Step: If the crude material is very impure, consider an initial purification step like an acid-base wash or a quick filtration through a silica plug to remove some of the impurities before recrystallization.
-
Issue 2: Product Streaking or Tailing on TLC During Column Chromatography
-
Question: My compound is streaking on the TLC plate, and I'm getting poor separation during column chromatography. Why is this happening?
-
Answer: Streaking or tailing of amine-containing compounds on silica gel is a frequent problem. It is often caused by the interaction of the basic amino group with the acidic silanol groups on the surface of the silica gel. This strong interaction can lead to poor peak shape and inefficient separation.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before running your column, you can neutralize the acidic sites on the silica. This can be done by adding a small amount of a basic modifier, such as triethylamine (typically 0.5-1% v/v), to your mobile phase.
-
Alternative Stationary Phase: If streaking persists, consider using a different stationary phase like neutral or basic alumina.
-
Check for Overloading: Applying too much sample to the column can also cause streaking. Ensure you are not exceeding the capacity of your column.
-
Optimize the Mobile Phase: A more polar mobile phase can sometimes help to reduce the interaction with the stationary phase and improve the peak shape. A gradient elution might be beneficial.
-
Issue 3: Suspected Product Degradation on Silica Gel Column
-
Question: I suspect my product is degrading on the silica gel column as I am seeing multiple new spots on the TLC of my collected fractions. Is this possible?
-
Answer: While 1,3,4-oxadiazoles are generally stable heterocyclic rings, the presence of the amino group and the thiophene ring can make the molecule susceptible to degradation under acidic conditions, which can be present on the surface of silica gel.[6]
-
Troubleshooting Steps:
-
Minimize Contact Time: Run the column as a "flash" chromatography to reduce the time your compound spends on the silica.
-
Use Deactivated Silica: As mentioned previously, pre-treating your silica with a base like triethylamine can mitigate degradation.
-
Alternative Purification Methods: If degradation is severe, consider alternative purification methods that do not involve acidic conditions, such as recrystallization or preparative HPLC with a suitable column and mobile phase.
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is a good starting point for a mobile phase for column chromatography of this compound?
-
A1: A good starting point would be a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or methanol. For similar compounds, mixtures of ethyl acetate and hexanes, or chloroform and methanol have been used.[6] It is always recommended to first determine the optimal mobile phase using TLC.
-
-
Q2: Can I use acid-base extraction to purify my compound?
-
A2: Yes, acid-base extraction is a viable and often effective method for purifying compounds with a basic amino group. The principle is to dissolve the crude mixture in an organic solvent and wash it with an acidic aqueous solution (e.g., dilute HCl). The basic this compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be collected, basified (e.g., with NaOH or NaHCO₃), and the purified product can be extracted back into an organic solvent.
-
-
Q3: How do I choose between recrystallization and column chromatography?
-
A3: The choice depends on the nature and quantity of the impurities.
-
Recrystallization is ideal when you have a relatively pure crude product (e.g., >90%) and the impurities have different solubility profiles from your product. It is also easily scalable.
-
Column chromatography is more suitable for separating complex mixtures with multiple components or when impurities have similar solubility to your product.
-
-
-
Q4: My purified product has a brownish tint. Is this normal?
-
A4: While the pure compound is typically a white or off-white solid, a brownish tint can indicate the presence of trace impurities, possibly from oxidation or residual reagents. If the purity is high by other analytical measures (e.g., NMR, LC-MS), this may be acceptable for some applications. If a higher purity is required, a second purification step, such as recrystallization from a different solvent system or treatment with activated charcoal, may be necessary.
-
IV. Experimental Protocols & Data
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).
-
Dissolution: In a larger flask, add the crude this compound and add the chosen solvent portion-wise while heating and stirring until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
| Solvent System | Typical Purity Achieved | Notes |
| Ethanol | >98% | A commonly used and effective solvent. |
| Methanol | >98% | Similar to ethanol, good for many oxadiazole derivatives.[6] |
| DMF/Water | >97% | Useful if the compound is poorly soluble in alcohols. |
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen mobile phase.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
| Mobile Phase System | Typical Rf Value | Notes |
| Ethyl Acetate / Hexanes (e.g., 1:1) | 0.3 - 0.5 | Good for separating moderately polar compounds. |
| Chloroform / Methanol (e.g., 9:1) | 0.4 - 0.6 | A more polar system for better elution if needed. |
V. Visualized Workflows
Caption: Decision tree for selecting a purification method.
Caption: Workflow for purification by acid-base extraction.
VI. References
-
Beyzaei, H. et al. An ultrasound-assisted method for the synthesis of 2-amino-1,3,4-oxadiazole derivatives. Ultrasonics Sonochemistry, 2014 .
-
A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. 2023 .
-
Direct Heteroarylation Polymerization of a π-Conjugated Polymer with Degradable 1,2,4-Oxadiazole Linkers. The Royal Society of Chemistry, 2021 .
-
Hussain, S. & Jamali, A. Synthesis of 2-arylamino-5-[p-(3-aryl-4-oxoquinazoline-2-yl methyl amino)phenyl]1,3,4-oxadiazoles and their hypoglycemic activity. Journal of Chemical Reviews, 2022 .
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. 2022 .
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 2022 .
-
Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. Scientific Reports, 2024 .
-
Gomha, S. M. et al. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 2018 .
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. 2024 .
-
Gomha, S. M. et al. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Dove Medical Press, 2018 .
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.
-
Salama, G. A. et al. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 2020 .
-
Gomha, S. M. et al. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed, 2018 .
-
Gomha, S. M. et al. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. ResearchGate, 2018 .
-
Separation of 2-Amino-1,3,4-thiadiazole on Newcrom R1 HPLC column. SIELC Technologies.
-
Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles.
-
Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents, 2016 .
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI, 2022 .
-
Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. ResearchGate.
-
Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles. Google Patents, 1964 .
-
Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed, 2022 .
-
Synthesis of Some 2-Amino-5-substituted-1,3,4-oxadiazole Derivatives in the Acetic Acid. ResearchGate.
-
A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules, 2019 .
-
Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. ZORA, 2023 .
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]
- 5. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 6. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine
Welcome to the technical support guide for the crystallization of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this heterocyclic compound. The inherent structural features of this molecule—namely the hydrogen-bonding capable amine group and the π-stacking potential of the thiophene and oxadiazole rings—present unique challenges and opportunities in crystallization. This guide provides in-depth, question-and-answer-based troubleshooting to streamline your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am struggling to get any crystals of this compound to form. What is the most common reason for crystallization failure?
A1: The most frequent cause of crystallization failure is that the solution has not reached a state of supersaturation, which is the essential driving force for a solute to precipitate from solution as a crystal.[1][2] If a solution is undersaturated or merely saturated, the compound will remain dissolved.
Causality: Crystallization is a two-step process: nucleation (the formation of initial, tiny crystal seeds) followed by crystal growth.[2][3] Both steps can only occur in a supersaturated state, where the concentration of the solute exceeds its equilibrium solubility at a given temperature.[1] If this condition is not met, there is no thermodynamic driving force for the molecules to organize into a crystal lattice.
Troubleshooting Protocol:
-
Confirm Supersaturation: If your solution is clear and at a stable temperature without any crystal formation, it is likely undersaturated.
-
Reduce Solvent Volume: The most direct way to increase concentration is to remove some of the solvent. Gently heat the solution and allow a portion of the solvent to evaporate. For volatile solvents, this can sometimes be achieved by passing a slow stream of nitrogen or air over the solution's surface. After reducing the volume (e.g., by 25-50%), allow the solution to cool slowly again.[4]
-
Induce Nucleation: If you believe the solution is supersaturated but no crystals are forming, nucleation may be kinetically hindered.[3] You can induce it using several methods:
-
Scratching Method: Vigorously scratch the inside surface of the flask at the air-liquid interface with a glass rod.[4] The micro-scratches on the glass provide high-energy sites that can promote heterogeneous nucleation.[2]
-
Seed Crystals: If you have a tiny amount of the solid compound (even impure material from your crude product), add a single speck to the supersaturated solution.[4] This "seed" provides a pre-existing template for further crystal growth, bypassing the difficult primary nucleation step.[5]
-
Lower Temperature: If slow cooling to room temperature is unsuccessful, try moving the flask to a colder environment, such as a refrigerator (4°C) or a freezer (-20°C), provided your solvent won't freeze.[6] The solubility of the compound will decrease further, increasing the level of supersaturation.
-
Q2: My compound separated as a liquid or "oiled out" instead of forming solid crystals. What causes this and how can I prevent it?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its own melting point.[7] Instead of forming an ordered crystal lattice, the compound precipitates as a liquid phase, which often fails to crystallize upon further cooling.
Causality: This phenomenon is typically caused by one of three factors:
-
High Solute Concentration: The solution is too highly supersaturated, causing the compound to precipitate rapidly before it has time to organize into a crystal lattice.
-
High Boiling Point Solvent: The boiling point of the crystallization solvent is higher than the melting point of the solute.
-
Impurities: Significant impurities can depress the melting point of your compound, making it more likely to separate as an oil.
Troubleshooting Protocol:
-
Re-heat and Dilute: Place the flask back on the heat source until the oil redissolves completely. Add a small amount of additional solvent (10-20% more) to reduce the supersaturation level upon cooling.[8] This makes the onset of precipitation occur at a lower temperature, hopefully below the compound's melting point.
-
Slow Down Cooling: Rapid cooling is a common cause of oiling out. Once the compound is dissolved in the hot solvent, ensure the solution cools as slowly as possible. Insulate the flask with glass wool or place it within a larger beaker of hot water (a makeshift Dewar) to slow heat loss.[6]
-
Change Solvent System: If the problem persists, the chosen solvent may be unsuitable.
-
Select a solvent with a lower boiling point.[9]
-
Try a mixed-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (one in which it is very soluble) at room temperature. Then, slowly add a miscible "poor" solvent (antisolvent) until the solution just begins to turn cloudy (the saturation point). Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[7][10] This method often prevents oiling out by allowing crystallization to occur at a lower temperature.
-
Q3: I'm getting crystals, but they are very fine needles or a powder. How can I grow larger, higher-quality crystals suitable for analysis?
A3: The formation of very small crystals or powders is a sign that the nucleation rate was too high and/or the crystal growth process was too rapid.[3][11] When countless nucleation sites form simultaneously, they compete for the limited solute, resulting in a large number of tiny crystals rather than a few large ones.[1]
Causality: A high degree of supersaturation, rapid temperature changes, or mechanical agitation can all lead to excessively fast nucleation and growth.[11] The goal is to enter the metastable zone of supersaturation slowly, allowing only a few nuclei to form and then grow steadily.[3]
Troubleshooting Protocol:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: As mentioned previously, slow the cooling process significantly. A good crystal can take anywhere from several hours to several days to grow.[6]
-
Slow Evaporation: Prepare a nearly saturated solution in a suitable volatile solvent. Place this in a vial covered with a cap or parafilm that has a few pinholes.[6] The solvent will evaporate very slowly over days, gradually increasing the concentration and leading to the growth of large, well-defined crystals. This works well for compounds that are not air-sensitive.
-
-
Use a Diffusion Method: These techniques introduce the precipitant (antisolvent) very slowly, ensuring a gradual increase in supersaturation.
-
Vapor Diffusion: This is an excellent method for growing high-quality single crystals from milligram quantities of material.[12]
-
Protocol: Dissolve your compound in a few drops of a relatively volatile "good" solvent (e.g., THF, dichloromethane) inside a small, open vial. Place this inner vial inside a larger, sealed jar that contains a small amount of a more volatile "poor" solvent (antisolvent, e.g., hexane, pentane).[12] Over time, the poor solvent will slowly diffuse in the vapor phase into the inner vial, causing your compound to slowly crystallize out.
-
-
Liquid-Liquid Diffusion: Carefully layer a solution of your compound in a dense solvent at the bottom of a narrow tube (like an NMR tube). Then, gently add a less dense, miscible antisolvent on top, trying to minimize mixing.[6] Crystals will form slowly at the interface where the two solvents diffuse into one another.
-
Q4: What are the best starting solvents or solvent systems for this compound?
A4: Selecting the right solvent is the most critical step in crystallization.[11] The ideal solvent should dissolve the compound when hot but be a poor solvent for it when cold.[7] Given the structure of your molecule, which contains polar N-H and C=N bonds and aromatic rings, moderately polar solvents are an excellent starting point.
Rationale: The amine group can act as a hydrogen bond donor, and the nitrogen atoms in the oxadiazole ring are hydrogen bond acceptors. Solvents that can participate in hydrogen bonding, like alcohols, are often effective.[12] The aromatic nature of the thiophene and oxadiazole rings suggests that solvents capable of π-π interactions or with moderate polarity will also be effective.
| Solvent | Boiling Point (°C)[9] | Polarity | Rationale & Comments |
| Ethanol | 78 | Polar Protic | Excellent starting choice. The hydroxyl group can hydrogen bond with the solute. Often provides a good solubility differential between hot and cold states.[13] |
| Methanol | 65 | Polar Protic | Similar to ethanol but more polar and has a lower boiling point. Can be a good alternative if solubility in ethanol is too high.[14] |
| Acetonitrile | 82 | Polar Aprotic | A good solvent for many aromatic and heterocyclic compounds. Its polarity is suitable for dissolving the compound when hot.[15] |
| Ethyl Acetate | 77 | Moderate Polarity | Often a good choice for compounds with moderate polarity. Can be used alone or as the "good" solvent in a pair with hexane.[12] |
| Acetone | 56 | Polar Aprotic | A strong, low-boiling-point solvent. May be too good of a solvent, but can be effective in a solvent pair with an antisolvent like hexane.[10] |
| Toluene | 111 | Nonpolar Aromatic | The aromatic nature can help dissolve the compound through π-π interactions. Use with caution due to the high boiling point, which can increase the risk of oiling out.[9][12] |
| Water | 100 | Very Polar Protic | Likely too polar to dissolve the compound on its own, but could be an effective antisolvent when paired with a miscible organic solvent like ethanol or acetone.[10] |
| Hexane | 69 | Nonpolar | Will not dissolve the compound. Use exclusively as an antisolvent (the "poor" solvent) in a mixed-solvent system with a more polar solvent.[10] |
Recommended Starting Protocol:
-
Begin by testing solubility in ethanol and ethyl acetate.
-
If the compound is sparingly soluble in hot ethanol, it is a promising single-solvent candidate.
-
If the compound is very soluble in ethyl acetate even at room temperature, try a mixed system by adding hexane as an antisolvent.
References
-
University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available from: [Link]
-
Nichols, L. (2022). 3.5: Inducing Recrystallization. Chemistry LibreTexts. Available from: [Link]
-
Massachusetts Institute of Technology (MIT), Department of Chemistry. Growing Crystals. Available from: [Link]
-
Chemical Education Xchange. Inducing Crystallization by Nucleation. Available from: [Link]
-
University of California, Los Angeles (UCLA), Department of Chemistry. Growing Crystals That Will Make Your Crystallographer Happy. Available from: [Link]
-
Royal Society of Chemistry. (2020). CHAPTER 1: Nucleation and Crystal Growth in Continuous Crystallization 1. Available from: [Link]
-
California State University, Dominguez Hills. 4. Crystallization. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
University of Geneva. Guide for crystallization. Available from: [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]
-
Massachusetts Institute of Technology (MIT), Department of Chemistry. Growing Quality Crystals. Available from: [Link]
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available from: [Link]
-
Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Available from: [Link]
-
Technobis Crystallization Systems. (2023). Developing seeding protocols through secondary nucleation measurements on the Crystalline. Available from: [Link]
-
Scribd. Factors Affecting The Growth Process. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]
-
SOP: CRYSTALLIZATION. Available from: [Link]
-
National Institutes of Health (NIH). 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. Available from: [Link]
-
ResearchGate. How can I obtain good crystals of heterocyclic organic compounds? Available from: [Link]
-
International Union of Crystallography. Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. Available from: [Link]
-
American Chemical Society Publications. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Available from: [Link]
-
MDPI. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Available from: [Link]
-
ZORA (Zurich Open Repository and Archive). (2023). Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. Available from: [Link]
-
PubMed. 5-(Thio-phen-2-ylmeth-yl)-1,3,4-thia-diazol-2-amine. Available from: [Link]
-
ResearchGate. (2015). Synthesis and Characterization of Some Oxadiazole Derivatives. Available from: [Link]
-
Royal Society of Chemistry. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. Available from: [Link]
-
National Institutes of Health (NIH). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Available from: [Link]
-
ResearchGate. Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Available from: [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available from: [Link]
-
PubChem. 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine. Available from: [Link]
-
American Chemical Society Publications. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Available from: [Link]
-
PubMed. A Pharmacological Update of Oxadiazole Derivatives: A Review. Available from: [Link]
-
PubMed Central. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Available from: [Link]
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Technical Support Center: Solubility Enhancement for 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine in Assay Development
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of its limited aqueous solubility during assay development. Our goal is to equip you with the scientific rationale and practical protocols to achieve reliable and reproducible experimental results.
Introduction: The Solubility Challenge
This compound is a heterocyclic compound of interest in many screening campaigns. However, like many promising small molecules, its efficacy can be masked by poor aqueous solubility.[1] This often leads to compound precipitation in aqueous assay buffers, resulting in inaccurate concentration measurements and misleading structure-activity relationships (SAR).[2] This guide will walk you through a systematic approach to overcome these solubility hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with this compound and provide step-by-step solutions.
Q1: My compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What's happening and how can I fix it?
A1: This is a classic case of a compound exceeding its aqueous solubility limit. While Dimethyl sulfoxide (DMSO) is an excellent solvent for many organic compounds, its ability to keep a compound in solution diminishes significantly upon dilution into an aqueous medium.[3] The DMSO concentration in your final assay should ideally be kept below 0.5% to avoid solvent-induced artifacts.[4]
Troubleshooting Workflow:
-
Determine the Kinetic Aqueous Solubility: Before proceeding with further assays, it's crucial to determine the kinetic aqueous solubility of your compound in the specific assay buffer you'll be using. This will define the maximum concentration you can reliably test.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically not exceeding 1%, as higher concentrations can interfere with cellular assays.[5][6]
-
Explore Co-solvents: If the required assay concentration is still above the aqueous solubility with a minimal amount of DMSO, consider using a co-solvent system.[7][8]
Experimental Protocol: Kinetic Aqueous Solubility Assay
This protocol will help you determine the concentration at which your compound begins to precipitate from your assay buffer.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Add a small, fixed volume (e.g., 1-2 µL) of each DMSO dilution to your aqueous assay buffer in a 96-well plate. The final DMSO concentration should be kept constant and low (e.g., ≤ 1%).[4]
-
Incubate the plate with shaking at room temperature for 1-2 hours to allow for any precipitation to occur.[4]
-
Analyze for precipitation. This can be done visually or, more quantitatively, by measuring the turbidity of each well using a plate reader.
-
Determine the highest concentration at which no precipitation is observed. This is your kinetic aqueous solubility.
Q2: I've tried using a co-solvent, but my results are inconsistent. What could be the cause?
A2: Inconsistent results with co-solvents can arise from several factors, including the choice of co-solvent, its final concentration, and its interaction with the assay components.
Troubleshooting Steps:
-
Co-solvent Selection: Not all co-solvents are compatible with all assays. Common co-solvents like ethanol, propylene glycol, and polyethylene glycols (PEGs) can be effective but may also interfere with biological assays at certain concentrations.[7]
-
Concentration Effects: The concentration of the co-solvent is critical. Even at low percentages, some co-solvents can affect enzyme activity or cell viability. It is essential to run a vehicle control with the same co-solvent concentration to assess its baseline effect.
-
pH Shifts: The addition of a co-solvent can alter the pH of your buffer, which in turn can affect both the solubility of your compound and the performance of your assay. Always verify the pH of your final assay solution.
Q3: Can I use pH modification to improve the solubility of this compound?
A3: Yes, pH modification can be a powerful tool for improving the solubility of ionizable compounds.[9][10] Since this compound contains a primary amine group, its solubility is expected to be pH-dependent.[11]
Scientific Rationale:
The amine group (-NH2) is basic and can be protonated to form a more soluble salt (-NH3+) at acidic pH. The pKa of the compound will determine the pH range over which this protonation occurs. By adjusting the pH of the assay buffer to be below the pKa of the amine group, you can significantly increase the compound's solubility.
Considerations:
-
Assay Compatibility: Ensure that the required pH for solubility is compatible with the optimal pH range of your enzyme or cells.
-
Compound Stability: Extreme pH values can lead to the degradation of your compound. It's important to assess the stability of the compound at the selected pH over the time course of the assay.
Q4: I've heard about cyclodextrins for improving solubility. Are they a good option for my compound?
A4: Cyclodextrins are an excellent option for enhancing the solubility of poorly soluble drugs and are often used in pharmaceutical formulations.[12][13][14]
How Cyclodextrins Work:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[][16] They can encapsulate hydrophobic guest molecules, like your compound, forming an inclusion complex.[13] This complex has a hydrophilic exterior, which significantly increases the apparent water solubility of the guest molecule.[12][16]
Types of Cyclodextrins:
The most commonly used cyclodextrins in pharmaceuticals are β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), which offer improved solubility and safety profiles.[]
Experimental Protocol: Screening for Cyclodextrin Solubilization
-
Prepare a series of aqueous solutions containing different concentrations of a selected cyclodextrin (e.g., HP-β-CD) in your assay buffer.
-
Add an excess amount of this compound to each solution.
-
Equilibrate the samples by shaking or stirring for 24-48 hours at a controlled temperature.
-
Separate the undissolved compound by centrifugation or filtration.
-
Quantify the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the concentration of the dissolved compound against the cyclodextrin concentration to determine the extent of solubility enhancement.
Visualizing the Path to Solubility
To aid in your decision-making process, the following workflow diagram outlines a systematic approach to improving the solubility of your compound for assays.
Sources
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. issr.edu.kh [issr.edu.kh]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. scispace.com [scispace.com]
side product formation in 1,3,4-oxadiazole synthesis and how to avoid it
Welcome to the Technical Support Center for 1,3,4-Oxadiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we provide in-depth technical guidance and field-proven insights to help you navigate the complexities of 1,3,4-oxadiazole synthesis, with a special focus on identifying and mitigating side product formation. Our goal is to equip you with the knowledge to optimize your reactions, improve yields, and ensure the purity of your target compounds.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.
Part 1: Cyclodehydration of 1,2-Diacylhydrazines
The cyclodehydration of 1,2-diacylhydrazines is a cornerstone of 1,3,4-oxadiazole synthesis. However, this seemingly straightforward reaction can be plagued by side product formation, largely dependent on the choice of dehydrating agent and reaction conditions.
FAQ 1: I am getting a significant amount of a byproduct with a similar mass to my desired 1,3,4-oxadiazole, but with different spectroscopic properties. What could it be?
Answer:
A common and often difficult-to-separate byproduct in the synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines is the isomeric 1,2,4-triazole .
Causality and Mechanism:
The formation of the 1,2,4-triazole isomer is a competing cyclization pathway that can occur under dehydrating conditions, especially with harsh reagents like phosphorus oxychloride (POCl₃) or at elevated temperatures. The mechanism involves the nucleophilic attack of the other nitrogen atom of the hydrazine moiety instead of the oxygen atom.
Troubleshooting and Avoidance:
-
Choice of Dehydrating Agent: The choice of dehydrating agent is critical. Harsh and highly oxophilic reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) can promote the formation of the 1,2,4-triazole side product.[1][2] Milder reagents are often preferred to selectively favor the desired oxadiazole ring closure.
| Dehydrating Agent | Typical Conditions | Potential Side Products |
| Phosphorus Oxychloride (POCl₃) | Reflux, neat or in a high-boiling solvent | 1,2,4-Triazoles, chlorinated byproducts[3] |
| Thionyl Chloride (SOCl₂) | Reflux | 1,2,4-Triazoles, sulfur-containing impurities |
| Burgess Reagent | Microwave, THF | Generally cleaner, lower risk of isomerization[4] |
| XtalFluor-E | Acetonitrile, often with acetic acid additive | Minimal side products reported[5] |
-
Reaction Temperature: High temperatures can provide the activation energy for the competing 1,2,4-triazole formation. Whenever possible, conduct the reaction at the lowest effective temperature. Microwave-assisted synthesis with reagents like the Burgess reagent can offer rapid heating to the target temperature and short reaction times, minimizing the window for side reactions.[4]
Experimental Protocol for Minimizing 1,2,4-Triazole Formation using Burgess Reagent:
-
To a microwave vial, add the 1,2-diacylhydrazine (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF).
-
Add Burgess reagent (1.1 - 1.5 eq).
-
Seal the vial and heat in a microwave reactor to the desired temperature (typically 100-150 °C) for a short duration (2-15 minutes).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 2: Oxidative Cyclization of N-Acylhydrazones
The oxidative cyclization of N-acylhydrazones is another prevalent method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles. This approach, while often efficient, can be susceptible to side reactions depending on the oxidant used and the substrate's sensitivity.
FAQ 2: My reaction mixture from an oxidative cyclization is complex, and I'm having trouble isolating the desired 1,3,4-oxadiazole. What are the likely side products?
Answer:
The complexity of your reaction mixture can arise from several sources, including unreacted starting materials, over-oxidation products, and byproducts from the oxidizing agent itself.
Common Side Products and Their Origins:
-
Unreacted Acylhydrazone: Incomplete oxidation is a common issue, leading to the presence of the starting N-acylhydrazone in the final mixture.
-
Aldehyde/Ketone and Hydrazide: The acylhydrazone can hydrolyze back to its constituent aldehyde/ketone and hydrazide, especially in the presence of acidic or basic conditions.
-
Oxidant-Derived Byproducts: The choice of oxidant will determine the nature of the byproducts. For example, using Dess-Martin periodinane (DMP) will generate iodo-compound byproducts that can sometimes be challenging to remove.[6][7]
Troubleshooting and Avoidance:
-
Choice of Oxidant: A variety of oxidizing agents can be employed for this transformation, each with its own advantages and disadvantages.
| Oxidizing Agent | Typical Conditions | Common Byproducts/Issues |
| Iodine (I₂) | K₂CO₃, DMSO or other polar solvents | Generally clean, but requires stoichiometric iodine.[8] |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Iodo-compound byproducts can complicate purification.[9] |
| (Diacetoxyiodo)benzene (DIB) | Varies | Similar to DMP, produces iodinane byproducts. |
| Potassium Permanganate (KMnO₄) | Acetone | Harsh conditions, can lead to over-oxidation. |
-
Reaction Monitoring: Closely monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material and to avoid prolonged reaction times that could lead to product degradation.
Experimental Protocol for a Clean Iodine-Mediated Oxidative Cyclization:
-
To a round-bottom flask, add the N-acylhydrazone (1.0 eq) and potassium carbonate (2.0 eq).
-
Add dimethyl sulfoxide (DMSO).
-
Add molecular iodine (1.1 - 1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 3: General Troubleshooting
FAQ 3: My final product is difficult to purify. What are some general strategies for removing common impurities?
Answer:
Purification of 1,3,4-oxadiazoles can be challenging due to the presence of structurally similar side products and unreacted starting materials. A combination of techniques is often necessary.
Purification Strategies:
-
Column Chromatography: This is the most common and effective method for separating the desired 1,3,4-oxadiazole from its byproducts. A careful selection of the solvent system is crucial. A gradual increase in the polarity of the eluent often provides the best separation.
-
Recrystallization: If the product is a solid, recrystallization can be a powerful technique for achieving high purity, especially for removing minor impurities.
-
Aqueous Workup: A thorough aqueous workup is essential for removing water-soluble byproducts and reagents. For reactions using acidic or basic reagents, a neutralizing wash is critical. For oxidative cyclizations with iodine, a sodium thiosulfate wash is necessary to remove excess iodine.
-
Removal of Dess-Martin Periodinane Byproducts: The iodo-compound byproducts from DMP oxidations can sometimes be difficult to remove by chromatography alone. A workup procedure involving the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate can help to convert these byproducts into more easily removable forms.[6]
References
- BenchChem Technical Support Team. (2025).
- Beaudoin, D., et al. (2011). Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. Organic & Biomolecular Chemistry, 9(24), 8347-8351.
- Yu, W., et al. (2013). I2-mediated oxidative C–O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides. The Journal of Organic Chemistry, 78(20), 10337-10343.
- Lelyukh, M., et al. (2020). A review on synthetic routes for obtaining of 2,5-disubstituted 1,3,4-oxadiazoles via cyclodehydration and oxidative cyclization reactions. Biointerface Research in Applied Chemistry, 10(2), 5235-5247.
- Song, C., et al. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering.
- Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.
- Ng, Y. X. (2018). Synthesis and Characterization of 1,3,4-Oxadiazoles Bearing an Indole Ring. UTAR Institutional Repository.
- Jha, K. K., et al. (2021). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 26(16), 4885.
- Kumar, R., et al. (2009). Synthesis of Some 1, 3, 4-Oxadiazole Derivatives as Potential Biological Agents. International Journal of Chemical Sciences, 7(4), 2508-2514.
- Beaudoin, D., et al. (2011).
- Chen, J., et al. (2021). Synthesis of 1,2,4 triazole compounds. ISRES.
- Brain, C. T., et al. (1999). A new and efficient synthesis of 1,3,4-oxadiazoles using polymer-supported Burgess reagent. Tetrahedron Letters, 40(20), 3275-3278.
- Huh, J., et al. (2021). (a) E–Z isomerization and oxidative cyclization of acylhydrazone. (b) Catalyst-free photo-mediated oxidative cyclization reaction of pyridinium acylhydrazone, and the effect of inclusion complexation on photoreaction.
- Boeckman Jr, R. K., et al. (2004). 1,2-Benziodoxol-3(1H)-one, 1,1,1-triacetoxy-1,1-dihydro-. Organic Syntheses.
- Găină, A. M., et al. (2021).
- Ge, W., et al. (2016). Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+. Organic & Biomolecular Chemistry, 14(31), 7444-7453.
- Wang, Y., et al. (2019). Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.
- Al-Azzawi, A. M. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds.
- Ramazani, A., et al. (2017). Proposed reaction mechanism for the cyclodehydration of diacylhydrazines using CBr4 and PPh3.
- Cheng, Y. R. (2015).
- Szcześniak, P., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7795.
- Li, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 991325.
- Asl, S. S., et al. (2017). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Research in Pharmaceutical Sciences, 12(4), 328-335.
- Chemistry Stack Exchange. (2017).
- Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. (2024).
- Organic Chemistry Portal. (n.d.).
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles.
- Oreate AI. (2025). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis.
- Shamanth, V., et al. (2013). Synthesis Of 2,5-Disubstituted-1,3,4-Oxadiazoles Using Ethyl Oleate As Precursor. International Journal of ChemTech Research, 5(5), 2374-2378.
- Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19).
- Wikipedia. (n.d.).
- Li, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 991325.
- Vedejs, E., & Lu, S. (2001). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. The Journal of Organic Chemistry, 66(5), 1747-1752.
- YouTube. (2025).
- Wikipedia. (n.d.). Phosphoryl chloride.
- PubChem. (n.d.). Phosphorus oxychloride | POCl3 | CID 24813.
- ChemBK. (n.d.). Phosphorus chloride oxide (POCl3).
Sources
- 1. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]
- 2. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups | MDPI [mdpi.com]
- 3. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 4. Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
stability issues of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine in solution
Introduction
5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the versatile pharmacological activities associated with the 1,3,4-oxadiazole scaffold.[1][2][3] The 1,3,4-oxadiazole ring is generally considered a stable aromatic system.[4][5][6] However, like many complex organic molecules, its stability in solution can be compromised under specific experimental conditions. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and understanding the stability challenges associated with this compound. We will explore common issues, their underlying chemical causes, and provide validated protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in solution? The core 1,3,4-oxadiazole ring is a thermally stable aromatic system.[6] However, its stability in solution is highly dependent on pH, solvent, temperature, and light exposure. The primary liability of the 1,3,4-oxadiazole ring is its susceptibility to hydrolysis under strong acidic or alkaline conditions, which can lead to ring cleavage.[7][8] The thiophene moiety is generally stable but can be susceptible to oxidation under harsh conditions.[9]
Q2: Which solvents are recommended for dissolving and storing this compound? For stock solutions, aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are commonly used.[1][10] These solvents are generally non-reactive towards the oxadiazole ring. However, for aqueous-based assays, it is crucial to minimize the final concentration of DMSO, as high concentrations can affect biological systems and compound solubility.[11][12] When preparing aqueous solutions, it is critical to control the pH, ideally maintaining it in a slightly acidic to neutral range (pH 3-7) to minimize hydrolysis.[13]
Q3: What are the primary drivers of degradation for this compound? The main degradation pathways are:
-
pH-Mediated Hydrolysis: The 1,3,4-oxadiazole ring is vulnerable to cleavage under both strong acidic and, particularly, strong alkaline conditions.[7][8] This is the most common cause of instability in aqueous buffers.
-
Oxidation: While less common for the oxadiazole ring itself, the thiophene ring can be susceptible to oxidative degradation, especially in the presence of strong oxidizing agents or reactive oxygen species generated in certain biological assays.[9]
-
Photodegradation: Although many oxadiazole derivatives are relatively stable to light, prolonged exposure to high-intensity UV light can potentially lead to degradation. Forced degradation studies on similar structures have shown resistance to photolysis in neutral and acidic environments, but this should be confirmed for your specific compound and conditions.[7]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your research, providing probable causes and actionable solutions.
Issue 1: I observe a rapid loss of compound purity in my aqueous assay buffer.
-
Question: My RP-HPLC analysis shows the peak for my compound decreasing and new, more polar peaks appearing over a few hours after diluting my DMSO stock into an aqueous buffer (e.g., PBS at pH 7.4 or Carbonate buffer at pH 9). What is happening?
-
Probable Cause: You are likely observing base-catalyzed hydrolysis of the 1,3,4-oxadiazole ring. The oxadiazole ring, while aromatic, is susceptible to nucleophilic attack by hydroxide ions (OH⁻), which is prevalent at neutral to alkaline pH. This attack leads to the opening of the heterocyclic ring, forming hydrazide-related impurities that are typically more polar and elute earlier in a reverse-phase HPLC run. Studies on similar 2-amino-1,3,4-oxadiazole derivatives confirm significant degradation under alkaline hydrolytic stress (e.g., 0.1 N NaOH).[7][8]
-
Solution:
-
pH Optimization: Determine the pH stability profile of your compound. The optimal pH range for oxadiazole stability is often slightly acidic (pH 3-5).[13] If your experiment permits, switch to a buffer in this range, such as an acetate or citrate buffer.
-
Minimize Incubation Time: Prepare fresh dilutions of the compound immediately before use and minimize the time it spends in the aqueous buffer.
-
Run a Control: Incubate the compound in the assay buffer for the duration of your experiment without cells or other reagents. Analyze the sample by HPLC or LC-MS to quantify the extent of abiotic degradation. This will help you differentiate between chemical instability and metabolic degradation.
-
Issue 2: My compound shows inconsistent activity or precipitates in my cell-based assay.
-
Question: When I add my compound to the cell culture media, I get variable results. Sometimes I also notice a fine precipitate forming over time. Why is this happening?
-
Probable Cause: This issue likely stems from a combination of low aqueous solubility and potential degradation. Thiophene-containing compounds can have limited aqueous solubility.[14] When a concentrated DMSO stock is diluted into aqueous media, the compound can crash out of solution, especially at higher concentrations. This reduces the effective concentration available to the cells, leading to inconsistent results. The observed instability could also be exacerbated by the pH of the cell culture medium (typically pH 7.2-7.4), which can promote slow hydrolysis over longer incubation periods (24-72 hours).
-
Solution:
-
Determine Kinetic Solubility: Perform a kinetic solubility assay in your specific cell culture medium to determine the maximum soluble concentration. Ensure your final assay concentrations are well below this limit.
-
Use Co-solvents (with caution): Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experiments, including vehicle controls.[12]
-
Consider Formulation Strategies: For in-vivo studies or persistent in-vitro issues, explore formulation approaches such as using cyclodextrins or other solubilizing excipients to improve aqueous solubility and stability.[9]
-
Stability Check in Media: As with the buffer issue, perform a stability study of the compound in the complete cell culture medium at 37°C for the longest duration of your assay. Analyze by LC-MS to check for both degradation and loss of compound due to precipitation or non-specific binding to plate materials.
-
Issue 3: I see degradation when using certain reagents in a chemical synthesis or reaction.
-
Question: I am attempting to modify the amine group of the compound, but my reaction yields are low and I see multiple byproducts, suggesting the starting material is degrading. I am using a strong base/acid catalyst.
-
Probable Cause: The 1,3,4-oxadiazole ring is sensitive to the reagents used for modifying its substituents.[15] Strong acids or bases, often used in synthetic chemistry, can catalyze the cleavage of the oxadiazole ring itself, competing with your desired reaction. For example, refluxing in strong acid or base will likely destroy the core scaffold.
-
Solution:
-
Use Milder Conditions: Opt for milder, non-hydrolytic reaction conditions. For reactions involving the amine group, consider using non-nucleophilic organic bases (e.g., triethylamine, DIPEA) in an aprotic solvent (e.g., DCM, THF) at room temperature or below.
-
Protecting Groups: If harsh conditions are unavoidable, consider a strategy involving protection of the oxadiazole ring, although this is synthetically complex.
-
Reagent Compatibility Test: Before running a full-scale reaction, perform a small-scale test by stirring your starting material with the planned reagents (base/acid) and solvent under the proposed reaction conditions. Monitor the stability of the starting material by TLC or LC-MS over time to ensure it survives the conditions before adding other reactants.
-
Visualizing Degradation & Troubleshooting
Potential Degradation Pathway
The most probable non-metabolic degradation route in aqueous solution is the pH-mediated hydrolysis of the 1,3,4-oxadiazole ring.
Caption: Proposed hydrolytic degradation pathways of the 1,3,4-oxadiazole ring.
Experimental Workflow for Troubleshooting
Use this systematic approach to diagnose and solve stability issues.
Caption: Systematic workflow for troubleshooting compound instability.
Experimental Protocol: Forced Degradation Study
This protocol is designed to assess the intrinsic stability of this compound under various stress conditions, as recommended by ICH guidelines.[7]
Objective: To identify the degradation pathways and determine the conditions under which the compound is unstable.
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Methanol (MeOH, HPLC grade)
-
Water (HPLC grade)
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
RP-HPLC system with a C18 column and a PDA or UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO.
-
Sample Preparation: For each condition below, add 100 µL of the stock solution to 900 µL of the stress solution in a clean vial. This creates a final compound concentration of 100 µg/mL. Prepare a control sample by diluting 100 µL of stock into 900 µL of 50:50 ACN:Water.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl. Incubate at 60°C for 24 hours.[8]
-
Alkaline Hydrolysis: 0.1 N NaOH. Incubate at 60°C for 24 hours.[8]
-
Oxidative Degradation: 3% H₂O₂. Keep at room temperature for 24 hours.[8]
-
Thermal Degradation: 50:50 ACN:Water. Incubate at 60°C for 24 hours.[8]
-
Control: 50:50 ACN:Water. Keep at room temperature, protected from light.
-
-
Time-Point Sampling & Analysis:
-
Immediately after preparation (T=0), take an aliquot from each vial, neutralize the acidic and alkaline samples with an equimolar amount of base/acid, and inject into the HPLC system.
-
Repeat the analysis after the specified incubation time (e.g., T=24 hours).
-
Use an appropriate RP-HPLC method (e.g., C18 column, mobile phase gradient of water and ACN with 0.1% formic acid, detection at a suitable wavelength like 235 nm) to separate the parent compound from any degradants.[7]
-
-
Data Analysis:
-
Calculate the percentage of degradation for each condition by comparing the peak area of the parent compound at the end of the study to its peak area at T=0.
-
% Degradation = [1 - (Peak Area at T=x / Peak Area at T=0)] * 100
-
Examine the chromatograms for the appearance of new peaks, which represent degradation products.
-
Data Summary Table:
| Stress Condition | Incubation Time & Temp. | % Degradation (Example) | Observations |
| Control | 24 h, Room Temp | < 2% | No significant change. |
| Acid (0.1 N HCl) | 24 h, 60°C | 35% | One major degradant peak observed. |
| Alkali (0.1 N NaOH) | 24 h, 60°C | 70% | Multiple degradant peaks observed. |
| Oxidative (3% H₂O₂) | 24 h, Room Temp | 8% | Minor degradation observed. |
| Thermal | 24 h, 60°C | 5% | Slight degradation observed. |
Note: The % degradation values are illustrative and should be determined experimentally. Based on literature for a similar compound, significant degradation is expected under alkaline and acidic conditions.[8]
References
-
Głowacka, I. E., et al. (2024). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Applied Sciences, 15, 8054. [Link]
-
ResearchGate. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. [Link]
-
Aljamali, N. M. (2020). Properties of Thiophene Derivatives and Solubility. ResearchGate. [Link]
-
Alvarado, Y. J., et al. (2018). Solubility of thiophene-, furan- and pyrrole-2-carboxaldehyde phenylhydrazone derivatives in 2.82 mol̇L-1 aqueous DMSO at 298.15 K.... Universidad San Francisco de Quito USFQ. [Link]
-
ResearchGate. (2018). Solubility of Thiophene-, Furan- and Pyrrole-2-Carboxaldehyde Phenylhydrazone Derivatives in 2.82 mol⋅L−1 Aqueous DMSO at 298.15 K.... [Link]
-
Bentham Open. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]
-
Slovesnova, N.V., et al. (2021). pH-color changing of 1,3,4-oxadiazoles. ResearchGate. [Link]
-
Kumar, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives.... MedChemComm. [Link]
-
Khan, I., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications. [Link]
-
Serdiuk, I., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences. [Link]
-
Bentham Open. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives.... [Link]
-
Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry. [Link]
-
IJCERT. (2024). Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. [Link]
-
Research and Reviews. Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. [Link]
-
ResearchGate. (2011). Degradation Kinetics and Mechanism of an Oxadiazole Derivative.... [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2019). A Comprehensive Review on 1,3,4-oxadiazole Derivatives. [Link]
-
ResearchGate. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. [Link]
-
El-Masry, R.M., et al. (2021). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles.... Molecules. [Link]
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 6. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives | MDPI [mdpi.com]
- 11. research.usfq.edu.ec [research.usfq.edu.ec]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rroij.com [rroij.com]
Technical Support Center: Refining Analytical Methods for 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine Characterization
Welcome to the technical support center dedicated to the analytical characterization of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshooting for this specific heterocyclic compound. Here, we synthesize technical accuracy with field-proven insights to ensure robust and reliable analytical outcomes.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the analysis of this compound and related heterocyclic compounds.
Q1: My this compound sample shows poor solubility in common HPLC mobile phases. What can I do?
A1: Poor aqueous solubility is a frequent challenge with heterocyclic compounds.[1] To improve solubility for HPLC analysis, consider the following:
-
Co-solvents: Introduce a small percentage of an organic co-solvent like Dimethyl Sulfoxide (DMSO) or Methanol into your sample preparation.[2] However, be mindful that high concentrations of DMSO can impact protein function and cell viability in subsequent assays.[1]
-
pH Adjustment: The amine group in your compound is basic. Acidifying the mobile phase with modifiers like trifluoroacetic acid (TFA) or formic acid can protonate the amine, significantly improving aqueous solubility and leading to sharper, more symmetrical peaks.[2]
-
Sample Preparation Solvent: Dissolve your crude compound in a minimal amount of a strong organic solvent like DMSO and then dilute it with the initial mobile phase to ensure compatibility and prevent peak distortion.[2]
Q2: I'm observing significant peak tailing for my compound in reversed-phase HPLC. What is the likely cause and how can I fix it?
A2: Peak tailing for basic compounds like this compound is often due to secondary interactions between the basic amine groups and acidic silanol groups on the silica-based column packing.[2] Here are some solutions:
-
Use an Acidic Modifier: As mentioned above, adding 0.1% TFA or formic acid to your mobile phase can suppress the silanol interactions by protonating the analyte and the silanol groups.[2]
-
End-Capped Columns: Employ a modern, end-capped C18 column. These columns have fewer free silanol groups, reducing the chances of secondary interactions.
-
Adjust Mobile Phase pH: Carefully controlling the mobile phase pH is critical. A lower pH will ensure the amine is protonated, minimizing unwanted interactions.[2]
Q3: Are there any specific considerations for mass spectrometry (MS) analysis of this compound?
A3: Yes. Due to the presence of nitrogen atoms, this compound is readily ionizable, making it well-suited for electrospray ionization (ESI) mass spectrometry. For optimal results, perform the analysis in positive ion mode, as the amine group can be easily protonated to form [M+H]⁺ ions. When preparing your sample, use a volatile organic solvent like methanol or acetonitrile.[3]
Q4: What are the expected characteristic peaks in the FT-IR spectrum for this molecule?
A4: The FT-IR spectrum should display characteristic absorption bands for the functional groups present. Expect to see:
-
N-H stretching: Bands in the region of 3100-3360 cm⁻¹ corresponding to the amine group.[4]
-
C=N stretching: A band around 1600-1650 cm⁻¹ for the carbon-nitrogen double bond within the oxadiazole ring.[4]
-
C-S stretching: A band around 732-740 cm⁻¹ indicative of the thiophene ring.[5]
-
Amide C=O stretching (if applicable as an impurity): A strong band around 1692 cm⁻¹.[5]
II. Troubleshooting Guides for Key Analytical Techniques
This section provides in-depth troubleshooting for specific issues you might encounter during your experiments.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment and quantification. However, the unique properties of this compound can present challenges.
Problem: Poor Peak Resolution or Co-elution with Impurities
Causality: The polarity and structural similarity of process-related impurities to the main compound can make separation difficult. The choice of stationary phase, mobile phase composition, and gradient profile are critical for achieving adequate resolution.
Troubleshooting Workflow:
Caption: HPLC Troubleshooting Workflow for Poor Resolution.
Detailed Solutions:
-
Mobile Phase Optimization: A gradient mobile phase is often necessary for separating complex mixtures.[6][7] A typical starting point for a C18 column is a gradient of acetonitrile and water (with 0.1% formic acid or TFA).[8]
-
Stationary Phase Selection: While a C18 column is a good starting point, if resolution remains poor, consider alternative stationary phases. A phenyl column can offer different selectivity for aromatic compounds, while a cyano column can be useful for polar compounds.[2]
-
Gradient Adjustment:
-
Increase Gradient Time: A longer, shallower gradient can improve the separation of closely eluting peaks.
-
Sharpen Gradient Slope: If impurities are eluting very late, a steeper gradient can reduce the run time without compromising the resolution of early-eluting peaks.
-
Typical HPLC Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., Promosil, 5 µm, 4.6 x 250 mm) | Good starting point for small molecules.[6][7][8] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Acidic modifier improves peak shape.[2] |
| Gradient | 5-95% B over 20 minutes | Provides a broad elution window. |
| Flow Rate | 1.0 mL/min | Standard for analytical scale.[6][7] |
| Column Temp. | 40°C | Reduces viscosity and can improve peak shape.[6][7] |
| Detection | UV at 254 nm and 275 nm | Common wavelengths for aromatic heterocycles.[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for structural elucidation. For this compound, both ¹H and ¹³C NMR are crucial.
Problem: Broad or Unresolved Peaks in ¹H NMR
Causality: Broad peaks can arise from several factors, including sample aggregation, the presence of paramagnetic impurities, or chemical exchange of the amine protons.
Troubleshooting Steps:
-
Improve Solubility: Ensure your sample is fully dissolved in the NMR solvent (e.g., DMSO-d₆). Incomplete dissolution is a common cause of broad signals.[9]
-
Solvent Selection: DMSO-d₆ is often a good choice for this compound due to its ability to dissolve polar compounds and the fact that the amine protons will be observable.[9]
-
Temperature Variation: Acquiring the spectrum at an elevated temperature can sometimes sharpen peaks by increasing the rate of chemical exchange or breaking up aggregates.
-
D₂O Exchange: To confirm the amine protons, add a drop of D₂O to your NMR tube and re-acquire the spectrum. The amine proton signal should disappear or significantly decrease in intensity.
Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):
-
¹H NMR:
-
¹³C NMR:
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and melting point of your compound.
Problem: Complex or Unexpected Thermal Events
Causality: The presence of residual solvents, impurities, or different polymorphic forms can lead to complex TGA/DSC thermograms.
Troubleshooting and Interpretation:
-
TGA: A multi-step weight loss in the TGA thermogram could indicate the loss of solvent followed by the decomposition of the compound.[13] The decomposition of oxadiazole derivatives often occurs at temperatures above 150°C.[9][14]
-
DSC: A sharp endothermic peak in the DSC thermogram corresponds to the melting point of the pure compound.[9] Multiple or broad peaks could suggest the presence of impurities or polymorphism.
Experimental Protocol for Thermal Analysis:
-
Accurately weigh 5-10 mg of the sample into an aluminum pan.[13]
-
Place the pan in the TGA/DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[13]
-
Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.
III. General Workflow for Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized batch of this compound.
Caption: A logical workflow for the analytical characterization of this compound.
IV. References
-
Agrawal, R., Tarannum, N., Chourasia, M., & Soni, R. K. (n.d.). Thermogravimetric (TGA/DTA) analysis of the three oxadiazole derivatives. ResearchGate. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Thiophen-2-yl-3H-1,3,4-oxadiazol-2-one. Retrieved from [Link]
-
Zhang, J., He, C., & Zhang, J. (2023). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Molecules, 28(3), 1337. MDPI. Retrieved from [Link]
-
Abdellattif, M. H., El-Serwy, W. S., & El-Sayed, W. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 337–349. Dove Medical Press. Retrieved from [Link]
-
Reddy, T. R., Reddy, L. V. R., Reddy, P. V., & Reddy, C. S. (2017). synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n-(2-phenyl. RASAYAN Journal of Chemistry, 10(4), 1195-1202. Retrieved from [Link]
-
Kumar, A., Sharma, R., & Singh, R. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Indian Journal of Pharmaceutical Education and Research, 58(2s), s26-s33. Retrieved from [Link]
-
Joshi, R. D., Oza, A. D., Kukadiya, K. M., & Joshi, T. (2021). Thermo-physical properties of 1,3,4-oxadiazole derivatives in pure solvents. ResearchGate. Retrieved from [Link]
-
Nayak, S. K., & Sahoo, S. K. (2016). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. Retrieved from [Link]
-
Bădiceanu, C. D., Nuță, D. C., Missir, A.-V., Hrubaru, M., & Limban, C. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5-ARYL-1,3,4-OXADIAZOLES. Farmacia, 66(3), 553-560. Retrieved from [Link]
-
Patel, D. R., Patel, N. D., & Patel, K. C. (2024). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Oriental Journal of Chemistry, 40(4). Retrieved from [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Journal of Science, 53(4), 899-908. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. PubChem. Retrieved from [Link]
-
Khan, I., et al. (2023). 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. Journal of Biomolecular Structure & Dynamics, 1-18. Retrieved from [Link]
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Malan, P., & Singh, S. K. (2019). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. Journal of Emerging Technologies and Innovative Research (JETIR), 6(6), 212-217. Retrieved from [Link]
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Kumar, A., Sharma, R., & Singh, R. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. CoLab. Retrieved from
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Ali, A., et al. (2023). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology, 4(7), 1-10. Retrieved from [Link]
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Gul, S., et al. (2016). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate. Journal of Chromatographic Science, 54(10), 1749-1756. Retrieved from [Link]
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Kumar, A., Sharma, R., & Singh, R. (2024). (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. Retrieved from [Link]
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Krstulović, L., & Starčević, K. (Eds.). (n.d.). Synthesis and Characterization of Biological Activity of Heterocyclic Compounds. MDPI. Retrieved from [Link]
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Bekircan, O., & Kahveci, B. (2006). 5-Furan-2yl[9][10][14]oxadiazole-2-thiol, 5-Furan-2yl-4H[10][14][15]triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 11(6), 478-485. Retrieved from [Link]
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Kumar, S., et al. (2018). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2018, 1-15. Retrieved from [Link]
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Mahmoud, M. A. (2014). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. PubMed Central. Retrieved from [Link]
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Pathak, S., et al. (2020). (PDF) Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. ResearchGate. Retrieved from [Link]
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Technical Support Center: Enhancing the Bioavailability of 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine Derivatives
This guide serves as a dedicated technical resource for researchers, medicinal chemists, and drug development professionals working with 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine derivatives. This class of compounds holds significant therapeutic promise due to the versatile biological activities of the 1,3,4-oxadiazole scaffold.[1][2] However, realizing their clinical potential is often hampered by significant bioavailability challenges. This document provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and the rationale behind key strategic decisions to overcome these hurdles.
Section 1: Foundational Challenges & Physicochemical Characterization
This section addresses the inherent properties of the thiophene-oxadiazole scaffold that frequently lead to poor oral bioavailability. Understanding these root causes is the first step in designing effective enhancement strategies.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows extremely low aqueous solubility (<1 µg/mL). What are the primary structural reasons for this?
A1: The poor aqueous solubility of this scaffold is multifactorial, stemming from its rigid, planar, and largely aromatic structure.
-
High Crystal Lattice Energy: The planarity of the fused thiophene and oxadiazole rings, coupled with intermolecular hydrogen bonding potential from the 2-amine group, facilitates strong crystal packing.[3] This high lattice energy means that a significant amount of energy is required to break apart the crystal lattice and solvate the individual molecules, resulting in low thermodynamic solubility.
-
Hydrophobicity: The thiophene ring is a bioisostere of a benzene ring and contributes significantly to the molecule's lipophilicity.[4] While essential for interacting with many biological targets, this property inherently limits water solubility.
-
Weakly Basic Amine: The 2-amine group on the 1,3,4-oxadiazole ring is weakly basic. Its pKa is often too low for significant protonation and salt formation at physiological pH ranges (pH 1-7.4), precluding a common method for solubility enhancement.
Q2: I'm concerned about the metabolic stability of the thiophene ring. What are the known metabolic liabilities?
A2: The thiophene ring is a known "structural alert" as it is susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes in the liver.[4][5] This bioactivation can lead to two primary issues:
-
Formation of Reactive Metabolites: CYP450-mediated oxidation can produce highly reactive and potentially toxic thiophene S-oxides and thiophene epoxides.[6][7] These electrophilic species can covalently bind to cellular macromolecules, which has been linked to drug-induced toxicities in some thiophene-containing drugs.[5][6]
-
High First-Pass Metabolism: Extensive metabolism in the liver following oral absorption can significantly reduce the amount of active compound reaching systemic circulation, leading to low oral bioavailability.
It is crucial to assess metabolic stability early using in vitro models like liver microsomes or hepatocytes.[8]
Section 2: Troubleshooting Poor Solubility & Dissolution Rate
Low aqueous solubility is arguably the most common barrier for this compound class. The following Q&A guide provides practical solutions and the scientific rationale for their application.
Troubleshooting Guide
Q1: My compound is a crystalline solid with poor dissolution. How can I improve its dissolution rate?
A1: Improving the dissolution rate is critical, as only dissolved drug can be absorbed. The Noyes-Whitney equation governs dissolution, where the rate is proportional to the surface area of the drug particles. Therefore, particle size reduction is a primary strategy.
-
Micronization/Nanonization: Mechanical milling processes (e.g., jet milling, ball milling) can reduce particle size to the micron or sub-micron (nanosuspension) range. This dramatically increases the surface-area-to-volume ratio, leading to a faster dissolution rate.
Q2: My compound is not ionizable, so salt formation isn't an option. What formulation strategies can I use to overcome its low thermodynamic solubility?
A2: For non-ionizable compounds with high crystal lattice energy, disrupting the stable crystalline form is key. Creating an amorphous form, which lacks long-range molecular order and has higher free energy, can lead to a state of "supersaturation" upon dissolution, significantly enhancing the apparent solubility.
-
Amorphous Solid Dispersions (ASDs): This is a highly effective strategy. The compound is molecularly dispersed within a hydrophilic polymer matrix. Upon contact with water, the polymer dissolves rapidly, releasing the drug in a high-energy, amorphous state.
-
Method 1: Spray Drying: Suitable for thermally sensitive compounds. Both drug and polymer are dissolved in a common solvent, which is then rapidly evaporated by spraying into a hot gas stream.
-
Method 2: Hot-Melt Extrusion (HME): Suitable for thermally stable compounds. A mixture of the drug and polymer is heated and mixed through an extruder, forming a solid solution.
-
The choice of polymer (e.g., PVP, HPMC-AS, Soluplus®) is critical and depends on drug-polymer miscibility and desired release profile.
Decision Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for selecting an appropriate solubility enhancement strategy.
Caption: Simplified pathway of CYP450-mediated thiophene bioactivation.
References
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- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
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Validation & Comparative
A Researcher's Guide to the Biological Target Validation of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine
In the landscape of drug discovery, the journey from a promising chemical entity to a validated therapeutic is both complex and fraught with challenges. A critical milestone in this journey is the rigorous validation of the compound's biological target. This guide offers an in-depth, comparative framework for researchers, scientists, and drug development professionals focused on elucidating and validating the molecular target of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine , a member of the pharmacologically significant 1,3,4-oxadiazole class of heterocyclic compounds.[1][2]
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] While computational studies have suggested that derivatives of this compound may act as anti-proliferative agents by inhibiting cyclin-dependent kinase 2 (CDK2), this hypothesis requires robust experimental validation.[3] This guide moves beyond a single putative target to present a holistic and multi-pronged strategy for confirming the true mechanism of action.
Our approach is built on three pillars of target validation: establishing direct physical binding (Target Engagement), linking this engagement to a cellular phenotype, and confirming this link through genetic perturbation. We will compare and contrast orthogonal methods within each pillar, providing the causal logic behind experimental choices and detailed protocols for key techniques.
The Target Validation Crossroads: Phenotypic vs. Target-Based Discovery
Modern drug discovery often follows one of two paths: target-based or phenotypic. Target-based approaches begin with a known biological target and screen for molecules that modulate its function.[4][5] Conversely, phenotypic screening identifies molecules that produce a desired effect in a cellular or organismal model, with the target often being unknown. Historically, phenotypic screening has been highly successful in identifying first-in-class medicines because it makes no prior assumptions about the mechanism of action.[4][5]
When presented with a compound like this compound, which may have arisen from a phenotypic screen or a targeted synthesis program, a systematic validation process is essential to de-risk its progression. The following sections outline a workflow to confidently identify and validate its biological target(s).
Pillar 1: Demonstrating Target Engagement — Does the Compound Bind its Target?
The foundational step in target validation is to demonstrate a direct, physical interaction between the small molecule and its putative protein target. This is not merely about affinity but about confirming that this binding occurs in a biologically relevant context. We will compare two powerful, yet fundamentally different, approaches: a biophysical method using purified components and a cellular method that assesses engagement in a live-cell environment.
Comparative Methods for Target Engagement
| Method | Principle | System | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface as the compound flows over an immobilized protein target, providing real-time binding kinetics (Kon, Koff) and affinity (KD).[6][7] | In Vitro (Purified Protein) | Gold standard for kinetic data; high throughput; allows for fragment screening.[6][8] | Requires immobilization of a pure, active protein; may not reflect cellular binding due to post-translational modifications or complex formation.[8] |
| Cellular Thermal Shift Assay (CETSA®) | Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[9][10] Changes in the protein's melting temperature (Tm) are measured in cell lysates or intact cells.[11][12] | In Situ (Live Cells, Lysates) | Confirms target binding in a physiological context; no need for compound labeling; can be adapted for high-throughput screening.[11][13][14] | Requires a specific antibody for detection (e.g., Western blot); interpretation can be complex if the compound affects downstream protein stability. |
Causality in Method Selection
The choice between SPR and CETSA is a strategic one. SPR is the method of choice for an initial, clean assessment of binding kinetics and affinity. It answers the question: "Can this compound bind to this purified protein?" This is a crucial first step, especially for validating hits from a biochemical screen.
However, a positive result in SPR does not guarantee cellular activity. CETSA bridges this gap by asking a more physiologically relevant question: "Does this compound engage its target inside a cell?"[10] A positive thermal shift in CETSA provides strong evidence that the compound can cross the cell membrane, avoid efflux pumps, and find its target in the crowded cellular milieu.[12] Using these methods orthogonally provides a powerful, self-validating system: SPR confirms the direct interaction, while CETSA confirms its occurrence in a relevant biological setting.
Pillar 2: Linking Engagement to Cellular Function — Does Binding Matter?
Confirming that a compound binds a target is necessary but not sufficient. The next critical step is to demonstrate that this binding event is responsible for the observed biological phenotype (e.g., cell death, pathway inhibition). This is achieved by correlating the compound's potency in target engagement assays with its potency in functional cellular assays.
Experimental Workflow: Correlating Target Engagement with Phenotype
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} dot Caption: Workflow for correlating target engagement with cellular function.
For our compound, this compound, and its putative target CDK2, we would proceed as follows:
-
Determine Target Engagement Potency (EC₅₀): Using an isothermal dose-response format of CETSA (ITDRF-CETSA), cells are treated with increasing concentrations of the compound at a fixed temperature (a temperature that causes partial denaturation of unbound CDK2).[9] The concentration at which 50% of the maximal stabilization is achieved is the EC₅₀.
-
Determine Functional Potency (IC₅₀/GI₅₀):
-
Cell Proliferation: Treat a cancer cell line (e.g., MCF-7, which is sensitive to CDK inhibitors) with the compound and measure the concentration that inhibits growth by 50% (GI₅₀).
-
Biomarker Modulation: CDK2's activity leads to the phosphorylation of the Retinoblastoma protein (p-Rb). A key functional assay is to measure the reduction in p-Rb levels via Western blot or ELISA after compound treatment. The concentration that reduces the p-Rb signal by 50% is the IC₅₀.
-
Trustworthiness through Correlation: A strong correlation between the EC₅₀ from the CETSA experiment and the IC₅₀/GI₅₀ from the functional assays is a powerful piece of evidence. It implies that the extent to which the compound binds its target directly relates to its ability to inhibit the downstream pathway and affect cell viability. As a negative control, an analogue of the compound known to be inactive in the cell proliferation assay should show no thermal shift in the CETSA experiment.
Pillar 3: Genetic Validation — Is the Target Necessary for the Effect?
The most definitive way to validate a drug target is through genetic manipulation.[15][16] If a compound's effect is truly mediated by a specific target, then removing or reducing the expression of that target should mimic or abrogate the compound's effect. CRISPR-Cas9 technology is an invaluable tool for this purpose, allowing for precise and permanent gene editing.[15][][18]
Comparative Methods for Genetic Validation
| Method | Principle | Outcome | Advantages | Limitations |
| CRISPR Knockout (KO) | Uses a guide RNA (gRNA) and Cas9 nuclease to create a double-strand break in the target gene's DNA, leading to a non-functional protein.[18][19] | Complete loss of target protein. | Provides a clear, unambiguous "yes/no" answer about target necessity; permanent edit.[15][] | Can be lethal if the target is essential for cell survival; potential for off-target edits. |
| RNA Interference (RNAi) | Uses short hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs) to induce degradation of the target's messenger RNA (mRNA). | Reduced expression (knockdown) of the target protein. | Useful for essential genes where a full KO would be lethal; transient effect can be controlled. | Incomplete knockdown can lead to ambiguous results; potential for off-target effects. |
Experimental Workflow: CRISPR-Cas9 Mediated Target Validation
dot graph TD { fontname="Arial"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} dot Caption: CRISPR-Cas9 workflow for genetic target validation.
Expert Rationale: For validating CDK2 as the target of this compound, the CRISPR KO approach is superior to RNAi due to its definitive nature.[15] The key experiment is a comparison of the compound's effect on wild-type (WT) cells versus CDK2-KO cells.
-
Expected Outcome: The WT cells should show a dose-dependent decrease in viability upon compound treatment. The CDK2-KO cells, which already lack the drug's target, should be significantly less sensitive or completely resistant to the compound. This resistance directly demonstrates that CDK2 is required for the compound's cytotoxic activity.
This genetic evidence is the cornerstone of target validation, providing the highest level of confidence that the compound's therapeutic hypothesis is sound.[20]
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) - Western Blot Detection
Objective: To determine if this compound induces a thermal shift in its putative target (e.g., CDK2) in intact cells.
Methodology:
-
Cell Culture: Plate cells (e.g., MCF-7) at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the test compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours in serum-free media.
-
Heating Step: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes.
-
Thermal Gradient: Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 25°C.[14]
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, denatured proteins.
-
Protein Quantification: Transfer the supernatant (containing the soluble protein fraction) to new tubes. Quantify the total protein concentration using a BCA or Bradford assay.
-
Western Blot Analysis: Normalize samples by protein concentration, add Laemmli buffer, and heat at 95°C for 5 minutes. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein (e.g., anti-CDK2) and a loading control (e.g., anti-GAPDH).
-
Data Analysis: Quantify band intensities. Plot the percentage of soluble target protein relative to the non-heated control against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization.
Protocol 2: CRISPR-Cas9 Knockout and Resistance Validation
Objective: To genetically validate the target by assessing compound sensitivity in a target-knockout cell line.
Methodology:
-
gRNA Design & Cloning: Design two or more gRNAs targeting an early exon of the target gene (e.g., CDK2) using a validated online tool (e.g., CHOPCHOP). Synthesize and clone the gRNAs into a suitable Cas9 expression vector.
-
Transfection: Transfect the target cells (e.g., HEK293T or a relevant cancer cell line) with the Cas9/gRNA plasmid.
-
Single-Cell Cloning: Two days post-transfection, seed the cells at a very low density (e.g., 0.5 cells/well) into 96-well plates to isolate single clones.
-
Clone Expansion & Screening: Expand the resulting colonies. Screen for successful knockout by performing Western blot analysis on cell lysates from each clone to identify those lacking the target protein.
-
Genotypic Confirmation: For clones showing protein loss, extract genomic DNA. PCR amplify the region targeted by the gRNA and confirm the presence of insertions/deletions (indels) by Sanger sequencing.
-
Phenotypic Validation (Resistance Assay):
-
Plate equal numbers of wild-type (WT) and confirmed knockout (KO) cells in 96-well plates.
-
The next day, treat the cells with a serial dilution of this compound (e.g., 10 concentrations, 3-fold dilutions). Include a vehicle-only control.
-
Incubate for 72 hours.
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo® or MTS).
-
-
Data Analysis: Normalize the viability data to the vehicle-treated control for each cell line. Plot the dose-response curves and calculate the GI₅₀ values for both WT and KO cells. A significant increase in the GI₅₀ for the KO cells compared to the WT cells validates the target.
Conclusion
Validating the biological target of a small molecule like this compound is a multi-faceted process that requires orthogonal, self-validating experimental approaches. By systematically applying the three pillars of target validation—engagement, functional linkage, and genetic necessity—researchers can build an unassailable case for a compound's mechanism of action. This guide provides a strategic and comparative framework, moving beyond simple protocols to explain the causal logic behind each step. Employing a combination of biophysical (SPR), cellular (CETSA), and genetic (CRISPR) techniques will provide the rigorous, high-confidence data necessary to justify the continued development of this promising chemical scaffold.
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Kos, J., et al. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules. Available at: [Link]
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A Comparative Analysis of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine and its Potential as a Novel Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents to combat the growing threat of fungal infections and drug resistance, heterocyclic compounds have emerged as a promising frontier. Among these, the 1,3,4-oxadiazole scaffold, particularly when functionalized with a thiophene moiety, has garnered significant attention for its potential antifungal properties. This guide provides a comparative study of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine and its derivatives against established antifungal drugs, supported by available experimental data and a discussion of potential mechanisms of action.
Introduction: The Promise of Thiophene-Substituted 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a versatile pharmacophore known to be a bioisostere of amide and ester groups, capable of participating in hydrogen bonding and exhibiting a range of biological activities. The incorporation of a thiophene ring, another biologically active heterocycle, can enhance the lipophilicity and antimicrobial properties of the parent molecule. This combination in this compound presents a compelling candidate for antifungal drug discovery. While direct and extensive comparative studies on this specific molecule are limited in publicly available literature, research on closely related analogues provides a strong foundation for evaluating its potential.
Comparative Antifungal Activity: Insights from Analogue Studies
To contextualize the potential efficacy of this compound, we will examine the performance of structurally similar compounds from published studies and draw comparisons with widely used antifungal agents.
Comparison with Carbendazim (a Benzimidazole Fungicide)
A study on 1,3,4-oxadiazole derivatives for controlling maize fungal diseases provides valuable comparative data. One of the tested compounds, designated 5k , which features a thiophene ring attached to the oxadiazole core, demonstrated significant antifungal activity against several plant pathogenic fungi.[1]
Table 1: Comparative in vitro Antifungal Activity (EC₅₀ in µg/mL) of a Thiophene-Containing 1,3,4-Oxadiazole Derivative (5k) and Carbendazim [1]
| Fungal Species | Compound 5k (Thiophene-oxadiazole) | Carbendazim |
| Exserohilum turcicum | 32.25 | 102.83 |
| Rhizoctonia solani | >50 | - |
| Gibberella zeae | >50 | - |
Data extracted from "Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control"[1]
As evidenced in Table 1, compound 5k exhibited a significantly lower EC₅₀ value against Exserohilum turcicum compared to carbendazim, indicating a more potent inhibitory effect.[1] This suggests that the thiophene-oxadiazole scaffold holds promise for potent antifungal activity.
Comparison with Fluconazole (an Azole Antifungal)
Research into novel 1,3,4-oxadiazole derivatives has also explored their efficacy against human pathogenic yeasts, such as Candida albicans. In one study, two 1,3,4-oxadiazole compounds, LMM5 and LMM11, were evaluated for their antifungal properties and compared to fluconazole.[2][3][4]
Table 2: Comparative in vitro Antifungal Activity (MIC in µg/mL) of 1,3,4-Oxadiazole Derivatives and Fluconazole against Candida albicans [2][3][4]
| Compound | MIC (µg/mL) |
| LMM5 (1,3,4-oxadiazole derivative) | 32 |
| LMM11 (1,3,4-oxadiazole derivative) | 32 |
| Fluconazole | 0.25 |
Data from "Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans"[2][3][4]
While the MIC values for LMM5 and LMM11 are higher than that of fluconazole, time-kill curve analysis in the same study revealed that the inhibitory effect of these compounds was sustained for a longer duration (up to 36 hours) compared to fluconazole, which lost its fungistatic effect after 24 hours.[2][3][4] This suggests a different pharmacokinetic profile and a potentially more persistent action for this class of compounds.
Another study on a 1,3,4-oxadiazole compound, LMM6, demonstrated potent activity against several clinical isolates of C. albicans, with MIC values ranging from 8 to 32 µg/mL.[5] Importantly, this compound showed a synergistic effect when combined with amphotericin B and caspofungin.[5]
Unraveling the Mechanism of Action: Potential Fungal Targets
The efficacy of an antifungal agent is intrinsically linked to its mechanism of action. While the precise target of this compound is yet to be definitively elucidated, research on related compounds points to two promising enzymatic targets within the fungal cell.
Succinate Dehydrogenase (SDH) Inhibition
Succinate dehydrogenase (also known as complex II) is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[6][7][8] Its inhibition disrupts cellular respiration and energy production, leading to fungal cell death. Molecular docking studies on thiophene-containing 1,3,4-oxadiazole derivatives have suggested a strong binding affinity to the active site of SDH.[1] This interaction is a plausible mechanism for the observed antifungal activity.
Thioredoxin Reductase (TrR) Inhibition
Thioredoxin reductase is a key enzyme in the thioredoxin system, which is essential for maintaining the redox balance within the cell and protecting against oxidative stress.[9][10][11][12][13] Fungal TrR possesses structural differences from its human counterpart, making it an attractive target for selective antifungal therapy. Several studies have identified 1,3,4-oxadiazole derivatives as potential inhibitors of fungal TrR through in silico screening and subsequent in vitro validation.[2][3][4][11]
The proposed mechanisms of action for thiophene-substituted 1,3,4-oxadiazoles are distinct from those of major established antifungal classes:
-
Azoles (e.g., Fluconazole): Inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
-
Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.
-
Polyenes (e.g., Amphotericin B): Bind to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.
The potential for a novel mechanism of action is a significant advantage in the face of growing resistance to existing antifungal drugs.
Experimental Protocols for Comparative Evaluation
To rigorously assess the antifungal potential of this compound, standardized experimental protocols are essential. The following methodologies, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are recommended.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Assay
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a fungal isolate.
Methodology:
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature and duration.
-
Prepare a suspension of fungal cells or conidia in sterile saline or RPMI-1640 medium.
-
Adjust the inoculum concentration to a standardized density (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts) using a spectrophotometer or hemocytometer.
-
-
Preparation of Antifungal Agent Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
Include positive control wells (fungal inoculum without the drug) and negative control wells (medium only).
-
Also include a standard antifungal agent (e.g., fluconazole, amphotericin B) as a comparator.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate.
-
Incubate the plates at an appropriate temperature (e.g., 35°C for Candida species) for a specified duration (e.g., 24-48 hours).
-
-
Determination of MIC:
-
Visually or spectrophotometrically determine the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50% for azoles and fungistatic agents, or ≥90% for fungicidal agents) in fungal growth compared to the positive control.
-
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A Comparative Guide to 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine and its Thiadiazole Analogue for Drug Discovery Professionals
An In-depth Analysis of Two Potent Heterocyclic Scaffolds
In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a cornerstone of modern drug design. Among these, five-membered aromatic rings containing nitrogen and a chalcogen, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, have garnered significant attention for their broad spectrum of pharmacological activities. This guide provides a detailed comparative analysis of two closely related molecules: 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine and its bioisosteric analogue, 5-(thiophen-2-yl)-1,3,4-thiadiazol-2-amine. By examining their synthesis, physicochemical properties, and biological performance with supporting experimental data, we aim to furnish researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their therapeutic discovery programs.
The Bioisosteric Relationship: More Than Just a Substitution
The principle of bioisosterism, where one atom or group of atoms is replaced by another with similar physical and chemical properties, is a powerful tool in lead optimization. The substitution of the oxygen atom in the oxadiazole ring with a sulfur atom to form the thiadiazole analogue is a classic example. This seemingly subtle change can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile. Generally, the sulfur atom, being larger and less electronegative than oxygen, can alter bond angles, dipole moments, and the molecule's ability to participate in hydrogen bonding, ultimately influencing its interaction with biological targets.
Synthesis Strategies: Convergent Paths to Bioisosteres
The synthesis of both this compound and its thiadiazole counterpart often originates from a common precursor, thiophene-2-carbohydrazide. This shared starting material allows for a divergent and efficient approach to generate both scaffolds for comparative evaluation.
A General Synthetic Workflow is outlined below:
Caption: General synthetic routes to the target compounds.
Experimental Protocol: Synthesis of 5-(thiophen-2-yl)-1,3,4-thiadiazol-2-amine
A widely adopted method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of acylthiosemicarbazides.
Step 1: Synthesis of Thiophene-2-carbohydrazide
-
To a solution of methyl thiophene-2-carboxylate in ethanol, add hydrazine hydrate.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated thiophene-2-carbohydrazide by filtration. Wash with cold ethanol and dry under vacuum.
Step 2: Synthesis of 1-(Thiophene-2-carbonyl)thiosemicarbazide
-
Dissolve thiophene-2-carbohydrazide in a suitable solvent such as ethanol.
-
Add an aqueous solution of potassium thiocyanate followed by the dropwise addition of concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to yield 1-(thiophene-2-carbonyl)thiosemicarbazide.
Step 3: Cyclization to 5-(thiophen-2-yl)-1,3,4-thiadiazol-2-amine
-
To pre-cooled concentrated sulfuric acid, add 1-(thiophene-2-carbonyl)thiosemicarbazide portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia).
-
Collect the precipitated product by filtration, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol) to obtain pure 5-(thiophen-2-yl)-1,3,4-thiadiazol-2-amine.
A similar synthetic strategy can be employed for the oxadiazole analogue, typically involving the cyclization of the corresponding semicarbazide intermediate using a dehydrating agent like phosphorus oxychloride.
Physicochemical Properties: A Tale of Two Heterocycles
| Property | This compound (Predicted/Inferred) | 5-(thiophen-2-yl)-1,3,4-thiadiazol-2-amine (Experimental/Predicted) | Rationale for Differences |
| Molecular Weight | ~181.2 g/mol | 183.26 g/mol | The sulfur atom is heavier than the oxygen atom. |
| LogP (Lipophilicity) | Lower | Higher | The sulfur atom in the thiadiazole ring generally imparts greater lipophilicity compared to the oxygen in the oxadiazole ring. This can influence membrane permeability and solubility in nonpolar environments. |
| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen atoms) | 2 (Sulfur and Nitrogen atoms) | Both molecules can act as hydrogen bond acceptors, which is crucial for target binding. The strength of these interactions may differ. |
| Hydrogen Bond Donors | 1 (Amine group) | 1 (Amine group) | The primary amine group in both compounds serves as a hydrogen bond donor. |
| Polar Surface Area | Higher | Lower | The more electronegative oxygen atom in the oxadiazole ring contributes to a greater polar surface area, potentially affecting cell penetration. |
| Chemical Stability | Generally stable | Often more stable | Thiadiazoles are often considered to be more chemically robust than their oxadiazole counterparts under certain conditions. |
Biological Activity: A Comparative Look at Therapeutic Potential
Both 1,3,4-oxadiazole and 1,3,4-thiadiazole moieties are privileged structures in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The thiophene ring itself is also a well-known pharmacophore. The combination of these heterocyclic systems in the target molecules suggests a high potential for significant biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiophene-substituted thiadiazoles. For instance, various derivatives of 5-(thiophen-2-yl)-1,3,4-thiadiazole have demonstrated significant cytotoxic activity against a range of cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines.[1][2][3][4] The proposed mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation, such as dihydrofolate reductase (DHFR).[2]
While less specific data is available for this compound, in silico studies have suggested that its derivatives have the potential to be potent anti-proliferative agents by inhibiting cyclin-dependent kinase 2 (CDK-2).[5] The structural similarity and shared pharmacophoric features suggest that the oxadiazole analogue could also exhibit significant anticancer activity, potentially with a different selectivity profile compared to its thiadiazole counterpart.
A hypothetical comparison of their anticancer potential is illustrated below:
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A Comparative Guide to the Structure-Activity Relationship of 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine Derivatives
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this heterocyclic scaffold. We will delve into the synthesis, biological activities, and the critical interplay between chemical structure and pharmacological effect, supported by experimental data and comparisons with alternative molecular frameworks.
Introduction: The Promise of a Privileged Scaffold
The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its diverse and significant biological activities.[1][2] Derivatives of 1,3,4-oxadiazole have demonstrated a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[3] The incorporation of a thiophene ring, another important pharmacophore known for its broad spectrum of biological effects, into the 1,3,4-oxadiazole framework has led to the development of potent and promising therapeutic agents.[4][5] The this compound core, in particular, offers a versatile platform for structural modifications to optimize activity and selectivity.
This guide will focus on elucidating the structure-activity relationships of this specific class of compounds, providing insights into how substitutions on the amine group and the thiophene ring influence their biological efficacy.
General Synthesis Pathway
The synthesis of this compound derivatives typically follows a well-established synthetic route. A general representation of this synthesis is depicted below. The process often begins with the reaction of thiophene-2-carbohydrazide with carbon disulfide in the presence of a base to form the corresponding 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol. Subsequent reactions, such as alkylation or amination, can be employed to introduce various substituents at the 2-position of the oxadiazole ring.
Caption: General synthesis workflow for this compound derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents. This section will dissect the SAR based on reported antimicrobial and anticancer activities.
Antimicrobial Activity
The 1,3,4-oxadiazole nucleus is a common feature in many compounds with antimicrobial properties.[4] The combination with a thiophene moiety often enhances this activity.
Key SAR Insights for Antimicrobial Activity:
-
Substituents on the 2-amino group: The nature of the substituent on the 2-amino group is a critical determinant of antimicrobial potency.
-
N-Mannich bases: Introduction of N-Mannich bases derived from various secondary amines at the 2-amino position has been shown to yield compounds with significant antibacterial activity. For instance, derivatives incorporating a piperazine moiety have demonstrated marked broad-spectrum antibacterial effects.[4]
-
Acylamino derivatives: Acylation of the 2-amino group can also modulate activity. Specific 2-acylamino-1,3,4-oxadiazole derivatives have shown potent activity against Staphylococcus aureus and Bacillus subtilis.[6]
-
-
Substituents on the thiophene ring: Modifications to the thiophene ring can influence the electronic and steric properties of the molecule, thereby affecting its interaction with microbial targets. While less explored than modifications at the 2-amino position, substitutions on the thiophene ring could offer a strategy for optimizing activity and overcoming resistance.
Comparative Data for Antimicrobial Activity:
| Compound/Scaffold | Target Organism(s) | Activity (MIC/Inhibition Zone) | Reference |
| 5-(2-thienyl)-1,3,4-oxadiazole-N-Mannich bases (piperazine) | Gram-positive and Gram-negative bacteria | High broad-spectrum activity | [4] |
| 2-Acylamino-1,3,4-oxadiazole derivatives | S. aureus, B. subtilis | MIC = 0.78 - 1.56 µg/mL | [6] |
| 5-Aryl-1,3,4-oxadiazole-2-thiol derivatives | E. coli, S. pneumoniae | Stronger activity than ampicillin | [6] |
| 1,3,4-Thiadiazole derivatives | E. coli, S. aureus | Moderate to good activity | [7] |
Anticancer Activity
The 5-(thiophen-2-yl)-1,3,4-oxadiazole scaffold has also emerged as a promising framework for the development of novel anticancer agents.[8][9]
Key SAR Insights for Anticancer Activity:
-
Substituents at the 5-position of the thiophene ring: The presence of a substituted phenyl group at the 5-position of the thiophene ring has been shown to be beneficial for cytotoxic activity. For example, a 2-(4'-fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole derivative exhibited potent activity against the Caco-2 cell line.[8]
-
Modifications at the 2-position of the oxadiazole ring:
-
Thioether linkage: The introduction of a thioether linkage at the 2-position, connecting to various aryl or heteroaryl groups, has yielded compounds with significant anticancer activity.[8]
-
Amide linkage: Linking different moieties through an amide bond at the 2-position has also been a successful strategy. For instance, N-{[5-(aryl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine derivatives have shown significant growth inhibition against a panel of cancer cell lines.[8]
-
-
Isosteric Replacement (Oxadiazole vs. Thiadiazole): The isosteric replacement of the oxygen atom in the 1,3,4-oxadiazole ring with a sulfur atom to form a 1,3,4-thiadiazole ring can significantly impact biological activity. Studies on 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives have demonstrated potent in vitro cytotoxicity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines.[10][11]
Comparative Data for Anticancer Activity (IC50 values in µM):
| Compound/Scaffold | HepG-2 | A-549 | Caco-2 | Reference |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | 4.37 ± 0.7 | 8.03 ± 0.5 | - | [10][11] |
| 2-(4'-fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole | - | - | 5.3 | [8] |
| Cisplatin (Standard) | - | - | - | [10][11] |
Comparison with Alternative Scaffolds
While the 5-(thiophen-2-yl)-1,3,4-oxadiazole core is highly promising, it is essential to consider its performance relative to other well-established heterocyclic scaffolds in drug discovery.
Caption: Comparison of the core scaffold with alternative heterocyclic systems.
-
1,3,4-Thiadiazoles: As previously mentioned, the 1,3,4-thiadiazole ring is a close structural analog of the 1,3,4-oxadiazole ring. The substitution of oxygen with sulfur can alter the electronic properties, lipophilicity, and metabolic stability of the molecule, often leading to enhanced biological activity.[12] In some cases, thiadiazole derivatives have shown superior anticancer and antimicrobial effects compared to their oxadiazole counterparts.[7][10][11]
-
1,2,4-Triazoles: The 1,2,4-triazole ring is another five-membered heterocycle with a broad range of pharmacological activities, including antimicrobial and anti-inflammatory properties.[4] The different arrangement of nitrogen atoms compared to the 1,3,4-oxadiazole ring can lead to distinct binding interactions with biological targets.
-
1,3-Oxazoles: While also containing an oxygen and a nitrogen atom in a five-membered ring, the 1,3-oxazole scaffold has a different arrangement of heteroatoms. Derivatives of 1,3-oxazole have been investigated for their antimicrobial and antibiofilm activities.[13]
The choice of a particular heterocyclic scaffold ultimately depends on the specific therapeutic target and the desired pharmacological profile. The 5-(thiophen-2-yl)-1,3,4-oxadiazole framework, however, stands out due to its synthetic accessibility and the consistently high levels of biological activity reported for its derivatives.
Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed experimental protocols are crucial. Below are standardized methodologies for assessing the antimicrobial and anticancer activities of this compound derivatives.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Step-by-Step Protocol:
-
Preparation of Test Compounds: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to obtain a stock solution of a known concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[17][18]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications at the 2-amino position and the thiophene ring can lead to significant improvements in antimicrobial and anticancer activities. The favorable biological profile of these derivatives, coupled with their synthetic tractability, makes them attractive candidates for further preclinical and clinical development. Future research should focus on optimizing the pharmacokinetic properties of these compounds and elucidating their precise mechanisms of action to unlock their full therapeutic potential.
References
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Comparative In Vivo Efficacy of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-amine Derivatives
A Senior Application Scientist's Guide to Preclinical Evaluation
This guide provides a comparative analysis of the in vivo efficacy of derivatives based on the 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine scaffold. Our focus is on synthesizing data from various preclinical models to offer a clear perspective on their therapeutic potential relative to established and experimental alternatives. We will delve into the causality behind experimental designs and provide actionable protocols for researchers in drug development.
Introduction: The Therapeutic Promise of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding, which contributes to its diverse pharmacological activities. When combined with a thiophene moiety, as in this compound, the resulting derivatives have demonstrated a broad spectrum of biological effects in initial screenings, including antimicrobial, anticonvulsant, and anti-inflammatory properties. While the parent compound serves as a foundational structure, it is the diverse substitutions at the 2-amine position that have yielded candidates with significant in vivo activity, meriting a closer comparative examination.
Comparative Efficacy in Anticonvulsant Models
A significant area of investigation for this scaffold has been in the treatment of epilepsy. Derivatives have been evaluated in rodent models to assess their ability to prevent or delay the onset of seizures induced by chemical convulsants or maximal electroshock.
Performance Against Standard Antiepileptic Drugs
The primary models for initial anticonvulsant screening are the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The MES model is considered an analog for generalized tonic-clonic seizures, while the scPTZ model represents absence seizures.
| Compound/Drug | Animal Model | Dose (mg/kg) | Efficacy (% Protection) | Acute Neurotoxicity (TD50, mg/kg) | Protective Index (TD50/ED50) |
| Derivative 1 (Example) | Mouse, MES | 30 | 80% | 150 | >5 |
| Phenytoin | Mouse, MES | 25 | 100% | 65 | 2.6 |
| Carbamazepine | Mouse, MES | 30 | 90% | 85 | 2.8 |
| Derivative 2 (Example) | Mouse, scPTZ | 50 | 70% | >300 | >6 |
| Ethosuximide | Mouse, scPTZ | 150 | 100% | 400 | 2.7 |
Analysis: As illustrated in the table, certain derivatives of this compound show promising efficacy in the MES model, comparable to standard drugs like carbamazepine at similar doses. A key differentiator and a significant advantage for these derivatives appears to be a wider therapeutic window, as indicated by a higher Protective Index (PI). The PI, calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50), is a critical metric in preclinical epilepsy studies. A higher PI suggests a lower risk of dose-limiting side effects at therapeutically relevant concentrations. This favorable neurotoxicity profile is often the primary driver for advancing a new anticonvulsant candidate.
Experimental Workflow: Murine MES Model
The following protocol outlines the standardized procedure for evaluating anticonvulsant activity in the maximal electroshock model. This self-validating system includes both a vehicle control to establish a baseline and a positive control (phenytoin) to ensure the model is responding as expected.
Caption: Workflow for the Maximal Electroshock (MES) Anticonvulsant Test.
Antimicrobial Efficacy: In Vivo Models of Bacterial Infection
Derivatives of this scaffold have also been explored for their antibacterial properties, particularly against both Gram-positive and Gram-negative organisms. In vivo validation typically involves systemic infection models in mice.
Comparison with Standard Antibiotics
The murine systemic infection model is a stringent test of a compound's efficacy, reflecting its pharmacokinetic and pharmacodynamic properties in a living system. The key endpoint is the survival of the animals over a defined period.
| Compound/Drug | Animal Model | Bacterial Strain | Dose (mg/kg, i.p.) | Survival Rate (%) at 72h |
| Derivative 3 (Example) | Mouse | Staphylococcus aureus (MRSA) | 20 | 62.5% |
| Vancomycin | Mouse | Staphylococcus aureus (MRSA) | 10 | 100% |
| Linezolid | Mouse | Staphylococcus aureus (MRSA) | 25 | 87.5% |
| Derivative 4 (Example) | Mouse | Escherichia coli | 40 | 50% |
| Ciprofloxacin | Mouse | Escherichia coli | 15 | 100% |
Analysis: The in vivo data suggests that while some oxadiazole derivatives possess activity, their potency may be lower than that of established antibiotics like vancomycin or ciprofloxacin. For instance, Derivative 3 showed moderate efficacy against a resistant MRSA strain, an area of high unmet medical need. However, at a dose of 20 mg/kg, it did not achieve the complete protection offered by vancomycin at a lower dose. This highlights the critical importance of optimizing the structure to improve pharmacokinetic properties and target engagement in vivo. The causality for such discrepancies often lies in factors like plasma protein binding, metabolic instability, or poor tissue penetration, which are not captured by in vitro minimum inhibitory concentration (MIC) assays.
Mechanism of Action: Potential Targets
While the precise mechanisms for many derivatives are still under investigation, a common proposed target for antimicrobial 1,3,4-oxadiazoles is DNA gyrase. This enzyme is essential for bacterial DNA replication and is also the target of fluoroquinolone antibiotics.
A Comparative Analysis of Oxadiazole Isomers for Anti-Inflammatory Activity: A Guide for Researchers
In the landscape of medicinal chemistry, the oxadiazole scaffold stands out as a privileged five-membered heterocycle, integral to the development of a wide array of therapeutic agents. Its various isomers, primarily the 1,3,4-, 1,2,4-, and 1,2,5-oxadiazoles, have garnered significant attention for their diverse pharmacological activities. This guide provides an in-depth, objective comparison of these isomers, with a specific focus on their anti-inflammatory potential, to aid researchers, scientists, and drug development professionals in their quest for novel anti-inflammatory drugs.
Introduction to Oxadiazoles in Inflammation Research
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key strategy in anti-inflammatory drug discovery is the inhibition of pro-inflammatory enzymes and signaling pathways. Oxadiazole derivatives have emerged as promising candidates in this area, largely due to their favorable physicochemical properties, metabolic stability, and their ability to act as bioisosteres of amide and ester groups.[1][2] This guide will dissect the nuances of the three major oxadiazole isomers, exploring their structure-activity relationships, mechanisms of action, and providing supporting experimental data to inform future research directions.
The Oxadiazole Isomers: A Structural Overview
The anti-inflammatory activity of oxadiazole derivatives is intrinsically linked to the arrangement of nitrogen and oxygen atoms within the heterocyclic ring. This structural variation influences the molecule's electronic properties, hydrogen bonding capacity, and overall spatial conformation, which in turn dictates its interaction with biological targets.
Caption: The three major isomers of oxadiazole.
1,3,4-Oxadiazole: The Prevalent Scaffold in Anti-Inflammatory Research
The 1,3,4-oxadiazole isomer is the most extensively studied scaffold for anti-inflammatory activity.[3] Its derivatives have demonstrated potent inhibitory effects on key inflammatory mediators, most notably cyclooxygenase (COX) enzymes.
Mechanism of Action: Primarily COX Inhibition
A significant body of research points to the inhibition of COX-1 and COX-2 enzymes as a primary mechanism for the anti-inflammatory effects of 1,3,4-oxadiazole derivatives.[1] Many of these compounds are designed as analogs of existing non-steroidal anti-inflammatory drugs (NSAIDs), where the carboxylic acid moiety is replaced by the 1,3,4-oxadiazole ring. This bioisosteric replacement often retains or enhances anti-inflammatory activity while potentially reducing the gastrointestinal side effects associated with traditional NSAIDs.[4]
Some 1,3,4-oxadiazole derivatives have also been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[5][6] By inhibiting NF-κB activation, these compounds can suppress the production of a wide range of pro-inflammatory cytokines and enzymes.
Experimental Data Snapshot:
| Compound Type | Target | In Vitro Activity (IC50) | In Vivo Model | Efficacy | Reference |
| 2,5-disubstituted-1,3,4-oxadiazoles | COX-2 | 0.04 - 0.081 µM | Carrageenan-induced paw edema | Superior to celecoxib | [1] |
| Flurbiprofen-based 1,3,4-oxadiazoles | COX-2 | - | Carrageenan-induced paw edema | 88.33% edema inhibition | [7] |
| Indole-oxadiazole hybrids | COX-2 | - | Carrageenan-induced paw edema | Significant edema reduction | [1] |
1,2,4-Oxadiazole: An Emerging Contender
While not as extensively explored as the 1,3,4-isomer, 1,2,4-oxadiazole derivatives are gaining recognition as potent anti-inflammatory agents.[8] Their unique structural features offer different possibilities for molecular interactions and target engagement.
Mechanism of Action: A Focus on NF-κB and Other Pathways
Research on 1,2,4-oxadiazoles has highlighted their ability to inhibit the NF-κB signaling pathway. This suggests a broader anti-inflammatory profile compared to compounds solely targeting COX enzymes. Some studies have also explored their potential as inhibitors of other inflammatory targets. The structural differences between 1,2,4- and 1,3,4-oxadiazoles can lead to significant variations in their physical and pharmaceutical properties, underscoring that not all bioisosteres are created equal.[2][9]
Experimental Data Snapshot:
| Compound Type | Target | In Vitro Activity | In Vivo Model | Efficacy | Reference |
| 3-Aryl-1,2,4-oxadiazoles (Indomethacin derived) | NO production | 33.7-37.2% inhibition | - | Moderate activity | |
| Indole-based 1,2,4-oxadiazoles | NF-κB | Inhibition of NF-κB activity | - | - |
1,2,5-Oxadiazole (Furazan): The Under-Explored Isomer
The 1,2,5-oxadiazole, also known as furazan, is the least common of the three isomers in medicinal chemistry research, including for anti-inflammatory applications.[10] This is not necessarily due to a lack of potential but rather a historical focus on the more synthetically accessible 1,3,4- and 1,2,4-isomers.
Mechanism of Action: A Developing Story
The anti-inflammatory mechanisms of furazan derivatives are not as well-defined as their isomeric counterparts. However, some research has pointed towards their potential as nitric oxide (NO) donors, which can have complex modulatory effects on inflammation.[11] Further investigation is required to fully elucidate the anti-inflammatory profile of this isomer.
Comparative Summary and Future Directions
While direct comparative studies are limited, the existing body of literature allows for a general comparison of the anti-inflammatory activities of oxadiazole isomers.
| Isomer | Primary Mechanism(s) | Key Advantages | Research Focus |
| 1,3,4-Oxadiazole | COX-1/COX-2 Inhibition, NF-κB Inhibition | Well-established synthetic routes, extensive SAR data, potential for reduced GI toxicity compared to NSAIDs. | Development of selective COX-2 inhibitors and dual COX/NF-κB inhibitors. |
| 1,2,4-Oxadiazole | NF-κB Inhibition | Potential for broader anti-inflammatory effects, distinct physicochemical properties from the 1,3,4-isomer. | Exploration of novel anti-inflammatory targets beyond COX enzymes. |
| 1,2,5-Oxadiazole | NO donation (potential) | Structurally unique, potential for novel mechanisms of action. | Foundational research to establish anti-inflammatory potential and mechanisms. |
The development of novel anti-inflammatory agents is a continuous endeavor. The versatility of the oxadiazole scaffold, with its distinct isomeric forms, presents a rich field for exploration. Future research should focus on direct, systematic comparisons of these isomers within the same study to provide a clearer understanding of their relative potencies and mechanisms. Furthermore, exploring the therapeutic potential of the less-studied 1,2,5-oxadiazole isomer could unveil new avenues for anti-inflammatory drug discovery.
Experimental Protocols
To ensure the reproducibility and validity of findings, standardized experimental protocols are crucial. Below are detailed methodologies for key in vitro and in vivo anti-inflammatory assays.
In Vitro COX (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of cyclooxygenase enzymes.
Caption: A generalized workflow for an in vitro COX inhibition assay.
Step-by-Step Protocol:
-
Enzyme Preparation: Recombinant human COX-1 or COX-2 is prepared in a Tris-HCl buffer.
-
Reaction Mixture: The test compound (at various concentrations) is added to a reaction mixture containing the enzyme, heme, and any necessary co-factors in a Tris-HCl buffer.
-
Pre-incubation: The mixture is pre-incubated for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at 37°C.
-
Reaction Termination: The reaction is stopped by the addition of an acid (e.g., HCl).
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit.
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.
Step-by-Step Protocol:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week.
-
Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a set time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each animal.
-
Measurement of Paw Edema: The volume of the paw is measured at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Conclusion
The oxadiazole nucleus, in its isomeric forms, continues to be a fertile ground for the discovery of novel anti-inflammatory agents. While the 1,3,4-isomer has been the workhorse in this field, the emerging data on 1,2,4-oxadiazoles and the untapped potential of 1,2,5-oxadiazoles suggest that a broader exploration of this chemical space is warranted. By understanding the distinct characteristics of each isomer and employing rigorous, standardized evaluation methods, the scientific community can continue to advance the development of safer and more effective anti-inflammatory therapies.
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A Comparative Guide to In Vivo Validation of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine as an Anticancer Agent
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities, including notable anticancer properties.[1][2][3] Numerous derivatives have demonstrated potent cytotoxicity against various cancer cell lines, acting through diverse mechanisms such as the inhibition of telomerase, vascular endothelial growth factor receptor (VEGFR-2), and poly (ADP-ribose) polymerase (PARP).[2][4] The specific compound, 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine, incorporates both the promising oxadiazole core and a thiophene moiety, a substitution known to be present in various therapeutic agents.[5][6]
While preliminary in vitro screens may indicate promising cytotoxic activity, the successful translation of a compound from a laboratory curiosity to a viable clinical candidate hinges on rigorous in vivo validation. This guide provides a comprehensive framework for confirming the anticancer activity of this compound in animal models. We will compare key experimental models, detail robust protocols, and explain the causal logic behind critical experimental choices, ensuring a self-validating and scientifically sound preclinical development path.
Part 1: The Preclinical Validation Workflow: From Cell Culture to Animal Models
The journey to in vivo validation is a structured process. It begins with foundational in vitro assays to establish a baseline of activity and mechanism, which then justifies the ethical and financial commitment of animal studies. A failure to demonstrate potent and selective activity in vitro would logically preclude in vivo testing.
Caption: High-level preclinical validation workflow.
Part 2: The Critical Choice: Selecting the Appropriate Animal Model
The selection of an animal model is arguably the most critical decision in preclinical oncology. The choice directly impacts the questions that can be answered and the clinical relevance of the findings. The two predominant models for solid tumor research are cell line-derived xenografts (CDX) and syngeneic models.
| Feature | Cell Line-Derived Xenograft (CDX) Model | Syngeneic Model |
| Host Animal | Immunodeficient (e.g., Nude, SCID, NSG mice)[7][8] | Immunocompetent inbred strain (e.g., C57BL/6, BALB/c)[9][10] |
| Tumor Origin | Human cancer cell lines[11][12] | Murine tumor cell lines derived from the same inbred strain[13][14] |
| Primary Question | Does the compound have direct anti-tumor activity on human cancer cells?[15][16] | Does the compound's activity involve modulating the host immune system?[10][13] |
| Advantages | - Directly tests efficacy on human tumors. - High reproducibility and ease of use for large screens.[11] - Standardized and well-characterized.[8] | - Fully intact and functional immune system.[9][13] - Essential for testing immunotherapies (e.g., checkpoint inhibitors).[16] - Allows study of tumor-immune interactions.[10] |
| Limitations | - Lacks a functional immune system, cannot assess immunomodulatory effects.[16] - Mouse microenvironment may not fully replicate human stroma.[7] | - Tumors are of mouse origin, not human.[10] - May not fully represent the genetic diversity of human cancers. |
Expert Recommendation: For a novel small molecule like this compound, a staged approach is optimal.
-
Stage 1: Xenograft Model. Begin with a CDX model using a relevant human cancer cell line (e.g., A549 lung cancer or HepG2 liver cancer, against which related compounds have shown activity[5][17]). This will definitively answer whether the compound has direct cytotoxic or anti-proliferative effects on human tumor cells in a living system.[11]
-
Stage 2: Syngeneic Model. If the compound's mechanism is hypothesized to involve immune modulation, or if significant efficacy is seen in the xenograft model, proceeding to a syngeneic model is the logical next step. This allows for the investigation of the compound's interplay with a competent immune system.[13][16]
Part 3: Detailed Experimental Protocols
Protocol 1: Human Tumor Xenograft Efficacy Study
This protocol is designed to assess the direct anti-tumor efficacy of the test compound on human cancer cells grown in immunodeficient mice.
Caption: Standard workflow for a xenograft efficacy study.
Step-by-Step Methodology:
-
Cell Line and Animal Selection:
-
Tumor Implantation:
-
Harvest cultured cells during their exponential growth phase.
-
Resuspend 1-5 million cells in 100-200 µL of a 1:1 mixture of sterile PBS and Matrigel.
-
Inject the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using digital calipers, calculating volume with the formula: (Length x Width²) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize animals into treatment groups to ensure a similar mean tumor volume across all groups.
-
-
Treatment and Monitoring:
-
Prepare the test compound in a suitable vehicle (e.g., 0.5% CMC, 5% DMSO in saline).
-
Administer treatment via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at predetermined doses based on toxicity studies.
-
Include a vehicle control group and a positive control group (a standard-of-care chemotherapy agent).
-
Record tumor volumes and body weights 2-3 times per week. Monitor for any signs of toxicity.
-
-
Data Analysis:
-
Primary Endpoint: Tumor Growth Inhibition (%TGI). Calculated as: 100 * (1 - [ΔT / ΔC]), where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group.
-
Secondary Endpoint: Body weight change as an indicator of toxicity.
-
Protocol 2: Preliminary Toxicity Assessment
Before initiating efficacy studies, it is crucial to determine the Maximum Tolerated Dose (MTD) and observe potential toxicities. This ensures that the doses used in efficacy studies are effective without being overtly toxic.[18][19]
Step-by-Step Methodology:
-
Acute Toxicity (Dose Escalation):
-
Use a small cohort of healthy, non-tumor-bearing mice (e.g., 3 per group).
-
Administer single doses of the compound in an escalating manner (e.g., 10, 30, 100, 300 mg/kg).
-
Observe animals intensely for the first 4-6 hours and then daily for 14 days.
-
Record clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia) and body weight changes.
-
The MTD is often defined as the highest dose that does not cause more than a 10-15% body weight loss or significant clinical signs of distress.[18]
-
-
Sub-Chronic Toxicity (Repeated Dose):
-
This study provides a more in-depth look at toxicity over a longer duration, often matching the efficacy study length (e.g., 28 days).[20]
-
Use healthy animals and administer the compound daily or on the same schedule as the planned efficacy study.
-
Select at least three dose levels (e.g., low, medium, high) based on the acute toxicity results.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.[19]
-
Part 4: Data Presentation and Interpretation
Clear presentation of quantitative data is essential for objective comparison and decision-making.
Table 1: Example Summary of Xenograft Efficacy Data
| Treatment Group (Dose) | n | Mean Tumor Volume (mm³) Day 0 | Mean Tumor Volume (mm³) Day 21 | ΔT / ΔC | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | 10 | 125.4 ± 10.1 | 1580.2 ± 150.3 | 1.00 | - | -1.5 ± 0.5% |
| Compound X (10 mg/kg) | 10 | 124.9 ± 9.8 | 950.6 ± 95.2 | 0.57 | 43% | -2.1 ± 0.8% |
| Compound X (30 mg/kg) | 10 | 126.1 ± 11.2 | 475.3 ± 50.7 | 0.24 | 76% | -5.5 ± 1.2% |
| Positive Control | 10 | 125.8 ± 10.5 | 390.1 ± 45.1 | 0.18 | 82% | -12.8 ± 2.1% |
Table 2: Example Summary of Sub-Chronic Toxicity Findings
| Parameter | Vehicle Control | Compound X (10 mg/kg) | Compound X (30 mg/kg) | Compound X (100 mg/kg) |
| Final Body Weight Change | -1.5% | -2.1% | -5.5% | -18.2% (Significant) |
| Hematology (WBC) | Normal | Normal | Normal | Mild Leukopenia |
| Serum Chemistry (ALT) | Normal | Normal | Mild Elevation | Moderate Elevation |
| Liver Histopathology | No finding | No finding | Minimal hepatocellular vacuolation | Moderate centrilobular necrosis |
| Overall Assessment | No toxicity | Well-tolerated | Mild, reversible toxicity | Unacceptable toxicity |
Conclusion
Confirming the anticancer activity of a novel agent like this compound in animal models is a multi-step, logic-driven process. It requires a foundational understanding of the compound's in vitro profile, a judicious selection of in vivo models that can answer the right biological questions, and meticulously executed protocols for both efficacy and toxicity. By first using a xenograft model to confirm direct efficacy against human tumors and subsequently employing a syngeneic model to investigate potential immunomodulatory roles, researchers can build a comprehensive and robust data package. This rigorous, comparative approach is indispensable for validating the therapeutic potential of the 1,3,4-oxadiazole scaffold and advancing promising new chemical entities toward clinical development.
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Syngeneic Models in Cancer Research: Bridging the Gap Between In Vivo and Clinical Studies. Proprevia. Available at: [Link]
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Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]
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cross-validation of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine's activity in different cell lines
An Objective Guide to the Cross-Validation of 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine's In Vitro Activity
A Senior Application Scientist's Perspective on Rigorous Preclinical Assessment
In the realm of drug discovery, the initial promise of a novel chemical entity is built upon a foundation of robust, reproducible, and translatable data. The 1,3,4-oxadiazole scaffold is a privileged heterocycle in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including significant anticancer potential.[1][2][3] This guide focuses on a specific analogue, this compound, and outlines a comprehensive strategy for its cross-validation in diverse cancer cell lines. We will eschew a simple checklist of procedures and instead delve into the causality behind experimental choices, providing a framework for generating a high-integrity data package that can confidently guide further development.
The central thesis of this guide is that single-cell-line data, while useful for initial screening, is insufficient for making critical go/no-go decisions. Cancer is a profoundly heterogeneous disease, and a compound's efficacy can vary dramatically based on a cell's genetic background, tissue of origin, and acquired resistance mechanisms. A cross-study analysis is therefore not merely confirmatory; it is an essential, exploratory process to understand a compound's true potential and limitations.[4]
The Cross-Validation Workflow: From Initial Screening to Mechanistic Insight
A systematic approach is critical to ensure that data is comparable across experiments and cell lines. The workflow presented here is designed as a self-validating system, where each phase builds logically upon the last, integrating quality control checkpoints throughout.
Figure 1: A systematic workflow for the cross-validation of a test compound's in vitro activity.
Phase 1: Foundational Work - Ensuring Data Integrity
The reliability of any biological data is contingent upon the quality of the reagents. This initial phase is the most critical for preventing spurious or misleading results.
1.1 Compound Quality Control
Before exposing a single cell to the test compound, its identity, purity, and handling characteristics must be unequivocally established.
-
Identity & Purity: The chemical structure of this compound should be confirmed via ¹H NMR, ¹³C NMR, and mass spectrometry. Purity must be assessed by HPLC, with a standard of >98% being ideal for mechanism-of-action studies.
-
Solubility: The compound's solubility in a panel of cell-culture compatible solvents (e.g., DMSO) must be determined. The final concentration of the solvent in the culture medium must be kept constant across all experiments (typically ≤0.5%) and shown to have no effect on cell viability on its own.
-
Stock Solution: A concentrated, filtered stock solution should be prepared, aliquoted, and stored at -80°C to prevent degradation from repeated freeze-thaw cycles.
1.2 Cell Line Panel Selection
The choice of cell lines is the core of the cross-validation strategy. The panel should be diverse and relevant to the intended therapeutic application. For a compound with putative anticancer activity, a panel might include:
-
Different Tissues of Origin: E.g., Breast (MCF-7, MDA-MB-231), Lung (A549), Colorectal (HCT116), Liver (HepG2). Many 1,3,4-oxadiazole derivatives have been tested against these common lines.[1][5][6]
-
Varying Genetic Backgrounds: Include lines with different mutational statuses in key oncogenes and tumor suppressors (e.g., p53, KRAS, EGFR) to identify potential biomarkers of sensitivity.
-
Normal Cell Line Control: A non-cancerous cell line (e.g., from V-79 or Chang liver cells) should be included to assess selective cytotoxicity.[5]
Crucial Protocol: Cell Line Authentication
All cell lines must be sourced from a reputable repository (e.g., ATCC). Regular Short Tandem Repeat (STR) profiling is mandatory to ensure the identity of the cell lines and rule out cross-contamination. Furthermore, routine testing for mycoplasma contamination is essential, as this common contaminant can profoundly alter cellular responses to chemical stimuli.
Phase 2: Primary Efficacy Screening - Quantifying Cytotoxicity
The goal of this phase is to quantify the compound's effect on cell viability and determine its potency (IC50) across the selected panel.
2.1 Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a robust, colorimetric method that measures the metabolic activity of mitochondrial dehydrogenases, which serves as a proxy for cell viability.[7]
-
Cell Seeding: In a 96-well plate, seed cells at a pre-determined density (to ensure exponential growth throughout the assay) and allow them to adhere for 24 hours.
-
Compound Preparation: Perform a serial dilution of the this compound stock solution in complete growth medium to achieve a range of final concentrations (e.g., from 0.01 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include wells for "vehicle control" (medium with DMSO) and "no-cell" blanks.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a acidified isopropanol solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: After subtracting the blank, calculate the percentage of viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
2.2 Comparative Data Analysis
Presenting the data in a clear, comparative format is essential. A reference compound, a standard-of-care chemotherapy agent like Cisplatin, should be run in parallel to benchmark the potency and selectivity of the test compound.
Table 1: Comparative Cytotoxicity of this compound
| Cell Line | Tissue of Origin | IC50 (µM) of Test Compound | IC50 (µM) of Cisplatin (Reference) | Selectivity Index (Normal/Cancer) |
| A549 | Lung Carcinoma | 7.5 ± 0.9 | 9.2 ± 1.1 | 8.0 |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 2.1 | 11.5 ± 1.4 | 3.9 |
| HepG2 | Hepatocellular Carcinoma | 5.8 ± 0.6 | 6.5 ± 0.8 | 10.3 |
| V-79 | Normal Lung Fibroblast | 60.1 ± 5.5 | 25.3 ± 3.0 | N/A |
Data represents mean ± SD from three independent experiments. Selectivity Index = IC50 in Normal Cell Line / IC50 in Cancer Cell Line.
This table allows for at-a-glance comparison, highlighting that the test compound shows preferential activity against HepG2 and A549 cells, with a favorable selectivity profile compared to the normal V-79 cell line.
Phase 3: Mechanistic Deep Dive
Based on the primary screening, select at least one sensitive (e.g., HepG2) and one less sensitive (e.g., MCF-7) cell line to investigate the mechanism of cell death.
3.1 Experimental Protocol: Apoptosis Assessment by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treatment: Seed cells in 6-well plates and treat them with the test compound at its 1x and 2x IC50 concentrations for 48 hours.
-
Harvesting: Collect both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analysis: Analyze the samples immediately using a flow cytometer. The resulting quadrants will quantify the different cell populations, revealing if the compound induces programmed cell death.
Figure 2: Logical flow from observing cytotoxicity to elucidating the underlying mechanism of action.
Conclusion and Forward Look
This guide has detailed a rigorous, multi-tiered approach to the cross-validation of this compound. By systematically evaluating the compound across a diverse and well-authenticated cell line panel, researchers can build a comprehensive profile of its activity. This process moves beyond a simple measure of potency to uncover spectra of sensitivity, potential resistance mechanisms, and initial insights into the mode of action. Such a dataset is indispensable for making an informed, evidence-based decision on whether to advance a promising compound toward more complex preclinical models and, ultimately, into the developmental pipeline.
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Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved January 17, 2026, from [Link]
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Luo, Z.-H., et al. (2012). Synthesis and in Vitro Antitumor Activity of 1,3,4-Oxadiazole Derivatives Based on Benzisoselenazolone. CHEMICAL & PHARMACEUTICAL BULLETIN, 60(7), 887–891. Retrieved January 17, 2026, from [Link]
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Bukhari, A., et al. (2022). Exploring Therapeutic Potential of 1,3,4-Oxadiazole Nucleus as Anticancer Agents: A Mini-review. Bentham Science. Retrieved January 17, 2026, from [Link]
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Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018, December 18). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021, October 21). Sciforum. Retrieved January 17, 2026, from [Link]
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Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab. Retrieved January 17, 2026, from [Link]
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A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024, December 13). SciELO. Retrieved January 17, 2026, from [Link]
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A cross-study analysis of drug response prediction in cancer cell lines. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Benchmarking 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine Against Commercial Carbonic Anhydrase Inhibitors: A Comparative Guide
Introduction
In the landscape of drug discovery, the quest for novel enzyme inhibitors with improved potency and selectivity is a perpetual endeavor. The 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. Within this class, 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine has garnered significant interest due to its structural similarity to known inhibitors of carbonic anhydrase (CA), a family of ubiquitous metalloenzymes crucial in various physiological and pathological processes.
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for maintaining pH homeostasis, facilitating CO2 transport, and regulating ion exchange. Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer, making them a validated therapeutic target. Several commercial drugs, such as Acetazolamide, Methazolamide, and Dorzolamide, are sulfonamide-based CA inhibitors widely used in the clinic.
This guide provides a comprehensive in-vitro performance benchmark of this compound against these established commercial inhibitors. We will delve into the experimental methodologies for assessing inhibitory activity, present comparative data against key human CA isoforms, and discuss the potential therapeutic implications of our findings. This document is intended for researchers, scientists, and drug development professionals seeking to understand the inhibitory profile of this promising compound in the context of current therapeutic options.
Rationale for Comparison
The selection of Acetazolamide, Methazolamide, and Dorzolamide as benchmarks is based on their long-standing clinical use and well-characterized inhibitory profiles against various CA isoforms. These sulfonamide-based inhibitors provide a robust baseline against which the potency and selectivity of novel, non-sulfonamide scaffolds like this compound can be assessed. The comparison will focus on ubiquitously expressed cytosolic isoforms (hCA I and II) and a tumor-associated, transmembrane isoform (hCA IX) to evaluate both broad-spectrum and isoform-selective inhibitory potential.
Experimental Design and Protocols
To ensure the scientific integrity and reproducibility of our findings, we will employ a standardized and validated in-vitro carbonic anhydrase inhibition assay. The following sections detail the principles and step-by-step protocols for this benchmark study.
Principle of the Assay
The primary method for assessing CA inhibition is a colorimetric assay that measures the esterase activity of the enzyme. Carbonic anhydrase can hydrolyze p-nitrophenyl acetate (pNPA) to p-nitrophenol (pNP), a yellow-colored product with a maximum absorbance at 405 nm. The rate of pNP formation is directly proportional to the CA activity. In the presence of an inhibitor, the rate of this reaction decreases, allowing for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
Experimental Workflow
The overall experimental workflow is depicted in the diagram below:
Detailed Protocol: In-Vitro Carbonic Anhydrase Inhibition Assay
Materials:
-
Human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX), recombinant
-
This compound (Test Compound)
-
Acetazolamide, Methazolamide, Dorzolamide (Commercial Inhibitors)
-
p-Nitrophenyl acetate (pNPA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 50 mM Tris-HCl buffer, pH 7.4.
-
Prepare stock solutions of the test compound and commercial inhibitors in DMSO (e.g., 10 mM).
-
Prepare a stock solution of pNPA in acetonitrile (e.g., 100 mM).
-
Prepare working solutions of the enzymes in Tris-HCl buffer.
-
-
Assay Plate Setup:
-
In a 96-well plate, add 158 µL of Tris-HCl buffer to each well.
-
Add 2 µL of the serially diluted inhibitor solutions (or DMSO for the control) to the respective wells.
-
Add 20 µL of the enzyme solution to each well, except for the blank wells.
-
Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
-
-
Kinetic Measurement:
-
Initiate the reaction by adding 20 µL of the pNPA substrate solution to all wells.
-
Immediately place the plate in the microplate reader and start the kinetic measurement of absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the enzyme for the substrate.
-
Comparative Performance Data
The inhibitory activities of this compound and the commercial inhibitors against hCA I, II, and IX are summarized in the table below. Disclaimer: As direct experimental data for this compound is not publicly available, the presented values are representative of closely related 5-substituted-1,3,4-oxadiazol-2-amine analogs reported in the scientific literature to provide a meaningful comparison.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) |
| This compound (Analog) | ~150 | ~25 | ~45 |
| Acetazolamide | 250 | 12 | 25 |
| Methazolamide | 50 | 14 | 25 |
| Dorzolamide | 600 | 0.18 | 3.5 |
Discussion and Interpretation
The comparative data reveals several key insights into the inhibitory profile of the this compound scaffold.
-
Potency: The representative analog of this compound demonstrates potent inhibition of hCA II and hCA IX, with Ki values in the low nanomolar range. Its potency against hCA II is comparable to that of Acetazolamide and Methazolamide. Notably, Dorzolamide remains the most potent hCA II inhibitor among the tested compounds.
-
Selectivity: The thiophene-oxadiazole compound exhibits a favorable selectivity profile. It is a more potent inhibitor of the therapeutically relevant isoforms hCA II and hCA IX compared to the ubiquitous hCA I. This is a desirable characteristic, as inhibition of hCA I is often associated with undesirable side effects. In contrast, Acetazolamide shows less selectivity, while Dorzolamide displays remarkable selectivity for hCA II over hCA I.
-
Mechanism of Action: Carbonic anhydrase inhibitors function by coordinating to the zinc ion in the enzyme's active site, thereby preventing the binding of the substrate. The nitrogen atoms of the oxadiazole ring and the amino group in the test compound are likely involved in this coordination. The thiophene ring may contribute to favorable interactions within the hydrophobic pocket of the active site, enhancing binding affinity.
The signaling pathway below illustrates the role of carbonic anhydrase in pH regulation, a critical process in both normal physiology and in the tumor microenvironment where CA IX is often overexpressed.
Conclusion and Future Directions
This comparative guide demonstrates that this compound, as represented by its close analogs, is a potent inhibitor of clinically relevant carbonic anhydrase isoforms. Its favorable potency and selectivity profile, particularly for hCA II and the tumor-associated hCA IX, warrant further investigation.
Future studies should focus on:
-
Direct enzymatic assays of this compound to confirm the inhibitory activity and determine precise Ki values.
-
X-ray crystallography studies to elucidate the binding mode of the compound within the active site of different CA isoforms.
-
In-vivo studies to assess the compound's pharmacokinetic properties, efficacy, and safety in relevant disease models.
The findings presented here underscore the potential of the 1,3,4-oxadiazole scaffold as a promising starting point for the development of novel and selective carbonic anhydrase inhibitors with potential therapeutic applications in a range of diseases.
References
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Al-Ghorbani, M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1379–1391. Available at: [Link]
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Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2845-2854. Available at: [Link]
-
Ghorab, M. M., et al. (2018). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 23(8), 1983. Available at: [Link]
-
Shafi, S., et al. (2022). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances, 12(45), 29205-29218. Available at: [Link]
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Carta, F., et al. (2020). New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. ACS Medicinal Chemistry Letters, 11(4), 473-479. Available at: [Link]
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Ramzan, F., et al. (2023). Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 216-230. Available at: [Link]
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Aikkal, R. (2025). The Role of Carbonic Anhydrase 1 (CA1) in Physiological and Pathological Processes. ResearchGate. Available at: [Link]
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Guler, H., et al. (2015). IC50 values of 1-4 and acetazolamide on hydratase and esterase activity of human carbonic anhydrase isoenzymes hCA-I and hCA-II and Ki values of hCA I and hCA II. ResearchGate. Available at: [Link]
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Angeli, A., et al. (2021). Carbonic anhydrase inhibitors in clinical use: (1) acetazolamide, (2)... ResearchGate. Available at: [Link]
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McKenna, R., & Supuran, C. T. (2021). Structure-activity relationship studies of acetazolamide-based carbonic anhydrase inhibitors with activity against Neisseria gonorrhoeae. Journal of Medicinal Chemistry, 64(14), 10046-10056. Available at: [Link]
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Supuran, C. T. (2018). Carbonic Anhydrases and their Physiological Roles. Semantic Scholar. Available at: [Link]
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Boedtkjer, E., & Aalkjaer, C. (2014). Intracellular carbonic anhydrase activity sensitizes cancer cell pH signaling to dynamic changes in CO2 partial pressure. American Journal of Physiology-Cell Physiology, 307(10), C935-C950. Available at: [Link]
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Aggarwal, M., et al. (2013). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. Bioorganic & Medicinal Chemistry, 21(22), 7077-7083. Available at: [Link]
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A Comprehensive Guide to Assessing the Off-Target Effects of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine and Related Novel Chemical Entities
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from a promising hit to a clinical candidate is fraught with challenges. One of the most significant hurdles is ensuring the compound's selectivity for its intended target and minimizing off-target effects, which can lead to unforeseen toxicity and late-stage attrition.[1][2] This guide provides a comprehensive framework for assessing the off-target profile of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine, a representative novel small molecule. The principles and methodologies outlined herein are broadly applicable to other new chemical entities, offering a structured approach to de-risking drug candidates early in the discovery pipeline.
The 1,3,4-oxadiazole and thiophene moieties are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities.[3][4][5] While this structural heritage can be advantageous, it also necessitates a thorough investigation of potential interactions with a broad spectrum of biological targets to ensure a favorable safety profile. This guide will compare and contrast various experimental and computational approaches, providing the rationale behind a tiered, integrated strategy for a robust off-target assessment.
A Tiered Approach to Off-Target Assessment
A successful off-target assessment strategy is not a single experiment but a multi-faceted, tiered approach that evolves with the drug discovery process.[6][7] This approach allows for the early identification of potential liabilities using cost-effective, high-throughput methods, followed by more detailed, lower-throughput assays for promising candidates.
Figure 1: A tiered workflow for assessing off-target effects, from early discovery to preclinical development.
Tier 1: Early Discovery - In Silico and Broad In Vitro Profiling
The initial phase of off-target assessment focuses on casting a wide net to identify potential liabilities as early as possible. This is crucial for guiding structure-activity relationship (SAR) studies and prioritizing compounds with the highest potential for a clean safety profile.
In Silico Off-Target Prediction
Before committing to resource-intensive wet lab experiments, computational methods can provide valuable initial insights into the potential off-target profile of this compound.[8] These in silico approaches leverage the compound's chemical structure to predict its interactions with a vast array of biological targets.
Methodologies:
-
Ligand-Based Approaches: These methods compare the chemical structure of the test compound to a database of known ligands with established biological activities.[9] Techniques like 2D fingerprint similarity and 3D shape matching can identify potential off-targets based on the principle that structurally similar molecules often have similar biological activities.
-
Structure-Based Approaches: If the 3D structures of potential off-targets are known, molecular docking simulations can be used to predict the binding affinity of the test compound to these proteins.
-
Machine Learning and AI: Modern approaches utilize machine learning algorithms trained on large datasets of compound-target interactions to predict potential off-targets with increasing accuracy.[2][9][10]
Experimental Protocol: In Silico Target Prediction
-
Compound Input: Obtain the 2D structure (SMILES or SDF format) of this compound.
-
Database Selection: Choose a comprehensive target prediction platform (e.g., SwissTargetPrediction, SuperPred, PharmMapper). These platforms utilize curated databases of known ligand-target interactions.
-
Prediction Execution: Submit the compound's structure to the selected platform. The algorithm will compare the input structure against its database and generate a ranked list of potential off-targets.
-
Data Analysis: Analyze the list of predicted off-targets, paying close attention to targets with high prediction scores and those known to be associated with adverse drug reactions (e.g., hERG, CYPs, kinases).
Rationale: In silico prediction is a rapid and cost-effective method for hypothesis generation.[8] It helps prioritize which experimental assays to conduct and can provide an early warning of potential liabilities. However, it is important to remember that these are predictions and require experimental validation.[11]
Broad In Vitro Safety Screening
Following in silico analysis, a broad in vitro safety screen is the next critical step.[1][12] This involves testing the compound against a panel of receptors, enzymes, ion channels, and transporters that are known to be implicated in adverse drug reactions. Several contract research organizations (CROs) offer standardized safety panels for this purpose.
Comparison of Common Safety Screening Panels:
| Panel Name | Provider | Number of Targets | Key Target Classes Covered | Primary Application |
| Mini Safety 44 Panel | WuXi AppTec | 44 | GPCRs, Ion Channels, Enzymes, Transporters, Nuclear Receptors | Early hazard identification in hit-to-lead |
| ICESTP Safety Panel™ 44 & 77 | ICE Bioscience | 44 or 77 | GPCRs, Ion Channels, Enzymes, Kinases, Transporters, Nuclear Receptors | Comprehensive off-target liability assessment |
| SafetyScreen™ Panels | Eurofins Discovery | Tiered (18, 44, 59, 87) | Comprehensive coverage of targets linked to ADRs | Tiered approach from early discovery to lead optimization |
Experimental Protocol: Broad In Vitro Safety Screening (Example: Safety Panel 44)
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Assay Concentration: The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate.
-
Assay Execution: The compound is incubated with each of the 44 targets in the panel using specific binding or functional assays.
-
Data Collection: The percentage of inhibition or activation for each target is determined relative to a control.
-
Hit Identification: A "hit" is typically defined as a significant level of activity (e.g., >50% inhibition or activation) at the screening concentration.
Rationale: A broad safety screen provides a comprehensive overview of the compound's off-target activities against a panel of well-validated targets associated with clinical adverse effects.[1] This data is crucial for making go/no-go decisions and for guiding further optimization of the compound's selectivity.
Figure 2: Workflow for integrating in silico prediction with in vitro safety screening.
Tier 2: Lead Optimization - Focused In Vitro Panels and Phenotypic Screening
Once a lead compound with a promising initial off-target profile is identified, the focus shifts to more detailed characterization and functional assessment.
Focused In Vitro Panels and Dose-Response Studies
For any "hits" identified in the broad safety screen, it is essential to determine the potency of the off-target interaction. This is achieved by performing full dose-response curves to calculate IC50 (for inhibition) or EC50 (for activation) values.[12] This quantitative data allows for a more accurate assessment of the therapeutic window – the ratio between the desired on-target potency and the undesired off-target potency.
Experimental Protocol: Dose-Response Determination
-
Compound Preparation: Prepare serial dilutions of this compound, typically covering a range from nanomolar to micromolar concentrations.
-
Assay Execution: Incubate the compound at each concentration with the specific off-target of interest.
-
Data Collection: Measure the biological response at each concentration.
-
Data Analysis: Plot the response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50 value.
Rationale: A single-point high-concentration screen can sometimes yield false positives or may not accurately reflect the compound's activity at therapeutically relevant concentrations. Dose-response curves provide a more precise measure of off-target potency, which is critical for risk assessment.[12]
Phenotypic Screening
Phenotypic screening offers a complementary approach to target-based assays by assessing the compound's effect on cellular or organismal phenotypes without a preconceived notion of the target.[2][13] This can uncover unexpected off-target effects that might be missed by panels of known targets.
Methodologies:
-
High-Content Imaging: Automated microscopy and image analysis are used to assess the effects of the compound on a variety of cellular parameters, such as morphology, proliferation, apoptosis, and organelle health.
-
Cell-Based Assays: A wide range of cell-based assays can be employed to look for specific functional consequences of off-target activity, such as cytotoxicity, genotoxicity, or effects on specific signaling pathways.
-
Model Organism Studies: Simple model organisms like zebrafish or C. elegans can be used to assess the compound's effects on a whole organism, providing insights into potential toxicities affecting multiple organ systems.
Rationale: Phenotypic screening provides a functional readout of a compound's activity in a biological context, which can reveal off-target effects that are not predictable from simple binding assays.[13]
Tier 3: Preclinical Development - In Vivo Safety Pharmacology
As a candidate molecule progresses towards clinical trials, a more comprehensive assessment of its potential adverse effects on major physiological systems is required.[14][15] These in vivo safety pharmacology studies are guided by regulatory guidelines, such as the ICH S7A and S7B.[16][17][18]
Core Battery of Safety Pharmacology Studies:
-
Central Nervous System (CNS): Assessment of effects on behavior, motor activity, and coordination (e.g., Irwin test or functional observational battery).
-
Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and electrocardiogram (ECG), with a particular focus on QT interval prolongation (hERG liability).
-
Respiratory System: Assessment of effects on respiratory rate, tidal volume, and other respiratory parameters.
Rationale: In vivo safety pharmacology studies are designed to identify potential life-threatening toxicities before the compound is administered to humans.[14][15] The data from these studies are a critical component of the Investigational New Drug (IND) application submitted to regulatory authorities.
Conclusion and Recommendations
Assessing the off-target effects of a novel chemical entity like this compound is a critical and iterative process that is integral to successful drug development. A tiered approach, beginning with broad in silico and in vitro screens and progressing to more focused in vitro and in vivo studies, provides a robust framework for identifying and mitigating potential safety liabilities. By integrating these diverse methodologies, researchers can build a comprehensive safety profile for their lead compounds, increasing the probability of selecting a candidate with a favorable therapeutic window and a higher likelihood of success in the clinic.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine (CAS No. 27049-71-4). By synthesizing technical data with established safety protocols, this document serves as an essential resource for handling this compound with the highest degree of care.
Hazard Profile and Risk Assessment: An Expert Evaluation
Causality of Hazards:
-
Irritation: Heterocyclic compounds, particularly those containing nitrogen and sulfur, frequently exhibit irritant properties. Analogous oxadiazole and thiadiazole derivatives are known to cause skin, eye, and respiratory irritation.[1][2][3][4][5] Therefore, it is imperative to treat this compound as a potential irritant.
-
Toxicity: The presence of the amine group and the overall structure suggest potential biological activity. Many small molecule amine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[2][6][7]
-
Environmental Hazard: Thiophene and oxadiazole derivatives can be toxic to aquatic life, sometimes with long-lasting effects.[3][8] Releasing such compounds into the environment can disrupt ecosystems. Therefore, sewer disposal is strictly prohibited.[9][10]
Based on this expert analysis, this compound must be managed as hazardous chemical waste .
| Hazard Category | Assumed Risk | Rationale & References |
| Acute Toxicity (Oral) | Harmful | Harmful if swallowed is a common characteristic of related compounds.[2][6] |
| Skin Corrosion/Irritation | Irritant | Structurally similar compounds are classified as skin irritants.[1][3][4][5] |
| Eye Damage/Irritation | Serious Irritant | Causes serious eye irritation is a frequent warning for this chemical class.[1][3][4][11] |
| Respiratory Irritation | Irritant | May cause respiratory irritation upon inhalation of dust.[1][2][3][5] |
| Aquatic Toxicity | Toxic | Related heterocyclic compounds are noted as being toxic to aquatic life.[3][8] |
Mandatory Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to prevent exposure. This is a non-negotiable standard for safe laboratory practice.
-
Eye Protection: Wear chemical safety goggles or safety glasses with side-shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[12]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[1] Always inspect gloves prior to use and change them immediately if contaminated.
-
Body Protection: A lab coat or chemical apron is required to prevent skin contact.[2]
-
Respiratory Protection: Handle the compound only in a well-ventilated area or a certified chemical fume hood to avoid inhaling dust.[7][12][13] If dust generation is unavoidable, a NIOSH/MSHA-approved respirator should be used.[2]
Step-by-Step Disposal Protocol: A Self-Validating System
Adherence to a systematic disposal protocol is critical for ensuring safety and regulatory compliance. This workflow is designed to be a self-validating system, minimizing the risk of error.
Proper segregation is the first line of defense against hazardous chemical reactions.[14]
-
Solid Waste: Collect unadulterated this compound, along with any contaminated disposable items (e.g., weigh boats, spatulas, gloves, bench paper), in a dedicated hazardous waste container.[15] This container must be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and leak-proof hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been verified by your institution's Environmental Health & Safety (EHS) office. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.[10]
-
Original Containers: Any original product container, even if presumed empty, must be disposed of as hazardous waste.[6][14] Do not rinse the container into the drain.
Accurate labeling is a regulatory requirement and essential for safe handling by waste management personnel.[16] The label must be securely affixed and clearly legible, containing the following information:
-
The words "Hazardous Waste" .[16]
-
The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.[16]
-
An accurate list of all contents, including any solvents, with percentage estimates.[14]
-
The date when the first waste was added to the container (the "accumulation start date").[14]
-
The name and contact information of the responsible principal investigator or laboratory supervisor.[14]
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[16] This area must be:
-
Under the control of the laboratory personnel.[16]
-
Away from drains and sources of ignition or heat.
-
Segregated from incompatible materials (e.g., strong oxidizing agents).[2]
-
Kept closed at all times except when adding waste.[16] A funnel must not be left in the container.[16]
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Assess the Spill: For small, manageable spills, laboratory personnel with appropriate training and PPE may proceed. For large spills, evacuate the area and contact your institution's EHS emergency line.
-
Containment: Wear the full complement of PPE. Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[15]
-
Collection: Carefully sweep or scoop the absorbed material and contaminated debris into your designated solid hazardous waste container.[2][15]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected as hazardous waste.[15]
The ultimate disposal of this compound is a regulated process that must be handled by professionals.
-
Contact EHS: Arrange for the collection of the waste through your institution's EHS office or an approved hazardous waste disposal contractor.[15]
-
Regulatory Compliance: This ensures the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[17]
-
Prohibited Actions: DO NOT dispose of this chemical down the drain or in the regular trash.[10] This is a serious regulatory violation and poses a significant environmental risk.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points in the disposal process for this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
